6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUJEODIDJCRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237726 | |
| Record name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-25-8 | |
| Record name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural alerts suggesting potential as a kinase inhibitor or as a scaffold for the synthesis of more complex bioactive molecules. This guide is designed to provide a thorough understanding of its fundamental physicochemical characteristics, enabling informed decisions in experimental design, handling, and application.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere, a structural motif that mimics the natural purine bases found in nucleic acids. This inherent biomimicry makes it a privileged scaffold in medicinal chemistry, often serving as the core of molecules designed to interact with biological targets that recognize purines, such as kinases, polymerases, and other ATP-binding proteins. The strategic placement of bromo and chloro substituents on this core, as seen in 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, provides multiple reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Molecular Structure and Key Identifiers
A clear understanding of the molecular architecture is fundamental to interpreting its physical and chemical behavior.
Figure 1: 2D structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Table 1: Key Identifiers
| Identifier | Value |
| IUPAC Name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 1311275-25-8[1] |
| Molecular Formula | C₆H₂BrCl₂N₃[2] |
| Molecular Weight | 266.91 g/mol |
| Monoisotopic Mass | 264.88092 Da[2] |
| Canonical SMILES | C1=C(NC2=C1N=C(N=C2Cl)Cl)Br[2] |
| InChI | InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H[2] |
| InChIKey | REUJEODIDJCRTC-UHFFFAOYSA-N[2] |
Physicochemical Properties: A Blend of Calculated and Inferred Data
Table 2: Summary of Physical Properties
| Property | Value/Observation | Data Source |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | No experimental data available. | - |
| Boiling Point | No experimental data available. Expected to decompose at high temperatures. | Inferred |
| Solubility | No specific experimental data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. Poor solubility in water is anticipated. | Inferred |
| LogP (XlogP3) | 3.4[2] | Predicted |
Expert Insights on Physical Properties:
The high molecular weight and the presence of polar nitrogen atoms, alongside the halogen substituents, suggest that this compound will be a solid with a relatively high melting point, likely exceeding 200 °C. The predicted LogP value of 3.4 indicates a significant non-polar character, which would translate to poor aqueous solubility but good solubility in many organic solvents.[2] The pyrrolo[3,2-d]pyrimidine core itself is capable of hydrogen bonding, which will influence its solid-state packing and solubility in protic solvents.
Spectral Data: Predicted Characteristics
While experimental spectra for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are not publicly available, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the proton at position 5 of the pyrrole ring.
-
A broad singlet corresponding to the N-H proton of the pyrrole ring, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Six distinct signals for the six carbon atoms in the core structure. The carbons attached to the chlorine and bromine atoms (C2, C4, and C6) would exhibit chemical shifts influenced by the electronegativity of the halogens.
Mass Spectrometry (MS):
-
The molecular ion peak would show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This complex pattern would be a key identifier in its mass spectrum.
Experimental Protocols for Physical Property Determination
For researchers who synthesize or acquire this compound, the following standard experimental protocols are recommended for the definitive determination of its physical properties.
Workflow for Physicochemical Characterization
Figure 2: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity like 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
A. Melting Point Determination (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.
B. Solubility Determination (Equilibrium Shake-Flask Method)
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline, ethanol, DMSO, dichloromethane).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).
Handling and Safety Considerations
While a specific safety data sheet (SDS) for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is not widely available, general precautions for handling halogenated heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a molecule with considerable potential in the field of drug discovery. While a complete experimental profile of its physical properties is yet to be published, this guide provides a solid foundation based on its molecular structure, predicted properties, and established methodologies for its characterization. It is imperative for researchers working with this compound to undertake rigorous experimental determination of its physical characteristics to ensure the accuracy and reproducibility of their scientific endeavors.
References
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PubChemLite. 6-bromo-2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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PubChem. 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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PubChemLite. 6-bromo-2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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An In-Depth Technical Guide to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Versatile Scaffold in Kinase Inhibitor and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the endogenous ATP purine core allows for competitive binding to the kinase ATP-binding site, providing a robust framework for the development of targeted therapeutics. This technical guide focuses on a specific, highly functionalized derivative, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine , a key building block for the synthesis of novel compounds with significant potential in oncology and other therapeutic areas. This document will provide a comprehensive overview of its chemical characteristics, a plausible synthetic route, and its established and potential applications, with a focus on its role as a precursor to potent kinase inhibitors.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine nucleus is a heterocyclic aromatic compound that mimics the purine ring system found in adenine and guanine. Unlike their naturally occurring 7-deazapurine (pyrrolo[2,3-d]pyrimidine) counterparts, pyrrolo[3,2-d]pyrimidines are not found in nature and are accessible only through synthetic chemistry.[1] This synthetic accessibility, coupled with the scaffold's inherent biological activity, has made it a focal point of drug discovery efforts.
Halogenated pyrrolo[3,2-d]pyrimidines, in particular, have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2][3][4] The strategic placement of halogen atoms on the heterocyclic core can enhance binding affinity to target proteins, modulate metabolic stability, and fine-tune the overall pharmacokinetic profile of the molecule. The subject of this guide, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is a prime example of a highly functionalized starting material poised for the development of next-generation targeted therapies.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is essential for its effective use in synthetic and biological applications.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂N₃ | Supplier Data |
| Molecular Weight | 266.91 g/mol | Supplier Data |
| CAS Number | 1311275-25-8 | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General knowledge |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the two protons on the pyrrole ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents. ¹³C NMR would provide information on the carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of the molecule, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic functional groups, such as N-H stretching vibrations from the pyrrole ring.
Synthesis of the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold
Caption: General signaling pathway illustrating the mechanism of action of pyrrolopyrimidine-based kinase inhibitors.
4.2. Structure-Activity Relationship (SAR) Insights
Studies on related halogenated pyrrolo[3,2-d]pyrimidines have provided valuable insights into their structure-activity relationships. For instance, the introduction of an iodine atom at the 7-position (equivalent to the 6-position in the pyrrolo[3,2-d]pyrimidine nomenclature) of a 2,4-dichloropyrrolo[3,2-d]pyrimidine significantly enhanced its antiproliferative potency. [1]This suggests that the 6-bromo substituent in the title compound is likely a key determinant of its biological activity.
Furthermore, N-substitution at the 5-position of the pyrrole ring has been shown to decrease toxicity while retaining antiproliferative activity. [2][4]This position, therefore, represents another important site for modification to optimize the therapeutic index of drug candidates derived from 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Experimental Protocols: A Framework for Investigation
While specific protocols for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are not available, the following general experimental workflows can be adapted to evaluate its potential as a kinase inhibitor and anticancer agent.
5.1. Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
5.2. Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: A standard workflow for assessing cell viability using the MTT assay.
Conclusion and Future Directions
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a highly promising and versatile building block in the field of drug discovery. Its trifunctionalized nature provides a rich platform for the synthesis of diverse libraries of compounds, particularly targeting protein kinases. While specific biological data for this exact molecule is currently limited in the public domain, the extensive research on related halogenated pyrrolo[3,2-d]pyrimidines strongly suggests its potential as a precursor to potent antiproliferative agents.
Future research should focus on the development of a robust and scalable synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Subsequent detailed biological evaluation, including screening against a panel of kinases and various cancer cell lines, will be crucial to unlock its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the design and development of novel and effective targeted therapies for cancer and other diseases.
References
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Cawrse, B. M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem, 13(5), 443-451. [Link]
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Thakur, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4563-4571. [Link]
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MD Soar. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]
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Thakur, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]
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Cawrse, B. M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]
-
Kim, H., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. [Link]
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ResearchGate. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and.... [Link]
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ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. [Link]
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Gribble, G. W. (2010). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 6, 106. [Link]
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Gribble, G. W. (2010). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]
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MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
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- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
The Strategic Intermediate: A Technical Guide to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Workhorse of Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, certain molecular scaffolds emerge as foundational pillars. The pyrrolo[3,2-d]pyrimidine core is one such privileged structure, a versatile and highly adaptable framework for the design of potent kinase inhibitors. This guide delves into a specific, strategically functionalized derivative: 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 1311275-25-8). While not an end-drug itself, this compound represents a critical nexus in the synthesis of a multitude of biologically active molecules. Its true value lies in the differential reactivity of its halogenated positions, offering a sophisticated platform for sequential chemical modifications. This document serves as a comprehensive technical resource, providing insights into its properties, synthesis, reactivity, and its pivotal role in the development of next-generation therapeutics.
Core Molecular Profile
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. The strategic placement of two chlorine atoms and one bromine atom at key positions makes it a highly valuable intermediate for chemical synthesis.
| Property | Value | Source |
| CAS Number | 1311275-25-8 | [1][2][3][4] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [2][5] |
| Molecular Weight | 266.91 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available in various purities (e.g., 95%, min 97%) | [6][7] |
The Synthetic Blueprint: Rationale and Protocol
Conceptual Synthetic Workflow
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold can be achieved through various routes, often involving the condensation of a suitably substituted pyrrole with a pyrimidine precursor or vice versa. For halogenated derivatives, a common strategy is the treatment of a hydroxylated precursor with a halogenating agent.
Hypothetical Step-by-Step Synthesis Protocol:
This protocol is a representative example based on common organic synthesis methodologies for similar heterocyclic systems and should be adapted and optimized based on laboratory conditions and scale.
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core: A potential starting point could be the reaction of a substituted 6-aminouracil derivative with a suitable three-carbon synthon to form the fused pyrrole ring.[8]
-
Hydroxylation/Chlorination: The resulting pyrrolo[3,2-d]pyrimidine-2,4-dione can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups to chlorides, yielding a 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.
-
Bromination: The final step would involve the selective bromination at the C6 position of the pyrrole ring. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure regioselectivity.
Reactivity and Strategic Handling in Synthesis
The utility of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a synthetic intermediate is primarily due to the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise introduction of different functionalities, a cornerstone of modern medicinal chemistry.
Hierarchical Reactivity of Halogenated Positions
The chlorine atoms at the C2 and C4 positions on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The C4-Cl is generally more reactive than the C2-Cl towards nucleophiles. The bromine atom at the C6 position on the pyrrole ring is more amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity is the key to its strategic importance.
Caption: Differential reactivity of the halogenated positions.
Experimental Workflow: A Representative Suzuki Coupling
The following is a generalized protocol for a Suzuki cross-coupling reaction at the C6 position, a common transformation for this class of compounds.
-
Reaction Setup: To a solution of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) and a boronic acid derivative (1.2 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established "hinge-binding" motif for a variety of protein kinases. The strategic functionalization of this core, facilitated by intermediates like 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, allows for the development of highly potent and selective kinase inhibitors.
Targeting Key Oncogenic Kinases
Derivatives of the pyrrolo[3,2-d]pyrimidine core have shown significant activity against a range of kinases implicated in cancer progression:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Pyrrolo[3,2-d]pyrimidine derivatives have been explored as dual inhibitors of EGFR and HER2, which are key drivers in several cancers.[9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This class of compounds has been investigated as type-II inhibitors of VEGFR2, targeting the inactive conformation of the kinase and thereby inhibiting angiogenesis.[10]
-
Cyclin-Dependent Kinases (CDKs): The pyrrolo[2,3-d]pyrimidine scaffold, a close isomer, has been successfully utilized to develop highly selective CDK2 inhibitors.[11] The principles of targeting the ATP-binding site are transferable to the pyrrolo[3,2-d]pyrimidine system.
-
Ataxia Telangiectasia and Rad3-related (ATR) Kinase: The related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been used to develop potent ATR inhibitors for cancer therapy.[12]
Illustrative Drug Development Pathway
The use of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in a drug discovery program would typically follow a structured path of sequential modifications to optimize potency, selectivity, and pharmacokinetic properties.
Caption: A typical synthetic sequence in a drug discovery program.
Safety and Handling
As with any halogenated heterocyclic compound, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Note: It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion: A Versatile Tool for Targeted Therapy
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is more than just a chemical compound; it is a testament to the power of strategic design in medicinal chemistry. Its pre-activated, differentially reactive sites provide a robust and flexible platform for the synthesis of complex molecular architectures. For researchers in the field of drug discovery, particularly those focused on kinase inhibition, this intermediate represents a key starting point for the development of novel therapeutics with the potential to address significant unmet medical needs. Its continued availability and the growing body of literature on the biological activities of its derivatives underscore its importance as a cornerstone in the ongoing quest for more effective and targeted therapies.
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Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry.
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6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H3BrClN3. PubChem.
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1311275-25-8|6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. BLDpharm.
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
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6-bromo-2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine. PubChemLite.
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6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Sinfoo Biotech.
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6-Bromo-2,4-dichloro-5H-pyrrolo[3, SY233148. AccelaChem.
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6-Bromo-2,4-dichloro-5H-pyrrolo[3, SY233148. AccelaChem.
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6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, 95% Purity, C6H2BrCl2N3, 100 mg. LabNetwork.
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6-bromo-2, 4-dichloro-5H-pyrrolo[3, 2-d]pyrimidine, min 97%, 100 mg. LabNetwork.
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Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry.
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
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Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. nih.gov/35245663/)
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Synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a key heterocyclic intermediate in the development of novel therapeutics. Pyrrolo[3,2-d]pyrimidines, as purine isosteres, are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and antiviral effects.[1][2][3][4] This document details a plausible and robust synthetic pathway, grounded in established chemical principles and supported by literature precedents. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols, and discuss the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows molecules incorporating this framework to interact with a variety of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication.[5] The strategic introduction of halogen atoms, such as chlorine and bromine, at specific positions on the heterocyclic core can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins.[5]
Specifically, the 2,4-dichloro substitution pattern provides two reactive sites for subsequent nucleophilic substitution, enabling the facile introduction of various functional groups to build molecular diversity. The addition of a bromine atom at the 6-position of the pyrrole ring further enhances the potential for creating complex molecular architectures through cross-coupling reactions, making 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine a highly valuable and versatile building block in drug discovery programs.[6]
Retrosynthetic Analysis and Synthetic Strategy
A logical synthetic approach to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves a two-stage strategy: first, the construction of the core 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, followed by the regioselective bromination of the pyrrole ring.
Caption: Retrosynthetic analysis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
This retrosynthetic blueprint simplifies the synthesis into manageable and well-precedented transformations. The key challenge lies in achieving regioselective bromination at the C6 position of the pyrrole ring, which is anticipated to be the most electron-rich and thus most susceptible to electrophilic attack.
Experimental Protocols and Mechanistic Insights
Part I: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
The synthesis of the dichlorinated core commences from the readily available 6-aminouracil. The following multi-step procedure is adapted from established literature methods for the preparation of similar pyrrolo[3,2-d]pyrimidine systems.[7]
-
Reaction: Nitration of 6-aminouracil.
-
Rationale: The introduction of a nitro group at the 5-position activates the molecule for subsequent cyclization and is a necessary precursor for the formation of the pyrrole ring.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cautiously add 6-aminouracil in portions while maintaining the temperature below 10°C with an ice bath.
-
Once the 6-aminouracil has completely dissolved, slowly add fuming nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-nitro-6-aminouracil.
-
-
Reaction: Reductive cyclization of 5-nitro-6-aminouracil.
-
Rationale: This step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation to form the pyrrole ring.
-
Protocol:
-
Suspend 5-nitro-6-aminouracil in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent, for example, iron powder (Fe) or zinc dust (Zn), in portions.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the metal catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
-
Reaction: Chlorination of pyrrolo[3,2-d]pyrimidine-2,4-dione.
-
Rationale: The hydroxyl groups of the pyrimidinedione tautomer are converted to chlorides using a strong chlorinating agent, rendering the 2 and 4 positions susceptible to nucleophilic substitution.
-
Protocol:
-
To a flask charged with phosphorus oxychloride (POCl₃), add pyrrolo[3,2-d]pyrimidine-2,4-dione.
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until a precipitate forms.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Part II: Synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
The final step is the regioselective bromination of the synthesized 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. The pyrrole ring is generally more reactive towards electrophilic substitution than the pyrimidine ring.
-
Reaction: Electrophilic bromination of the pyrrole ring.
-
Rationale: A mild brominating agent is chosen to selectively brominate the electron-rich C6 position of the pyrrole ring without affecting the dichloropyrimidine moiety. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.[8]
-
Protocol:
-
Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Synthetic Workflow and Data Summary
Caption: Overall synthetic workflow for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 6-Aminouracil | H₂SO₄, HNO₃ | 5-Nitro-6-aminouracil | 80-90 |
| 2 | 5-Nitro-6-aminouracil | Fe or Zn, Acetic Acid | Pyrrolo[3,2-d]pyrimidine-2,4-dione | 70-85 |
| 3 | Pyrrolo[3,2-d]pyrimidine-2,4-dione | POCl₃ | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 60-75 |
| 4 | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-Bromosuccinimide (NBS) | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 50-70 |
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Considerations
-
Corrosive Reagents: Concentrated acids (H₂SO₄, HNO₃) and phosphorus oxychloride (POCl₃) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxic and Reactive Chemicals: Fuming nitric acid and POCl₃ are toxic and react violently with water. N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Exothermic Reactions: The nitration and chlorination reactions can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
This guide outlines a robust and logical synthetic pathway for the preparation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The strategic functionalization of the pyrrolo[3,2-d]pyrimidine scaffold continues to be a fruitful area of research, and the availability of versatile building blocks like the title compound is paramount to advancing the field.
References
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PubMed. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Available from: [Link]
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Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available from: [Link]
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PubMed. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. Available from: [Link]
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National Institutes of Health. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Available from: [Link]
-
Taylor & Francis Online. Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Available from: [Link]
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ACS Publications. Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Available from: [Link]
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National Institutes of Health. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Available from: [Link]
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ResearchGate. Synthesis of parent 2,4-dichloro-pyrrolo[3,2-d]pyrimidine 5 and N5 substituted analogues 6–15. Available from: [Link]
-
Patsnap. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Available from: [Link]
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]
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Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]
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Chem-Impex. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Available from: [Link]
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Chem-Impex. 6-bromo-2, 4-dichloro-5H-pyrrolo[3, 2-d]pyrimidine, min 97%, 100 mg. Available from: [Link]
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MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
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Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]
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ScienceDirect. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Available from: [Link]
-
Chem-Impex. 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, 95% Purity, C6H2BrCl2N3, 100 mg. Available from: [Link]
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Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. Available from: [Link]
-
ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available from: [Link]
-
PubMed Central. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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The Strategic Core: A Technical Guide to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The strategic functionalization of the pyrrolo[3,2-d]pyrimidine core has led to the development of several clinically successful drugs.
This guide provides an in-depth technical overview of a key starting material in this field: 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . We will explore its synthesis, delve into the nuances of its chemical reactivity, and showcase its application as a versatile building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Molecular Profile and Physicochemical Properties
A clear understanding of the fundamental properties of a starting material is paramount for its effective utilization in multi-step synthesis.
| Property | Value |
| Molecular Formula | C₆H₂BrCl₂N₃ |
| Molecular Weight | 266.91 g/mol |
| CAS Number | 1311275-25-8 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) |
| Purity | Typically >95% for commercial grades[1] |
Strategic Synthesis of the Core Scaffold
The synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. While a direct, one-pot synthesis is not commonly reported, a logical and field-proven approach involves the initial construction of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core, followed by regioselective bromination.
Part 1: Synthesis of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Intermediate
A plausible and documented synthetic route to the un-brominated core begins with the readily available starting material, 6-methyluracil[2].
Experimental Protocol:
Step 1: Nitration of 6-Methyluracil
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, carefully add 6-methyluracil to concentrated sulfuric acid while maintaining the temperature below 40°C with an ice bath.
-
Once the 6-methyluracil has completely dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water and then acetone, and dry to yield 5-nitro-6-methyluracil.
Step 2: Formation of the N,N-dimethylformamide Adduct
-
To a solution of 5-nitro-6-methyluracil in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to 140°C and stir for 30 minutes.
-
Cool the reaction in an ice bath to induce precipitation.
-
Collect the solid by vacuum filtration, wash with ethyl acetate and diethyl ether, and dry to obtain the desired adduct.
Step 3: Reductive Cyclization to form the Pyrrolopyrimidinone Core
-
Suspend the adduct from Step 2 in acetic acid.
-
Heat the mixture to 80°C and add zinc powder in portions.
-
Maintain the temperature at 80°C for 1 hour after the addition of zinc is complete.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.
Step 4: Chlorination to 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Treat the crude product from Step 3 with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
A [label="6-Methyluracil"]; B [label="5-Nitro-6-methyluracil"]; C [label="DMF Adduct"]; D [label="Pyrrolopyrimidinone Core"]; E [label="2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine"];
A -> B [label="H₂SO₄, HNO₃"]; B -> C [label="DMF-DMA"]; C -> D [label="Zn, Acetic Acid"]; D -> E [label="POCl₃"]; }
Caption: Synthetic pathway to the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core.Part 2: Regioselective Bromination
The final step is the regioselective bromination at the C6 position of the pyrrole ring. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C6 position is generally the most reactive site in the pyrrolo[3,2-d]pyrimidine system for such reactions.
Proposed Experimental Protocol:
-
Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution. The use of NBS is advantageous as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
A [label="2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine"]; B [label="6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine"];
A -> B [label="NBS, DMF"]; }
Caption: Proposed final bromination step.Reactivity and Strategic Functionalization
The synthetic utility of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in the differential reactivity of its three halogenated positions. This allows for a stepwise and regioselective introduction of various substituents, a cornerstone of diversity-oriented synthesis in drug discovery.
-
The C4 and C2 Positions (Dichloro Substituents): The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the fused pyrrole ring and the nitrogen atoms within the pyrimidine ring activate these positions towards nucleophilic attack. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
-
The C6 Position (Bromo Substituent): The bromine atom on the electron-rich pyrrole ring is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position.
This differential reactivity allows for a modular approach to the synthesis of complex molecules. A typical synthetic strategy involves:
-
Selective SₙAr at the C4 position with a primary amine.
-
Transition-metal-catalyzed cross-coupling at the C6 position.
-
Optional SₙAr at the C2 position, which may require more forcing conditions.
Start [label="6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine", shape=ellipse, fillcolor="#FBBC05"]; C4_Sub [label="C4-Substituted Intermediate"]; C6_Sub [label="C4, C6-Disubstituted Intermediate"]; Final_Product [label="Trisubstituted Product"];
Start -> C4_Sub [label="SₙAr at C4\n(e.g., R-NH₂)"]; C4_Sub -> C6_Sub [label="Cross-Coupling at C6\n(e.g., Suzuki, Sonogashira)"]; C6_Sub -> Final_Product [label="SₙAr at C2\n(optional, harsher conditions)"]; }
Caption: A typical functionalization workflow.Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the synthesis of numerous kinase inhibitors. The strategic placement of substituents at the C2, C4, and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A prominent example of the utility of the pyrrolo[3,2-d]pyrimidine core is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in oncology[3]. The general structure of these inhibitors often features a substituted aniline moiety at the C4 position, which forms key hydrogen bonds in the ATP-binding pocket of the kinase. The C6 position is often explored for introducing groups that can interact with the solvent-exposed region or a back pocket of the kinase, thereby enhancing potency and selectivity.
While specific examples of drugs in late-stage clinical trials or on the market that directly start from 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are not readily found in the public domain, numerous patents and research articles describe the synthesis of potent kinase inhibitors using closely related pyrrolopyrimidine intermediates. The functional handles on the title compound make it an ideal starting point for the rapid generation of libraries of diverse compounds for screening against a wide range of kinase targets.
Conclusion: A Versatile and Indispensable Tool
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with significant biological activity. Its strategic arrangement of three distinct halogen atoms allows for a modular and regioselective approach to functionalization, making it an indispensable tool for medicinal chemists. The pyrrolo[3,2-d]pyrimidine core's proven track record as a successful pharmacophore in kinase inhibition ensures that this starting material will continue to play a crucial role in the discovery and development of new targeted therapies for a wide range of diseases. As our understanding of kinase biology continues to evolve, the demand for versatile and strategically designed building blocks like 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine will undoubtedly increase.
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Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 2012. [Link]
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6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its Derivatives
Authored by a Senior Application Scientist
Abstract
The 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. While direct mechanistic studies on this specific intermediate are limited, its structural congeners and derivatives have been extensively investigated, revealing a rich polypharmacology. This technical guide synthesizes the current understanding of the pyrrolo[3,2-d]pyrimidine class of molecules, focusing on their predominant mechanisms of action. We will delve into their role as potent kinase inhibitors, modulators of one-carbon metabolism, and potential DNA intercalating agents. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the signaling pathways involved and detailed, field-proven experimental protocols to validate these mechanisms.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic compound belonging to the 9-deazapurine family.[1] These compounds are structurally analogous to purine nucleobases, a feature that underpins their diverse biological activities.[1] The core scaffold is electronically and sterically similar to adenine, the nitrogenous base of ATP, making it an ideal hinge-binding motif for a variety of enzymes, particularly kinases.[2] The dichloro and bromo substitutions on the core structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine serve as crucial synthetic handles, allowing for the facile introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[3][4][5] Consequently, this scaffold is a foundational building block in the synthesis of targeted therapeutics.[6]
Hypothesized Mechanisms of Action
Based on extensive research on its analogs, the biological effects of derivatives from the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold can be attributed to three primary mechanisms: kinase inhibition, disruption of one-carbon metabolism, and direct DNA interaction.
Mechanism 1: Broad-Spectrum Kinase Inhibition
The most well-documented mechanism of action for pyrrolopyrimidine derivatives is the inhibition of protein kinases.[7] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of the scaffold , is a key component in several FDA-approved kinase inhibitors.[7]
Causality of Inhibition: The pyrrolo[3,2-d]pyrimidine core functions as an ATP-competitive inhibitor. The nitrogen atoms in the pyrimidine ring and the pyrrole ring act as hydrogen bond acceptors and donors, respectively, allowing the molecule to occupy the ATP-binding pocket of kinases and interact with the critical hinge region residues. This binding event prevents the phosphorylation of substrate proteins, thereby abrogating downstream signaling.
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a wide array of tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor-induced angiogenesis.[2][8]
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many epithelial cancers.[2][8][9]
-
Rearranged during Transfection (RET) Kinase: Gene fusions and mutations in RET are oncogenic drivers in thyroid and non-small cell lung cancers.[7]
-
Kinase Insert Domain Receptor (KDR): Also known as VEGFR2, a primary mediator of angiogenesis.[10]
The specific kinase inhibition profile is dictated by the substituents attached to the core. The chloro groups at the C2 and C4 positions and the bromo group at the C6 position of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are chemically reactive sites perfect for introducing moieties that can extend into other regions of the ATP-binding site, thereby enhancing potency and conferring selectivity.[5][8]
Signaling Pathway Visualization: Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Inhibition of a receptor tyrosine kinase by a pyrrolo[3,2-d]pyrimidine derivative.
Mechanism 2: Targeting One-Carbon Metabolism
Beyond kinase inhibition, certain pyrrolo[3,2-d]pyrimidine derivatives have been designed to target folate-dependent one-carbon (C1) metabolism.[11][12] This metabolic network is crucial for the biosynthesis of nucleotides and amino acids, making it a prime target for anticancer therapies.[11]
Causality of Inhibition: Novel pyrrolo[3,2-d]pyrimidines have been developed as inhibitors of serine hydroxymethyltransferase (SHMT2), a key enzyme in mitochondrial C1 metabolism.[11][12] By inhibiting SHMT2, these compounds disrupt the supply of one-carbon units to the cytosol, which are essential for de novo purine biosynthesis. Some of these compounds also exhibit multi-targeting effects, inhibiting cytosolic enzymes like glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[11][12] This dual targeting of both mitochondrial and cytosolic pathways leads to a potent antitumor effect.[11]
Pathway Visualization: Inhibition of One-Carbon Metabolism
Caption: Step-by-step workflow for a TR-FRET based in vitro kinase assay.
Detailed Steps:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution curve of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture: In a 384-well plate, add the test compound dilutions. Subsequently, add a pre-mixed solution of the target kinase and a GFP-labeled substrate peptide.
-
Initiation: Initiate the kinase reaction by adding ATP at its known Kₘ concentration.
-
Incubation: Allow the reaction to proceed for 60 minutes at ambient temperature.
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA. To the same well, add a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
Detection Incubation: Incubate for 30-60 minutes to allow for antibody-phosphosubstrate binding.
-
Data Acquisition: Read the plate on a suitable microplate reader. The TR-FRET signal (emission ratio of 520 nm/495 nm) is proportional to the amount of phosphorylated substrate.
-
Analysis: Plot the TR-FRET signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include vehicle-only (DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a privileged scaffold in medicinal chemistry, primarily due to the established ability of its derivatives to potently inhibit a wide range of protein kinases implicated in oncogenesis. The core structure serves as an effective ATP mimic, while the halogenated positions provide the synthetic versatility required for fine-tuning target specificity and potency. Furthermore, emerging research highlights the potential for this scaffold to target other critical cellular processes, including one-carbon metabolism and direct DNA interactions, opening new avenues for therapeutic development. Future research should focus on synthesizing novel derivatives and employing the robust experimental workflows outlined herein to fully characterize their mechanisms of action, ultimately unlocking the full therapeutic potential of the pyrrolo[3,2-d]pyrimidine class of compounds.
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (PMC - NIH) [Link]
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The Evolving Landscape of Pyrrolo[3,2-d]pyrimidines: A Technical Guide to the Biological Activity of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine core, a nitrogen-containing heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its structural resemblance to purines. This similarity allows these compounds, often referred to as 9-deazapurines, to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1][2] The specific derivative, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile synthetic intermediate for the development of a diverse range of biologically active molecules.[3][4] This guide provides an in-depth exploration of the biological activities of derivatives originating from this core structure, focusing on their potential as antitumor, antibacterial, and neuromodulatory agents. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.
Antitumor Activity: A Multi-pronged Approach to Cancer Therapy
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated significant promise as anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.
Kinase Inhibition: Targeting Aberrant Signaling in Cancer
A prominent mechanism of action for many pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.
-
VEGFR-2 and EGFR Inhibition: Certain N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which share a similar core structure, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] For instance, modifications at the 6-position of the pyrrolo[2,3-d]pyrimidine ring, such as the introduction of a (2,4-dichlorophenyl)methyl group, have yielded potent EGFR inhibitors.[5] The strategic placement of substituents on the N4-anilino ring has been shown to be crucial for potent VEGFR-2 inhibition.[5]
-
Broad Kinase Profiling: Some 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have exhibited broad-spectrum antiproliferative activity across numerous cancer cell lines.[7] Kinase profiling of lead compounds has revealed inhibitory activity against oncogenic kinases such as FGFR4, Tie2, and TrkA.[7]
Inhibition of One-Carbon Metabolism
Recent research has highlighted the potential of novel pyrrolo[3,2-d]pyrimidine compounds to target both mitochondrial and cytosolic one-carbon metabolism.[8] These metabolic pathways are critical for the biosynthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells. By targeting enzymes like serine hydroxymethyltransferase 2 (SHMT2) and other enzymes in the purine biosynthesis pathway, these compounds can effectively starve cancer cells of the building blocks necessary for growth.[8]
Antiproliferative and Cytotoxic Effects
Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated significant antiproliferative activities against various cancer cell lines.[1] The presence of a halogen, particularly iodine, at the C7 position of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine core has been shown to enhance cytotoxic potency, reducing IC50 values to sub-micromolar levels.[1] Furthermore, substitutions at the N5 position of the pyrrole ring have been explored to modulate the antiproliferative activity of these compounds, with some N5-substituted derivatives showing a seven-fold increase in activity compared to the parent compound.[2] COMPARE analysis of NCI-60 cell line screening data suggests that these compounds may act as DNA alkylators or groove binders.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is intricately linked to the nature and position of various substituents on the core scaffold.
| Position | Substituent Effect on Antitumor Activity | Reference |
| C2, C4 | Dichloro substitution is a common starting point for further derivatization. Amino substitutions at C2 and C4 are prevalent in kinase inhibitors. | [1] |
| N5 | Substitution at the N5 position can significantly enhance antiproliferative activity. Sulfonamide substituents have been shown to decrease toxicity without compromising activity. | [2] |
| C6 | The introduction of substituted phenylmethyl groups at this position is a key feature in many potent EGFR and VEGFR-2 inhibitors. | [5] |
| C7 | Halogenation, particularly with iodine, at the C7 position dramatically increases antiproliferative potency. | [1] |
Experimental Protocols for Evaluating Antitumor Activity
A robust assessment of the antitumor potential of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives involves a combination of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of a compound against a specific kinase (e.g., VEGFR-2, EGFR).
Methodology:
-
Reagents: Recombinant kinase, substrate peptide, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A431, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 or GI50 value, representing the concentration that inhibits cell growth by 50%.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel antitumor agents derived from the pyrrolo[3,2-d]pyrimidine scaffold.
Antibacterial Activity: A Renewed Interest in an Established Scaffold
While much of the recent focus has been on their anticancer properties, pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their antibacterial potential.[9] Studies have evaluated the in vitro antimicrobial activity of these compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10]
Evaluation of Antibacterial Efficacy
Standard microbiological techniques are employed to determine the antibacterial activity of these derivatives.
Agar Well Diffusion Method:
-
A bacterial culture is uniformly spread on an agar plate.
-
Wells are created in the agar, and a solution of the test compound is added to each well.
-
The plate is incubated, and the diameter of the zone of inhibition around each well is measured.
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the lowest concentration of the compound that visibly inhibits bacterial growth is determined as the MIC.
Some synthesized pyrrolo[3,2-d]pyrimidine derivatives have exhibited antibacterial activity against the tested pathogenic bacteria, indicating the potential for this scaffold in developing new antimicrobial agents.[9][10]
Neuromodulatory Activity: Targeting Neuropeptide Y5 Receptors
Beyond cancer and infectious diseases, pyrrolo[3,2-d]pyrimidine derivatives have been explored as antagonists of the neuropeptide Y5 (NPY5) receptor.[11][12][13][14][15] The NPY system is involved in the regulation of food intake and energy balance, and antagonists of the Y5 receptor are considered potential therapeutic agents for the treatment of obesity.[11][12][13] Extensive structure-activity relationship studies have been conducted to identify potent and selective NPY5 receptor antagonists within this chemical series.[12]
Caption: Mechanism of action for pyrrolo[3,2-d]pyrimidine derivatives as NPY Y5 receptor antagonists for potential anti-obesity effects.
Conclusion and Future Directions
The 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a gateway to a rich and diverse chemical space with significant therapeutic potential. Derivatives of this scaffold have demonstrated compelling activity as antitumor agents, acting through kinase inhibition, metabolic disruption, and direct cytotoxicity. Furthermore, their potential as antibacterial and neuromodulatory agents underscores the versatility of this heterocyclic system. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitutions to enhance potency and selectivity, and further elucidating their mechanisms of action to develop next-generation therapeutics for a range of diseases.
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Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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[Antibacterial activity of pyrimidine and pyrrolo-(3,2-d)-pyrimidine derivatives]. PubMed. [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed Central. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central. [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]
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Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central. [Link]
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Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed Central. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
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Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
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Spectroscopic Characterization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This molecule is a derivative of the pyrrolo[3,2-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including its role as a kinase inhibitor.[1][2][3][4] Understanding the spectroscopic signature of this specific substituted analog is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.
Molecular Structure and Physicochemical Properties
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine belongs to the family of 9-deazapurines. Its structure consists of a fused pyrimidine and pyrrole ring system. The key substitutions that dictate its spectroscopic properties are the two chlorine atoms at positions 2 and 4, and a bromine atom at position 6. The "5H" designation indicates the presence of a hydrogen atom on the nitrogen at position 5 of the pyrrolo[3,2-d]pyrimidine ring system.
Table 1: Predicted Physicochemical Properties for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂N₃ | - |
| Molecular Weight | 282.91 g/mol | Calculated |
| Exact Mass | 280.8801 Da | Calculated |
| InChI | InChI=1S/C6H2BrCl2N3/c7-4-1-3-5(12-4)6(9)11-2-10-3/h1-2,12H | Calculated |
| InChIKey | Not Available | - |
| SMILES | C1=C(NC2=C1N=C(N=C2Cl)Cl)Br | Calculated |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0.3!"]; C4 [label="C", pos="0.8,-0.5!"]; C4a [label="C", pos="-0.5,-0.5!"]; N5 [label="N", pos="-1.3,0.3!"]; C6 [label="C", pos="-0.8,1.5!"]; C6a [label="C", pos="0.5,0.5!"];
// Substituent nodes Cl_C2 [label="Cl", pos="2.3,2.5!"]; Cl_C4 [label="Cl", pos="1.3,-1.8!"]; Br_C6 [label="Br", pos="-1.8,2.5!"]; H_N5 [label="H", pos="-2.3,0.3!"]; H_C1 [label="H", pos="-1.8,-1.5!"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- N5; N5 -- C6; C6 -- N1; C4a -- C6a; C6a -- N1; C6a -- C4;
// Substituent bonds C2 -- Cl_C2; C4 -- Cl_C4; C6 -- Br_C6; N5 -- H_N5; C4a -- H_C1;
// Atom labels N1 [label="N1"]; C2 [label="C2"]; N3 [label="N3"]; C4 [label="C4"]; C4a [label="C4a"]; N5 [label="N5"]; C6 [label="C6"]; C6a [label="C6a"]; }
Caption: Molecular structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are discussed below. These predictions are based on the analysis of related pyrrolo[3,2-d]pyrimidine and pyrrolopyrimidine structures.[5][6][7][8][9][10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is expected to be relatively simple, exhibiting two key signals corresponding to the protons on the pyrrole ring and the N-H proton.
-
Pyrrole Proton (C7-H): A singlet is anticipated for the proton attached to the C7 carbon of the pyrrole ring. Its chemical shift is expected to be in the downfield region, likely between δ 7.0 and 8.0 ppm. The electron-withdrawing effects of the adjacent bromine atom and the fused pyrimidine ring will deshield this proton.
-
N-H Proton (N5-H): A broad singlet corresponding to the N-H proton is expected. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature. It is likely to appear in the range of δ 11.0 - 13.0 ppm. This proton is exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment.
Table 2: Predicted ¹H NMR Chemical Shifts for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C7-H | 7.0 - 8.0 | Singlet (s) | Downfield shift due to electron-withdrawing groups. |
| N5-H | 11.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O. Chemical shift is solvent dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of electronegative chlorine and bromine atoms, as well as the nitrogen atoms in the heterocyclic rings, will significantly influence the chemical shifts.
-
Quaternary Carbons: Several quaternary carbon signals are expected, corresponding to the carbons bearing substituents (C2, C4, C6) and the bridgehead carbons (C4a, C7a). The carbons attached to the chlorine atoms (C2 and C4) are expected to be significantly downfield, likely in the range of δ 150-160 ppm. The carbon attached to the bromine (C6) will also be downfield, but likely less so than the chloro-substituted carbons.
-
Methine Carbon: A single methine carbon signal (C7) is anticipated, with a chemical shift in the range of δ 100-115 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 150 - 160 | Attached to two nitrogen atoms and a chlorine atom. |
| C4 | 150 - 160 | Attached to two nitrogen atoms and a chlorine atom. |
| C4a | 115 - 125 | Bridgehead carbon. |
| C6 | 95 - 105 | Attached to a bromine atom. |
| C7 | 100 - 115 | Methine carbon in the pyrrole ring. |
| C7a | 145 - 155 | Bridgehead carbon. |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio). This will result in a characteristic M, M+2, M+4, and M+6 pattern. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br, and two ³⁵Cl isotopes.
Table 4: Predicted Isotopic Pattern for the Molecular Ion of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
| Ion | m/z (Da) | Relative Abundance (%) |
| [C₆H₂⁷⁹Br³⁵Cl₂N₃]⁺ | 280.88 | 100 |
| [C₆H₂⁸¹Br³⁵Cl₂N₃]⁺ | 282.88 | 97.9 |
| [C₆H₂⁷⁹Br³⁵Cl³⁷ClN₃]⁺ | 282.88 | 65.0 |
| [C₆H₂⁸¹Br³⁵Cl³⁷ClN₃]⁺ | 284.88 | 63.6 |
| [C₆H₂⁷⁹Br³⁷Cl₂N₃]⁺ | 284.88 | 10.6 |
| [C₆H₂⁸¹Br³⁷Cl₂N₃]⁺ | 286.88 | 10.3 |
Experimental Protocols
While specific experimental data for the title compound is not provided, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
Caption: General workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time will be necessary.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Sample Preparation and Acquisition
Caption: General workflow for Mass Spectrometry data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to accurately determine the mass-to-charge ratio and resolve the isotopic pattern.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.[5]
-
Data Acquisition: Acquire the spectrum in either positive or negative ion mode. The choice will depend on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak cluster and compare it with the theoretical isotopic distribution for the proposed elemental composition.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine based on established chemical principles and data from analogous structures. The anticipated ¹H NMR, ¹³C NMR, and mass spectra are expected to show distinct features arising from the unique substitution pattern of this heterocyclic core. These predicted data serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development. The experimental protocols outlined provide a robust framework for obtaining high-quality spectroscopic data for the empirical validation of these predictions.
References
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Temburnikar, K., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 24(12), 2278. [Link]
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Gangjee, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5895-5908. [Link]
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El-Damasy, A. K., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic Chemistry, 81, 496-509. [Link]
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Oh, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry, 53(21), 7646-7660. [Link]
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A Technical Guide to the Synthesis and Application of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its purine-like architecture that effectively mimics the adenine core of ATP. This mimicry allows its derivatives to function as potent inhibitors of various kinases and other enzymes involved in critical cellular signaling pathways.[1] Within this important class of heterocycles, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine emerges as a highly versatile and powerful intermediate. Its strategic placement of three distinct reactive handles—two chlorine atoms and one bromine atom—provides medicinal chemists with a precise toolkit for sequential and regioselective functionalization. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of this key building block, with a particular focus on its role in the development of targeted kinase inhibitors for oncology and autoimmune diseases.
Physicochemical Properties and Structural Features
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic compound whose utility is defined by its unique electronic and steric properties. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a distinct reactivity profile.
| Property | Value |
| Molecular Formula | C₆H₂BrCl₂N₃ |
| Molecular Weight | 266.91 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1073449-74-7 (example, may vary) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
The core structure provides a rigid scaffold, while the three halogen atoms serve as orthogonal synthetic handles for diversification.
Caption: Core structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Synthesis of the Core Scaffold
The synthesis of the pyrrolo[3,2-d]pyrimidine core is a multi-step process that requires careful control of reaction conditions to achieve the desired halogenation pattern. While a direct, one-pot synthesis of the title compound is not commonly reported, it is typically built up from simpler pyrimidine precursors. A representative, albeit generalized, pathway involves the construction of a dihydroxypyrrolopyrimidine, followed by chlorination and subsequent bromination.
The analogous 7H-pyrrolo[2,3-d]pyrimidine system provides a well-documented synthetic blueprint. The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, an important intermediate for drugs like Tofacitinib, starts from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[2][3] This diol is treated with a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as diisopropylethylamine to control the exotherm and neutralize the HCl byproduct.[2]
Caption: Generalized synthetic workflow for the target scaffold.
Exemplary Protocol: Synthesis of a Dichloropyrrolopyrimidine Intermediate
The following protocol for the synthesis of the related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) illustrates the key chlorination step.[2]
-
Setup: To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).
-
Reagent Addition: Slowly add phosphoryl chloride (18.5 ml, 198.5 mmol) while stirring. The mixture will become a slurry.
-
Heating and Base Addition: Warm the reaction system to 70°C. Add diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over approximately 2.5 hours to manage the exothermic reaction.
-
Reaction: After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours.
-
Workup: Cool the mixture to room temperature and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml). Stir overnight.
-
Extraction: Filter the mixture through celite. Separate the organic layer and extract the aqueous layer three times with ethyl acetate (75 ml each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Rationale: The use of POCl₃ is a standard and effective method for converting hydroxyl groups on heterocyclic rings to chlorides. The high temperature is necessary to drive the reaction to completion. The dropwise addition of a non-nucleophilic base is critical for safety and yield, preventing a runaway reaction and consuming the generated HCl.[2]
Chemical Reactivity and Derivatization Strategy
The synthetic power of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise functionalization to build molecular complexity.
-
C4-Cl: This position is generally the most reactive towards nucleophilic aromatic substitution (SNAr). It is activated by both nitrogen atoms of the pyrimidine ring. Primary and secondary amines, thiols, and alcohols will preferentially react at C4 under relatively mild conditions.[4]
-
C2-Cl: The C2-chloro group is less reactive than the C4-chloro group but can still be displaced by nucleophiles, typically under more forcing conditions (higher temperatures or stronger bases).[4][5] This reactivity difference is the cornerstone of sequential substitution strategies.
-
C6-Br: The bromo group on the electron-rich pyrrole ring is not susceptible to SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino groups at this position.
-
N5-H: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and alkylated or acylated.[6]
Caption: Reactivity map for sequential functionalization.
This predictable reactivity allows for the synthesis of large, diverse chemical libraries by varying the nucleophiles and coupling partners at each step, making it an ideal scaffold for drug discovery programs.[7]
Applications in Medicinal Chemistry: A Kinase Inhibitor Scaffold
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine and is frequently employed in the design of kinase inhibitors that compete with ATP for the enzyme's active site.[1][8] Derivatives of this scaffold have been investigated as inhibitors for a wide range of kinases, playing roles in cancer, inflammation, and autoimmune disorders.[9][10]
| Kinase Target | Therapeutic Area | Example Scaffold | Reference |
| Janus Kinase (JAK) | Rheumatoid Arthritis, Psoriasis | Pyrrolo[2,3-d]pyrimidine | [3] |
| VEGFR-2 | Oncology (Anti-angiogenesis) | Pyrrolo[2,3-d]pyrimidine | [11][12] |
| EGFR | Oncology (Lung, Colon Cancer) | Pyrrolo[2,3-d]pyrimidine | [11] |
| SHMT2 | Oncology (Metabolism) | Pyrrolo[3,2-d]pyrimidine | [9][13] |
| BTK | Oncology (B-cell Cancers) | Pyrazolo[3,4-d]pyrimidine | [14][15] |
Note: Table includes related pyrrolopyrimidine and pyrazolopyrimidine scaffolds to illustrate the broad utility of the deazapurine core.
The 6-Bromo-2,4-dichloro intermediate is pivotal for creating these complex molecules. A typical drug development strategy involves:
-
Hinge-Binding: An amine is installed at the C4 position to form key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the adenine of ATP.
-
Selectivity Pocket: The C2 position is functionalized to project into a hydrophobic selectivity pocket, helping to differentiate between closely related kinases.
-
Solvent Front: The C6 position, modified via cross-coupling, extends towards the solvent-exposed region of the active site. This position is often used to attach groups that improve pharmacokinetic properties like solubility and cell permeability.
Caption: General binding mode of a pyrrolopyrimidine kinase inhibitor.
Conclusion and Future Outlook
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is more than just a chemical intermediate; it is a strategic tool for accelerated drug discovery. Its well-defined and differential reactivity enables the systematic and efficient exploration of chemical space around the privileged pyrrolopyrimidine core. As the demand for highly selective and potent kinase inhibitors continues to grow, particularly in the fields of personalized oncology and targeted immunotherapy, the importance of versatile building blocks like this one cannot be overstated. Future research will likely focus on developing novel, more efficient synthetic routes to this scaffold and its derivatives, as well as expanding its application to target other enzyme families beyond kinases.
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- Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. National Institutes of Health.
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The Pyrrolo[3,2-d]pyrimidine Core: A Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic scaffold also known as 9-deazapurine, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the pyrrolo[3,2-d]pyrimidine core, from its fundamental synthetic strategies to its profound impact on the development of targeted therapies, particularly in oncology. We will delve into the causality behind experimental choices in its synthesis, explore its role as a potent kinase inhibitor, and present detailed protocols and quantitative data to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The quest for novel therapeutic agents often leads to the exploration of heterocyclic compounds that can mimic endogenous ligands. The pyrrolo[3,2-d]pyrimidine core is a prime example of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility stems from its nature as a purine isostere, where the N9 nitrogen of the purine ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's chemical properties and biological activity, rendering it a fertile ground for the development of novel therapeutics.
Initially investigated for their potential as purine nucleoside phosphorylase (PNP) inhibitors, derivatives of the pyrrolo[3,2-d]pyrimidine core have since demonstrated a remarkable range of biological effects, including antiviral, antibacterial, and potent anticancer properties.[1][2][3] The true breakthrough for this scaffold, however, came with the discovery of its ability to potently and often selectively inhibit various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.
This guide will provide a deep dive into the world of pyrrolo[3,2-d]pyrimidines, offering both a historical perspective and a forward-looking analysis of their therapeutic potential.
Strategic Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
The construction of the pyrrolo[3,2-d]pyrimidine ring system can be approached from several strategic directions, primarily involving either the annulation of a pyrimidine ring onto a pre-existing pyrrole or the formation of a pyrrole ring fused to a pyrimidine precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies for a particular biological target.
Building the Pyrimidine Ring on a Pyrrole Precursor
A common and versatile approach involves the use of appropriately substituted pyrroles as starting materials. This strategy allows for the early introduction of diversity elements on the pyrrole ring.
Workflow: Synthesis from a Dicarboxypyrrole Derivative
Caption: General workflow for synthesizing pyrrolo[3,2-d]pyrimidines from a pyrrole precursor.
Experimental Protocol: Synthesis of 7-Methylpyrrolo[3,2-d]pyrimidine-2,4-diones [1]
-
Functionalization: Start with a 2,3-dicarboxypyrrole derivative, such as 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole. This common starting material is then conveniently functionalized to yield 2- or 3-azidocarbonylpyrroles.
-
Curtius Rearrangement: The azidocarbonylpyrroles undergo a Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate.
-
Urea Formation: The resulting isocyanate is then treated with ammonia or a primary/secondary amine to form the corresponding pyrrolylurea derivative.
-
Cyclization: The final step involves the cyclization of the pyrrolylurea in a basic medium to afford the desired 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones. The choice of amine in the previous step allows for the introduction of various substituents at the 3-position of the final product.
Constructing the Pyrrole Ring onto a Pyrimidine Precursor
An alternative and equally powerful strategy begins with a substituted pyrimidine, typically a uracil or a diaminopyrimidine derivative. This approach is particularly useful for accessing a wide range of substitution patterns on the pyrimidine portion of the scaffold.
Workflow: Domino C-N Coupling/Hydroamination
Caption: Domino reaction approach for the synthesis of the pyrrolo[3,2-d]pyrimidine core.
Experimental Protocol: Domino C-N Coupling/Hydroamination for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones
This modern and efficient method combines a Sonogashira coupling with a subsequent domino C-N coupling/hydroamination reaction.[4]
-
Sonogashira Coupling: A 5-bromo-6-chloro-1,3-dimethyluracil is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) to yield the corresponding 6-chloro-5-alkynyl-1,3-dimethyluracil.
-
Domino C-N Coupling/Hydroamination: The alkynylated uracil is then subjected to a domino reaction with various anilines. This one-pot process, typically catalyzed by a palladium catalyst with a suitable ligand (e.g., XPhos), involves an initial Buchwald-Hartwig amination followed by an intramolecular hydroamination to construct the pyrrole ring, affording the pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields.[4]
Multi-component Reactions: A Green and Efficient Approach
In recent years, multi-component reactions (MCRs) have gained prominence for their efficiency, atom economy, and often milder reaction conditions. Several one-pot, three-component syntheses of pyrrolo[3,2-d]pyrimidine derivatives have been reported.
Experimental Protocol: One-Pot, Three-Component Synthesis [5]
A stirred solution of 4-hydroxycoumarin, an arylglyoxal hydrate, 6-aminouracil (or its N-substituted derivatives), and a catalytic amount of L-proline in acetic acid is heated under reflux for 4 hours. Upon cooling, the product precipitates and can be isolated by filtration, yielding the desired pyrrolo[3,2-d]pyrimidine derivatives in good yields (73-86%).[5]
Pyrrolo[3,2-d]pyrimidines as Potent Kinase Inhibitors
The true therapeutic potential of the pyrrolo[3,2-d]pyrimidine scaffold has been most significantly realized in its application as a kinase inhibitor. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells, and its dysregulation is a hallmark of many cancers.
The structural similarity of the pyrrolo[3,2-d]pyrimidine core to the adenine base of ATP allows it to act as a competitive inhibitor at the ATP-binding site of various kinases. By occupying this site, these compounds prevent the kinase from carrying out its phosphorylating function, thereby blocking the downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.
Targeting the EGFR/HER2 Signaling Axis
The Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and/or mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[6][7] Pyrrolo[3,2-d]pyrimidine derivatives have been extensively explored as dual inhibitors of EGFR and HER2.[6]
EGFR/HER2 Signaling Pathway and Inhibition
Caption: Simplified EGFR/HER2 signaling pathway and the point of intervention for pyrrolo[3,2-d]pyrimidine inhibitors.
Upon ligand binding, EGFR and HER2 form homo- and heterodimers, leading to the activation of their intracellular tyrosine kinase domains and subsequent autophosphorylation. This triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[8] Pyrrolo[3,2-d]pyrimidine-based inhibitors compete with ATP for the kinase domain's binding site, preventing autophosphorylation and effectively shutting down these pro-cancerous signals.[9]
Quantitative Data: EGFR/HER2 Inhibitory Activity
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
| 51m | HER2/EGFR | 0.98/2.5 | BT-474 | 2.0 | [6] |
| 2cb | HER2/EGFR | 11/11 | BT-474 | 56 | [10] |
| 42m | HER2/EGFR | Potent | - | Potent | [6] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
The data clearly demonstrates the high potency of these compounds, with IC₅₀ values in the low nanomolar range. The development of preclinical candidate 51m highlights the successful optimization of this scaffold, achieving not only potent kinase inhibition but also favorable pharmacokinetic properties.[6]
Inhibition of VEGFR-2 (KDR) and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), plays a pivotal role in angiogenesis, the formation of new blood vessels.[11][12] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a crucial anti-cancer strategy. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent type II inhibitors of KDR.[11]
Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity compared to type I inhibitors that target the active conformation.[11] This interaction blocks the ATP-binding site and an adjacent allosteric pocket, effectively preventing kinase activation and the downstream signaling that promotes endothelial cell proliferation and migration.
Quantitative Data: KDR Inhibitory Activity
A study of 52 pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors revealed a wide range of potencies, with the most active compounds exhibiting IC₅₀ values in the nanomolar range.[11] The structure-activity relationship of these compounds highlighted the importance of specific substituents on the pyrrolo[3,2-d]pyrimidine core for achieving high affinity and selectivity for KDR.
Conclusion and Future Perspectives
The pyrrolo[3,2-d]pyrimidine core has firmly established itself as a privileged scaffold in drug discovery. Its journey from a simple purine isostere to the backbone of potent and selective kinase inhibitors is a testament to the power of medicinal chemistry. The synthetic versatility of this core allows for fine-tuning of its pharmacological properties, enabling the development of next-generation therapeutics that can overcome challenges such as drug resistance.
As our understanding of the molecular drivers of disease continues to grow, the pyrrolo[3,2-d]pyrimidine scaffold will undoubtedly remain a key player in the design of novel targeted therapies. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds, exploring new therapeutic applications beyond oncology, and developing novel derivatives that can address emerging resistance mechanisms. The continued exploration of this remarkable heterocyclic system holds immense promise for the future of medicine.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: Strategic Functionalization of the Pyrrolopyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, serving as a core structural motif in a multitude of biologically active compounds.[1][2] Its structural analogy to purines allows molecules derived from this scaffold to interact with a wide range of biological targets, including protein kinases, making them valuable as anticancer, anti-inflammatory, and antiviral agents.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[6][7] Applying this powerful reaction to the 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine substrate opens a direct and versatile route to novel, functionalized derivatives. This guide provides an in-depth analysis of the reaction's mechanistic underpinnings, key parameters, and a field-proven protocol for researchers engaged in the synthesis of complex molecules for drug development.
Mechanistic Rationale and Regioselectivity
The success of a Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst.[8][9] Understanding this cycle is paramount to rational troubleshooting and optimization.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (the pyrrolopyrimidine), forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[6][12]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]
Key Reaction Parameters: A Guide to Component Selection
The outcome of the Suzuki coupling is highly dependent on the interplay between the catalyst, base, and solvent. [11]The table below outlines common choices and the rationale behind their use for heterocyclic substrates.
| Component | Examples | Rationale & Field-Proven Insights | Citations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis): A reliable, air-stable Pd(0) precatalyst that is often effective but may require higher temperatures. Pd₂(dba)₃ / Pd(OAc)₂: Pd(0) and Pd(II) sources, respectively, that require an external phosphine ligand to form the active catalyst in situ. This allows for greater modularity and tuning. | [13][14] |
| Ligand | PPh₃, Buchwald Ligands (e.g., XPhos, SPhos), PEPPSI™-type NHC Ligands | PPh₃ (Triphenylphosphine): A standard, cost-effective ligand suitable for many applications. Buchwald Ligands: Electron-rich, bulky phosphine ligands that excel at promoting oxidative addition of less reactive halides (like chlorides) and can enable reactions at lower temperatures. PEPPSI™ Ligands: N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for challenging substrates. | [13][15][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu | K₂CO₃ (Potassium Carbonate): A common, effective, and mild base often used in aqueous/organic biphasic systems. K₃PO₄ (Potassium Phosphate): A stronger base than K₂CO₃, often used in anhydrous conditions, which can be beneficial if protodeboronation of the boronic acid is an issue. Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base that can accelerate sluggish reactions. | [6][10][17] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, THF | Dioxane/H₂O: A classic biphasic system that works well with inorganic bases like K₂CO₃ and dissolves a wide range of substrates. Toluene/DMF: Anhydrous organic solvents useful for substrates with limited aqueous solubility or when using bases like K₃PO₄. DMF can help solubilize polar reagents. | [6][10][16] |
| Boron Reagent | Arylboronic Acids, Arylboronic Esters (Pinacol, MIDA) | Boronic Acids: The most common reagents; they are readily available but can be prone to decomposition (protodeboronation). Boronic Esters: More stable than the corresponding acids, making them ideal for slow reactions or for storing key building blocks. Pinacol esters are very common. | [10][18] |
Detailed Experimental Protocol
This protocol describes a general procedure for the C6-selective Suzuki-Miyaura coupling of 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with a generic arylboronic acid.
Experimental Workflow Overview
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Application Notes & Protocols: Strategic Functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine via Palladium-Catalyzed Cross-Coupling
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents due to its structural resemblance to the native purine ring system.[1][2] The strategic introduction of substituents around this core is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a versatile starting material for generating diverse libraries of 2,4,6-trisubstituted analogs. We will explore the principles of selective functionalization and provide step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by mechanistic insights and troubleshooting guidance.
The Strategic Advantage of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
The utility of this tri-halogenated building block lies in the differential reactivity of its C-Halogen bonds. In palladium-catalyzed cross-coupling reactions, the relative reactivity typically follows the order C-I > C-Br > C-Cl. This predictable reactivity hierarchy allows for a stepwise and site-selective functionalization strategy. The C6-Bromo position is the most labile site for initial oxidative addition to a Pd(0) catalyst, enabling its selective modification while leaving the two chloro-substituents at C2 and C4 untouched for subsequent transformations.[3]
This sequential approach is critical in drug discovery, allowing for the systematic exploration of the chemical space around the pyrrolopyrimidine core to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Caption: Structure of the versatile tri-halogenated building block.
Suzuki-Miyaura Coupling: Forging C-C Bonds at the C6-Position
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds.[5] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. For our substrate, this reaction offers a reliable method to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C6-position with high selectivity.
Mechanistic Rationale
The catalytic cycle, shown below, is a cornerstone of palladium catalysis. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) active species and promote the key steps of oxidative addition and reductive elimination, leading to higher yields and turnover numbers.[5][6] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Selective C6-Arylation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C6-position of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. The solvent should be thoroughly sparged with inert gas prior to use.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine product.
Representative Data
The following table summarizes expected outcomes for the C6-arylation with various boronic acids under the optimized conditions described above.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 90-98 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 75-85 |
Yields are representative and based on similar transformations reported in the literature.[7][8]
Buchwald-Hartwig Amination: Installing C-N Bonds
Following the initial C-C bond formation at C6, the remaining chloro-substituents at C2 and C4 can be functionalized. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, coupling amines with aryl halides.[9][10] This reaction is instrumental in introducing key hydrogen-bond donors and acceptors, which are often critical for protein-ligand interactions in drug candidates.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] A key difference is the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for this deprotonation step.[11] The ligand system often requires more sterically hindered biaryl phosphines (e.g., XPhos, SPhos) to facilitate the reductive elimination of the C-N bond, which can be the rate-limiting step.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Selective C4-Amination
This protocol details the amination of the C4-chloro position of a 6-aryl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine intermediate. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in this scaffold.
Materials:
-
6-Aryl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (from Section 2.2)
-
Primary or Secondary Amine (1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equivalents)
-
Toluene or Dioxane, anhydrous and deoxygenated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOt-Bu (2.0 eq) to a flame-dried Schlenk tube equipped with a stir bar.
-
Scientist's Note: Strong alkoxide bases like NaOt-Bu are highly hygroscopic and air-sensitive. Rigorous exclusion of air and moisture is paramount for reproducibility and high yields.[11]
-
-
Reagent Addition: Add the 6-aryl-2,4-dichloro... pyrimidine substrate (1.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.10 eq).
-
Inerting and Solvent/Amine Addition: Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with inert gas three times. Add the anhydrous, deoxygenated solvent, followed by the amine (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude residue by column chromatography to isolate the 6-aryl-4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine product.
A Sequential Functionalization Workflow
The true power of the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine building block is realized through sequential, site-selective cross-coupling reactions. This allows for the controlled and logical construction of complex, trisubstituted derivatives.
Caption: Workflow for sequential functionalization of the scaffold.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. By leveraging the inherent differences in C-Halogen bond reactivity, researchers can employ a strategic, sequential approach to synthesize complex, trisubstituted pyrrolopyrimidines. The Suzuki-Miyaura and Buchwald-Hartwig reactions, detailed herein, are cornerstone methodologies that enable the precise installation of diverse C-C and C-N linked substituents, respectively. Mastery of these protocols allows drug development professionals to efficiently navigate chemical space and accelerate the discovery of novel therapeutics based on this privileged heterocyclic core.[12]
References
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MySkinRecipes. 5H-Pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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MySkinRecipes. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link].
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PubMed. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Available at: [Link].
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].
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PubMed. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Available at: [Link].
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PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link].
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ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Available at: [Link].
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National Institutes of Health (NIH). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link].
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PubMed. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Available at: [Link].
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PubMed. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Available at: [Link].
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link].
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Semantic Scholar. Synthesis of 2,4-disubstituted-1-β-D-ribofuranosylpyrazolo[4,3-d]-pyrimidines and 2,4-disubstituted-1-β-D-ribofuranosylpyrrolo[3,2-d]-pyrimidines as congeners of uridine and cytidine. Available at: [Link].
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MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link].
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ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link].
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link].
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available at: [Link].
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National Institutes of Health (NIH). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. Available at: [Link].
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].
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PubMed. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Available at: [Link].
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ResearchGate. (PDF) Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link].
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PubMed. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Available at: [Link].
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ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Available at: [Link].
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ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link].
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White Rose Research Online. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link].
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RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link].
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RSC Publishing. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers. Available at: [Link].
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link].
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Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link].
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PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available at: [Link].
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National Institutes of Health (NIH). Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. Available at: [Link].
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Sci-Hub. C(sp2)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Available at: [Link].
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Application Notes and Protocols for the Sonogashira Reaction of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Coupling Reaction
The 5H-pyrrolo[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to function as an effective mimic in biological systems, leading to the development of potent kinase inhibitors for cancer therapy, as well as antiviral and anti-inflammatory agents.[1][3][4] The strategic functionalization of this "deazapurine" core is paramount for modulating its pharmacological activity. Among the array of synthetic methodologies, the Sonogashira reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is conducted under mild conditions, tolerates a wide range of functional groups, and provides direct access to arylalkynes—a motif frequently found in biologically active molecules and materials science.[5][7]
This guide provides a detailed examination of the Sonogashira reaction applied to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a polyhalogenated and electron-deficient substrate. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss critical aspects of process optimization and troubleshooting tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium-Copper Catalytic Duet
The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition (Palladium Cycle): The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) to a low-valent Palladium(0) species. This is often the rate-determining step and is influenced by the nature of the carbon-halogen bond.[8] The reactivity order is generally I > Br > OTf > Cl, which dictates the regioselectivity in polyhalogenated systems.[5][9] For the target substrate, the C-Br bond is significantly more reactive than the C-Cl bonds, ensuring selective coupling at the 6-position.
-
Formation of Copper Acetylide (Copper Cycle): Concurrently, the terminal alkyne reacts with a Copper(I) salt (typically CuI) in the presence of an amine base to form a copper acetylide intermediate. This step activates the alkyne for the subsequent transmetalation.
-
Transmetalation (Connecting the Cycles): The copper acetylide transfers its alkynyl group to the Palladium(II) complex. This key step regenerates the copper catalyst and forms an alkynylpalladium(II) intermediate.
-
Reductive Elimination (Palladium Cycle): The final step is the reductive elimination from the alkynylpalladium(II) complex, which forms the desired C-C bond of the product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Synthesis of 6-Alkynyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidines
This protocol details a general procedure for the regioselective Sonogashira coupling at the C6-bromo position of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 282.93 | 1.0 | 283 mg | Starting Material |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 mmol, 123 mg (125 µL) | Coupling Partner |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 mmol, 21 mg | Palladium Catalyst Precursor |
| CuI (Copper(I) Iodide) | 190.45 | 0.06 | 0.06 mmol, 11.4 mg | Co-catalyst |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19 | 3.0 | 3.0 mmol, 304 mg (418 µL) | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintaining an oxygen-free environment is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[8]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 eq) via syringe. Stir the resulting suspension for 5 minutes.
-
Expert Insight: THF is a good solvent for this reaction, but for less reactive partners, a higher boiling point solvent like DMF may be required.[7] The amine serves as both a base to deprotonate the alkyne and often as a solvent or co-solvent.
-
-
Addition of Alkyne: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Expert Insight: A slight excess of the alkyne is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 60-65 °C (reflux for THF) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Expert Insight: For electron-deficient heterocycles, the reaction often proceeds smoothly at moderate temperatures.[7]
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the amine base and copper salts. Wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 6-alkynyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Caption: Experimental workflow for the Sonogashira reaction.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Use a fresh, high-purity catalyst. Increase temperature or switch to a higher-boiling solvent (e.g., DMF). Ensure all reagents and solvents are anhydrous and degassed properly.[8] |
| Glaser Homocoupling | Presence of oxygen; high concentration of copper catalyst. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the loading of CuI. Consider a copper-free Sonogashira protocol if the issue persists.[8] |
| Poor Regioselectivity | High reaction temperature leading to C-Cl bond activation. | The C-Br bond is substantially more reactive. However, if side products are observed, reduce the reaction temperature or reaction time.[11][12] |
| Decomposition | Substrate or product instability under basic or thermal conditions. | Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. Minimize reaction time once the starting material is consumed. |
Characterization of the Product
The successful synthesis of 6-alkynyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine should be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule, including the presence of the alkynyl protons and carbons, and the disappearance of the proton at the 6-position of the pyrrole ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
By following this detailed guide, researchers can confidently and efficiently perform the Sonogashira coupling on the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, enabling the synthesis of novel derivatives for further investigation in drug discovery and materials science.
References
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Gabellieri, E., et al. (2025). A Practical Protocol for Three-Component One-Pot Stepwise Sonogashira-Heterocyclization/Heck-Couplings. ResearchGate. Available from: [Link]
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Köllhofer, A., et al. (2005). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available from: [Link]
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Frisch, A. C., et al. (2007). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Available from: [Link]
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Gevorgyan, A., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available from: [Link]
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Marcotte, F.-A., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. PubMed. Available from: [Link]
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Oset, P., et al. (2018). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available from: [Link]
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Tumkevicius, S., & Dodonova, J. (2012). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. Available from: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
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Gevorgyan, A., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. Available from: [Link]
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Sonogashira coupling. Wikipedia. Available from: [Link]
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Gevorgyan, A., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. Available from: [Link]
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Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available from: [Link]
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Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available from: [Link]
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Tumkevicius, S., & Dodonova, J. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. Available from: [Link]
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Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters. Available from: [Link]
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S. K. J. et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. Available from: [Link]
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S. K. J. et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health. Available from: [Link]
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da Silva, P. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. Available from: [Link]
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Marcotte, F.-A., et al. (2003). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. figshare. Available from: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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5H-Pyrrolo[3,2-d]pyrimidine. MySkinRecipes. Available from: [Link]
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Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Preprints.org. Available from: [Link]
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Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. R Discovery. Available from: [Link]
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Gevorgyan, A., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. Available from: [Link]
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Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. Available from: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Privileged 7-Deazapurine Scaffold in Kinase Inhibitor Discovery
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural analogy to the native purine core of ATP allows it to function as an effective hinge-binding motif in the ATP-binding site of a wide array of protein kinases.[3] This inherent property, combined with the synthetic tractability of the heterocyclic system, has led to the development of numerous clinically approved and investigational kinase inhibitors for the treatment of cancers and inflammatory diseases.[4] The strategic functionalization of the 7-deazapurine core is paramount in achieving high potency and selectivity, and the starting material, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, offers a versatile platform for the synthesis of diverse kinase inhibitor libraries. The differential reactivity of the chloro and bromo substituents allows for a sequential and regioselective introduction of various functionalities, enabling a systematic exploration of the chemical space around the core scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing this key building block.
Strategic Functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
The synthetic utility of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in the distinct reactivity of its halogenated positions. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This differential reactivity allows for a stepwise and controlled diversification of the scaffold.
Regioselective Amination at the C4 and C2 Positions
The C4 position of the 2,4-dichloropyrrolo[3,2-d]pyrimidine core is generally more reactive towards nucleophilic attack than the C2 position. This allows for the selective introduction of a primary or secondary amine at the C4 position. Subsequent amination at the C2 position can be achieved under more forcing conditions or with a different amine, providing access to 2,4-diamino-6-bromo-5H-pyrrolo[3,2-d]pyrimidine intermediates.
Palladium-Catalyzed Cross-Coupling at the C6 Position
With the C2 and C4 positions functionalized, the C6-bromo substituent serves as a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[5][6] Alternatively, the Buchwald-Hartwig amination can be employed to introduce additional amino groups at this position.
Experimental Protocols
The following protocols provide a representative, multi-step synthesis of a 2,4,6-trisubstituted pyrrolo[3,2-d]pyrimidine kinase inhibitor, based on established methodologies.
Protocol 1: Synthesis of 2-Amino-4-chloro-6-bromo-5H-pyrrolo[3,2-d]pyrimidine (Intermediate 1)
This protocol describes the regioselective amination at the C4 position.
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Ammonia solution (e.g., 7 N in methanol)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in 1,4-dioxane, add a solution of ammonia in methanol (5.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-chloro-6-bromo-5H-pyrrolo[3,2-d]pyrimidine.
Expected Characterization:
-
1H NMR: Appearance of a broad singlet corresponding to the NH2 protons and shifts in the aromatic protons of the pyrrolopyrimidine core.
-
13C NMR: Shifts in the carbon signals of the pyrimidine ring, particularly at C2 and C4.
-
MS (ESI): A molecular ion peak corresponding to the expected mass of the product.
Protocol 2: Synthesis of N2,N4-Disubstituted-6-bromo-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (Intermediate 2)
This protocol describes the amination at the C2 position.
Materials:
-
2-Amino-4-chloro-6-bromo-5H-pyrrolo[3,2-d]pyrimidine (Intermediate 1)
-
Desired primary or secondary amine (e.g., aniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Microwave reactor or oil bath
Procedure:
-
In a microwave-safe vial, combine Intermediate 1 (1.0 eq), the desired amine (1.5 eq), and DIPEA (2.0 eq) in n-butanol.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 1-2 hours, or alternatively, heat in an oil bath at reflux for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired N2,N4-disubstituted-6-bromo-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of the Final Kinase Inhibitor
This protocol describes the final diversification step at the C6 position.
Materials:
-
N2,N4-Disubstituted-6-bromo-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (Intermediate 2)
-
Desired aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
To a reaction flask, add Intermediate 2 (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
Data Presentation: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from the pyrrolo[3,2-d]pyrimidine scaffold, demonstrating the potential of this chemical class.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| LRRK2 Inhibitor 1 | LRRK2 (G2019S) | 8 | [1] |
| VEGFR-2 Inhibitor 1 | VEGFR-2 | 11.9 | [7] |
| VEGFR-2 Inhibitor 2 | VEGFR-2 | 13.6 | [7] |
Visualization of Key Signaling Pathways
Understanding the cellular context in which the synthesized inhibitors will be evaluated is crucial. Below are diagrams of the LRRK2 and VEGFR-2 signaling pathways, which are prominent targets for inhibitors derived from the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Conclusion
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. Its well-defined reactivity allows for a systematic and modular approach to the construction of diverse chemical libraries targeting a range of kinases. The protocols and data presented herein provide a solid foundation for researchers to embark on the design and synthesis of novel kinase inhibitors based on the privileged 7-deazapurine scaffold, with the ultimate goal of advancing the development of new therapeutics for various diseases.
References
- Axten, J. M., et al. (2025). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry.
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8636-8643.
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Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. Retrieved from [Link]
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Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]
- Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 612-629.
- Gangjee, A., et al. (2004). Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 47(14), 3689-3692.
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Wikimedia Commons. (2021, May 4). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]
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PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
- Gangjee, A., et al. (2009). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 52(21), 6649-6659.
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PubMed Central. (2014). LRRK2 Pathways Leading to Neurodegeneration. Retrieved from [Link]
-
PubMed. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Cancer Research
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine isostere, represents a privileged structure in medicinal chemistry, giving rise to numerous compounds with significant therapeutic potential.[1] This document provides an in-depth guide to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a key chemical intermediate, and its utility in the development of potent anticancer agents. We will explore the primary mechanisms of action derived from this scaffold, focusing on kinase inhibition and metabolic disruption, and provide detailed, field-proven protocols for the synthesis, screening, and characterization of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in oncology.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Foundation for Potent Inhibitors
The structural similarity of the pyrrolo[3,2-d]pyrimidine core to natural purines allows its derivatives to effectively compete for binding sites on a wide range of biological targets, particularly those that interact with ATP, such as protein kinases.[1] The specific compound, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, serves not as a final therapeutic agent, but as a highly versatile starting material. Its three halogenated positions—two chlorine atoms on the pyrimidine ring and a bromine atom on the pyrrole ring—are chemically reactive handles. These sites allow for regioselective modifications through various organic reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the systematic synthesis of large libraries of novel compounds for screening.[2][3]
Core Mechanisms of Action in Oncology
Derivatives synthesized from the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold have been shown to exert their anticancer effects primarily through two distinct and critical mechanisms: inhibition of protein kinases and disruption of one-carbon metabolism.
Multi-Targeted Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways that control cell growth, proliferation, migration, and survival.[4] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrrolo[3,2-d]pyrimidine scaffold is exceptionally well-suited for designing ATP-competitive kinase inhibitors.
Key kinase targets for this class of compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[4][5]
-
Non-Receptor Tyrosine Kinases: Including Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), implicated in cell migration and metastasis.[4]
-
Serine/Threonine Kinases: Such as Aurora Kinases and Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression and mitosis.[3][6]
Inhibition of these kinases blocks downstream signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[5][6]
Figure 1: Generalized signaling pathway showing kinase inhibition.
Disruption of One-Carbon Metabolism
Rapidly proliferating cancer cells have a high demand for nucleotides and amino acids. Folate-dependent one-carbon (C1) metabolism, which occurs in both the mitochondria and cytosol, is the critical pathway that supplies these building blocks.[7][8] Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit key enzymes in this pathway, such as serine hydroxymethyltransferase (SHMT1/2).[7][8][9] By targeting SHMT2 in the mitochondria, these inhibitors can starve cancer cells of the essential C1 units needed for purine and thymidylate synthesis, effectively halting proliferation.[10]
Figure 2: Inhibition of mitochondrial one-carbon metabolism.
Application Data: Cytotoxic Activity of Derivatives
The true value of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is demonstrated by the potency of the derivatives synthesized from it. The table below summarizes the cytotoxic activity (IC₅₀) of various pyrrolopyrimidine derivatives against a panel of human cancer cell lines, showcasing the broad applicability of this scaffold.
| Derivative Class | Target Cancer Cell Line | Cell Type | Reported IC₅₀ (µM) | Primary Target(s) | Reference |
| Pyrrolo[2,3-d]pyrimidine | HepG2 | Hepatocellular Carcinoma | 29 - 59 | EGFR, Her2, VEGFR2, CDK2 | [5] |
| Pyrrolo[2,3-d]pyrimidine | HGC-27 | Gastric Cancer | 2.4 | Aurora A | [3] |
| Pyrrolo[2,3-d]pyrimidine | HT-29 | Colon Carcinoma | 4.01 - 4.55 | General Cytotoxicity | [11] |
| Pyrrolo[3,2-d]pyrimidine | CCRF-CEM | Leukemia | ~3.5 (EC₅₀) | DNA Alkylation | [1] |
| Pyrrolo[3,2-d]pyrimidine | MIA PaCa-2 | Pancreatic Cancer | Submicromolar | SHMT2, Purine Synthesis | [7][8] |
| Pyrrolo[2,3-d]pyrimidine | A549 | Lung Carcinoma | 1.68 | EGFR | [12] |
Experimental Protocols
The following protocols provide a framework for synthesizing and evaluating novel derivatives of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Protocol 1: Synthesis of an N4-Substituted Pyrrolo[3,2-d]pyrimidine Amine
This protocol describes a representative SNAr reaction to substitute the chlorine atom at the C4 position, a common first step in creating a diverse library.
-
Rationale: The C4 position of the dichlorinated pyrimidine ring is often more reactive towards nucleophilic substitution than the C2 position, allowing for selective modification. This step introduces a key point of diversity for structure-activity relationship (SAR) studies.
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5-10 mL).
-
Add the desired amine (1.1 mmol) to the solution, followed by DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing with cold water and then a non-polar solvent like hexane.
-
Dry the product under vacuum. Purify further by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization as needed.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the IC₅₀ value of a test compound against a specific protein kinase. It measures the amount of ATP consumed during the phosphorylation reaction.[13]
-
Rationale: A luminescence-based assay is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS) in 96- or 384-well plate formats.[14] The amount of light produced is inversely proportional to kinase activity, providing a robust measure of inhibition.
Figure 3: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest, substrate peptide, and kinase assay buffer (commercial kits are recommended, e.g., ADP-Glo™)
-
Test compound stock solution (10 mM in 100% DMSO)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO. Also prepare a "no inhibitor" control (DMSO only).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase/substrate solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the log-transformed inhibitor concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic potential of a compound.[15][16]
-
Rationale: The MTT assay is a robust, reliable, and widely used method for assessing the anti-proliferative effects of compounds.[17][18] It relies on the principle that only viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a quantitative measure of cell health.[15]
Materials:
-
Human cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[16]
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells (in 100 µL of medium) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare a serial dilution of the test compound in complete growth medium. A typical concentration range is 100 µM to 0.01 µM. Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions. Return the plate to the incubator for 72 hours.[16]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.[16][19] Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % Viability against the log-transformed concentration of the compound and use non-linear regression to determine the IC₅₀ value.[16]
Conclusion and Future Directions
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a powerful and versatile building block for the discovery of novel anticancer agents. The derivatives from this scaffold have demonstrated significant efficacy by targeting key oncogenic pathways, including kinase signaling and cellular metabolism. The protocols detailed herein provide a robust framework for the synthesis and evaluation of new chemical entities based on this promising scaffold.
Future research will likely focus on optimizing the selectivity of these inhibitors to reduce off-target effects, exploring their efficacy in patient-derived organoids and in vivo models, and investigating their potential in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine core holds immense promise for the next generation of targeted cancer therapeutics.
References
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Dandan, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532. Available from: [Link]
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Gangjee, A., et al. (2011). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 54(8), 2867-2877. Available from: [Link]
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MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
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Kugel, S., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link]
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Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available from: [Link]
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ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Available from: [Link]
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Wilson, J.W., et al. (2020). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 25(24), 5865. Available from: [Link]
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Kumar, D., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. European Journal of Medicinal Chemistry, 159, 147-160. Available from: [Link]
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Hou, Z., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(5), 326-337. Available from: [Link]
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Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3041-3044. Available from: [Link]
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SciSpace. Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor. Available from: [Link]
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Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. Available from: [Link]
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Hou, Z., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Available from: [Link]
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National Library of Medicine. Kinase inhibitors : methods and protocols. Available from: [Link]
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Norman, M.H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1794-1802. Available from: [Link]
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Zhu, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117142. Available from: [Link]
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ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Available from: [Link]
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SciSpace. Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. Available from: [Link]
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Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]
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Application Notes and Protocols for N-alkylation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors and antiproliferative agents.[1][2] Functionalization of this core, specifically at the N-5 position of the pyrrole ring, is a key strategy for modulating biological activity, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR). This document provides a detailed protocol for the N-alkylation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a versatile intermediate for the synthesis of a diverse library of bioactive molecules. The protocol herein emphasizes a robust and efficient method using sodium hydride as a base, with practical insights into reaction setup, monitoring, and product purification.
Introduction: The Significance of N-Alkylated Pyrrolo[3,2-d]pyrimidines
Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are purine isosteres that have garnered significant attention in drug discovery.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets. The presence of multiple reactive sites on the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core, including the chloro substituents and the pyrrole nitrogen, offers a rich platform for chemical modification.
N-alkylation at the 5-position of the pyrrolo[3,2-d]pyrimidine ring is a critical modification that can significantly impact the molecule's therapeutic properties. Studies have shown that N5-substitution can modulate the cytotoxicity and pharmacokinetic profile of these compounds.[3][4] For instance, the introduction of alkyl groups at this position can alter the compound's lipophilicity, membrane permeability, and metabolic stability, all of which are crucial parameters in drug development. Furthermore, the N5-substituent can influence the orientation of the molecule within the binding pocket of a target protein, thereby affecting its inhibitory potency and selectivity. This makes the development of reliable and efficient N-alkylation protocols a high-priority for medicinal chemists working with this scaffold.
Reaction Mechanism and Key Considerations
The N-alkylation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine proceeds via a standard nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrrole nitrogen (N-5) by a strong base, typically sodium hydride (NaH), to form a sodium salt intermediate. This anionic intermediate then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.
Several factors are critical for the success of this reaction:
-
Choice of Base: Sodium hydride is a highly effective base for deprotonating the pyrrole nitrogen due to its high pKa and the irreversible nature of the deprotonation (evolution of hydrogen gas). The use of a 60% dispersion of NaH in mineral oil is common practice.[5]
-
Solvent System: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or a mixture of DMF and tetrahydrofuran (THF) are typically employed.[1] These solvents are effective at dissolving the starting materials and the intermediate anion, facilitating the reaction. It is crucial to use anhydrous solvents to prevent quenching of the sodium hydride.
-
Reaction Temperature: The deprotonation step is usually carried out at room temperature, followed by the addition of the alkylating agent. The reaction temperature may be adjusted depending on the reactivity of the alkylating agent.
-
Regioselectivity: The N-5 position of the pyrrolo[3,2-d]pyrimidine core is generally the most acidic and sterically accessible nitrogen, leading to high regioselectivity for N-alkylation under these conditions.
Experimental Protocol
This protocol details the N-alkylation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with a generic alkyl halide (R-X).
Materials and Reagents
| Reagent | Grade | Supplier |
| 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | ≥95% | Various |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent grade | Various |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8%, anhydrous | Various |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, anhydrous | Various |
| Alkyl Halide (R-X) | Reagent grade | Various |
| Ethyl Acetate (EtOAc) | ACS grade | Various |
| Hexanes | ACS grade | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory grade | Various |
| Brine | Laboratory grade | Various |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Various |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a 1:1 mixture of anhydrous THF and anhydrous DMF.
-
Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) portion-wise at room temperature. The addition of NaH will cause the evolution of hydrogen gas. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation. The solution may become a suspension.
-
Alkylation: Add the alkylating agent (R-X, 1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 2-24 hours, depending on the reactivity of the alkylating agent.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C (ice bath).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.
Caption: Workflow for the N-alkylation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Data Presentation: Representative N-Alkylation Conditions
The following table summarizes typical reaction conditions for the N-alkylation of the related 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, which are directly applicable to the 6-bromo analog.[1]
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH (1.1) | THF/DMF | 12 | 85 |
| 2 | Ethyl iodide | NaH (1.2) | DMF | 8 | 78 |
| 3 | 2-(Trimethylsilyl)ethoxymethyl chloride | NaH (1.5) | THF/DMF | 24 | 92 |
| 4 | Propargyl bromide | NaH (1.1) | THF/DMF | 6 | 81 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive NaH (oxidized).- Wet solvents or reagents.- Alkylating agent is not reactive enough. | - Use fresh, high-quality NaH.- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of chloride). |
| Formation of multiple products | - Incomplete deprotonation leading to side reactions.- Reaction with the solvent (e.g., DMF).[6] | - Ensure complete deprotonation by stirring with NaH for a sufficient time.- Consider using an alternative solvent system if solvent reactivity is suspected. |
| Difficulty in purifying the product | - Co-elution with starting material or byproducts.- Product instability on silica gel. | - Optimize the eluent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.- If the product is unstable, minimize its contact time with silica gel. |
Conclusion
The N-alkylation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a fundamental transformation for the synthesis of novel derivatives with potential therapeutic applications. The protocol described herein provides a reliable and efficient method for achieving this transformation with high yields. Careful attention to the reaction conditions, particularly the use of anhydrous solvents and an appropriate base, is crucial for the success of the reaction. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the facile synthesis of a wide range of N-alkylated pyrrolo[3,2-d]pyrimidine analogs for further biological evaluation.
References
-
Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules. 2019;24(14):2656. [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem. 2018;13(5):476-483. [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. 2011;76(18):7320-7327. [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem. 2018;13(5):476-483. [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Maryland Shared Open Access Repository. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. 2023;19:1010-1017. [Link]
-
Using NaH in a reaction. Reddit. [Link]
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The Strategic Deployment of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the purine core of adenine, a fundamental component of ATP. This mimicry allows molecules built upon this framework to act as competitive inhibitors for a wide range of ATP-dependent enzymes, most notably protein kinases. The strategic incorporation of halogen atoms at key positions of this scaffold provides medicinal chemists with versatile handles for synthetic elaboration and fine-tuning of pharmacological properties. Among these halogenated building blocks, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine stands out as a particularly valuable starting material for the rapid construction of diverse compound libraries targeting critical nodes in disease-relevant signaling pathways.
This guide provides an in-depth look at the applications of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in drug discovery, complete with detailed protocols for its derivatization and an exploration of the underlying medicinal chemistry rationale.
Physicochemical Properties and Reactivity Profile
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a trifunctionalized scaffold offering distinct reactivity at the C2, C4, and C6 positions. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution, while the bromine atom at the C6 position is primed for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a sequential and controlled diversification of the core structure.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂N₃ | |
| Molecular Weight | 268.91 g/mol | |
| Monoisotopic Mass | 264.88092 Da | |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General knowledge |
| XlogP (predicted) | 3.4 |
Synthetic Utility: A Gateway to Kinase Inhibitors
The primary application of this building block is in the synthesis of potent and selective kinase inhibitors. The pyrrolo[3,2-d]pyrimidine core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket. The substituents introduced at the C2, C4, and C6 positions then project into different regions of the active site, allowing for the optimization of potency and selectivity.
General Synthetic Workflow
A common strategy for elaborating the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core involves a series of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The following diagram illustrates a typical synthetic workflow.
Caption: A representative synthetic workflow for the diversification of the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold.
Application Protocol: Suzuki-Miyaura Cross-Coupling at the C6 Position
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] In the context of our building block, it is frequently employed to introduce aryl or heteroaryl moieties at the C6 position, which can occupy the solvent-exposed region of the kinase active site.
Objective: To synthesize a 6-aryl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. Subsequently, add the palladium catalyst (0.05-0.10 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure a successful reaction.
-
Anhydrous Solvents: While some Suzuki reactions can tolerate water, using anhydrous solvents is generally recommended to minimize side reactions, such as the hydrolysis of the boronic acid.
-
Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization for a given substrate pair.
-
Palladium Catalyst and Ligand: The selection of the palladium source and, if applicable, the phosphine ligand is paramount for an efficient reaction. For challenging couplings, more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be necessary.
Application Protocol: Buchwald-Hartwig Amination at the C4 Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3] For the pyrrolo[3,2-d]pyrimidine scaffold, this reaction is instrumental in introducing a diverse range of amines at the C4 position, a key interaction point with the kinase hinge region.
Objective: To synthesize a 4-amino-6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Primary or secondary amine (e.g., aniline or morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos-Pd-G3)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Reagent Addition: Add the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain the desired 4-amino-6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Self-Validating System and Rationale:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical for the success of the Buchwald-Hartwig amination. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent the formation of undesired side products.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate its coordination to the palladium center. The choice of base must be compatible with the functional groups present in the substrates.
-
Regioselectivity: The C4-chloro substituent is generally more reactive towards nucleophilic substitution than the C2-chloro group in this scaffold, allowing for selective amination at the C4 position. This selectivity can be further enhanced by careful control of reaction conditions.
Application in Kinase Inhibitor Design: Targeting the VEGF Receptor Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolo[3,2-d]pyrimidine-based compounds have been successfully developed as potent VEGFR inhibitors.
The following diagram illustrates the VEGFR signaling pathway and the point of intervention for a hypothetical inhibitor derived from our building block.
Caption: Simplified VEGFR signaling pathway and the mechanism of action of a pyrrolo[3,2-d]pyrimidine-based inhibitor.
In this model, the inhibitor binds to the ATP-binding site of the VEGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation, angiogenesis, and survival, which are critical processes for tumor growth and metastasis.
Conclusion
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the systematic and regioselective introduction of various substituents, enabling the rapid exploration of chemical space and the optimization of drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this scaffold in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubChemLite. 6-bromo-2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine. [Link]
Sources
Application Notes and Protocols for the Selective Derivatization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine at the C4 Position
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold of significant interest to the medicinal chemistry and drug development communities. Its structural resemblance to purine has made it a valuable building block for a diverse range of biologically active molecules, most notably as kinase inhibitors in oncology research. The strategic placement of three distinct reactive sites—the chloro groups at C2 and C4, and the bromo group at C6—offers a versatile platform for sequential and regioselective functionalization, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide to the selective derivatization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, with a specific focus on nucleophilic aromatic substitution (SNAr) reactions at the C4 position. We will delve into the underlying chemical principles governing this selectivity, present detailed, field-proven protocols for the introduction of amine, ether, and thioether functionalities, and offer insights into reaction monitoring, purification, and troubleshooting.
The Principle of C4 Regioselectivity: An Electronic Rationale
The preferential reactivity of the C4 position over the C2 position in 2,4-dichloropyrimidines towards nucleophilic attack is a well-established phenomenon in heterocyclic chemistry.[1] This selectivity is primarily governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms, being highly electronegative, exert a strong electron-withdrawing effect, rendering the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.
Computational studies, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), reveal that the LUMO coefficient is significantly larger at the C4 (and C6) position compared to the C2 position.[1] This indicates that the C4 position is the most electrophilic and, therefore, the most favorable site for nucleophilic attack. The resulting anionic intermediate, often referred to as a Meisenheimer complex, is stabilized by resonance, with the negative charge being delocalized over the pyrimidine ring and the electron-withdrawing nitrogen atoms. While substituents on the pyrrolo portion of the fused ring system can modulate this reactivity, the inherent electronic preference for C4 substitution generally prevails under standard SNAr conditions.
Experimental Protocols for C4-Selective Derivatization
The following protocols are provided as a comprehensive guide for the selective functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine at the C4 position. These have been developed based on established methodologies for related heterocyclic systems and are designed to be robust and reproducible.
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the degradation of reagents and catalysts.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of these reactions, as moisture can quench bases and react with the starting material.
-
Reagent Quality: Use high-purity starting materials and reagents to minimize the formation of side products.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: C4-Selective Amination
The introduction of an amino group at the C4 position is a common and critical transformation. This protocol describes a general procedure for the reaction with a primary or secondary amine.
Reaction Scheme:
Sources
Application Notes and Protocols for the Selective Functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Strategic Importance of the 9-Deazapurine Scaffold
The 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine analog, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins. The strategic placement of three distinct halogen atoms at the C2, C4, and C6 positions offers a versatile platform for sequential and regioselective functionalization, enabling the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective chemical modification of this valuable heterocyclic building block.
The pyrrolo[3,2-d]pyrimidine scaffold is a key component in numerous compounds with demonstrated antiproliferative and other therapeutic activities.[1] The ability to precisely introduce diverse substituents at each halogenated position is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will detail the underlying principles and provide field-proven protocols for achieving selective functionalization through palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Understanding the Hierarchy of Reactivity
The selective functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine hinges on the differential reactivity of the three carbon-halogen bonds. This reactivity is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
General Reactivity Principles:
-
Palladium-Catalyzed Cross-Coupling: The reactivity of halogens in palladium-catalyzed reactions typically follows the order: C-I > C-Br > C-Cl. This principle is fundamental to achieving selectivity, allowing for the preferential reaction at the C6-bromo position over the C2 and C4-chloro positions.
-
Nucleophilic Aromatic Substitution (SNAr): In dihalopyrimidine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2] This is attributed to the greater electron deficiency at C4, which can be rationalized by resonance stabilization of the Meisenheimer intermediate.[3] The presence of the fused pyrrole ring and the C6-bromo substituent can further modulate this reactivity.
This inherent reactivity hierarchy provides a roadmap for a stepwise functionalization strategy, as illustrated in the following workflow diagram.
Caption: Stepwise functionalization workflow.
Part 1: Selective Functionalization at the C6-Bromo Position
The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for highly selective functionalization at the C6 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, or vinyl substituents at the C6 position. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at C6
-
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, the boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
-
Solvent: The 1,4-dioxane/water mixture provides good solubility for both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 75-90 | Analogous systems[4] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 | 80-95 | Analogous systems |
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes at the C6 position, providing a valuable handle for further transformations.
Protocol 2: Selective Sonogashira Coupling at C6
-
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and TEA.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions.[5]
-
Base: Triethylamine acts as both a base and a solvent, neutralizing the HBr formed during the reaction.
-
Solvent: THF is a suitable solvent for this reaction, providing good solubility for the reactants.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the selective introduction of primary and secondary amines at the C6 position. The choice of ligand is crucial for achieving high yields and functional group tolerance.[6]
Protocol 3: Selective Buchwald-Hartwig Amination at C6
-
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOt-Bu (1.5 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active catalyst for the amination of aryl bromides, offering good functional group tolerance.[7]
-
Base: Sodium t-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the catalytic cycle.
-
Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig aminations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Discovery
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, primarily due to its role as a bioisostere of purine, enabling it to effectively compete with adenosine triphosphate (ATP) for the active sites of numerous protein kinases. This guide provides an in-depth exploration of a key functionalized intermediate, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine , detailing its strategic application in the synthesis of potent and selective kinase inhibitors. We will elucidate the rationale behind its use, provide validated protocols for its derivatization, and describe methodologies for the biological evaluation of the resulting compounds, with a particular focus on Janus Kinase (JAK) family inhibitors.
Introduction: The Power of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is structurally similar to adenine, a natural ligand for ATP-binding sites in kinases.[1] This mimicry makes it an ideal foundation for designing competitive kinase inhibitors. The strategic placement of reactive handles on this core scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a particularly valuable starting material for several reasons:
-
Differential Reactivity: The chlorine atoms at the C2 and C4 positions, along with the bromine at the C6 position, exhibit different reactivity profiles, allowing for sequential and regioselective chemical modifications. Typically, the C4-chloro is the most reactive site for nucleophilic aromatic substitution, followed by the C2-chloro. The C6-bromo is ideal for palladium-catalyzed cross-coupling reactions.
-
Vectorial Diversity: The three distinct reactive sites provide three vectors for chemical exploration, enabling the synthesis of complex libraries of compounds to probe the chemical space around the kinase active site.
-
Proven Clinical Relevance: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have led to several FDA-approved drugs, such as the JAK inhibitors Tofacitinib and Ruxolitinib, validating the therapeutic potential of this chemical class.[2]
Key Biological Targets and Therapeutic Areas
Derivatives synthesized from this scaffold have shown potent inhibitory activity against a range of kinases, making them relevant for multiple therapeutic areas.
| Target Kinase Family | Therapeutic Area | Key Signaling Pathway | Representative Indication |
| Janus Kinases (JAKs) | Inflammation, Autoimmunity, Oncology | JAK-STAT Pathway[3] | Rheumatoid Arthritis, Myelofibrosis[2][3] |
| Aurora Kinases | Oncology | Mitotic Regulation | Gastric Cancer[4][5] |
| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Oncology, Angiogenesis | MAPK, PI3K-Akt Pathways | Non-Small Cell Lung Cancer[6][7] |
| Ataxia Telangiectasia and Rad3-related (ATR) Kinase | Oncology | DNA Damage Response (DDR)[8] | Ovarian Cancer[8] |
Application Note 1: Synthesis of a C4-Substituted Pyrrolo[3,2-d]pyrimidine Derivative
This protocol outlines a typical nucleophilic aromatic substitution (SNAr) reaction, a foundational step in diversifying the core scaffold. The higher reactivity of the C4-chlorine allows for its selective displacement.
3.1. Workflow for C4-Amine Substitution
Caption: Workflow for selective C4-amine substitution.
3.2. Step-by-Step Protocol
Objective: To synthesize a C4-amino-6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in NMP, add the desired amine and DIPEA.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Causality Check: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing with the amine nucleophile. NMP or DMSO are used as polar aprotic solvents to facilitate the SNAr reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The crude product should show a major new spot by TLC and a corresponding mass peak in LC-MS.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application Note 2: Palladium-Catalyzed Cross-Coupling at C6
Following the modification at C4 (and potentially C2), the C6-bromo position serves as an excellent handle for introducing further diversity via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[9]
4.1. Workflow for Suzuki Coupling
Caption: Workflow for a C6-position Suzuki cross-coupling reaction.
4.2. Step-by-Step Protocol
Objective: To introduce an aryl group at the C6 position of the pyrrolo[3,2-d]pyrimidine core.
Materials:
-
C4-substituted-6-bromo-2-chloro-pyrrolo[3,2-d]pyrimidine (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction flask, combine the C4-substituted-6-bromo starting material, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Causality Check: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Heat the mixture to 100 °C and stir for 2-16 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: The disappearance of the starting material and the appearance of a product with the expected mass increase in the LC-MS confirms reaction success.
-
Purify the product via column chromatography or preparative HPLC.
-
Confirm the structure of the final compound by NMR and HRMS.
Application Note 3: Biological Evaluation - In Vitro Kinase Inhibition Assay
Once a library of derivatives is synthesized, they must be screened for biological activity. A common primary screen is a biochemical assay to determine the compound's ability to inhibit the target kinase.
5.1. Principle of a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Caption: Principle of an ATP-depletion luminescence kinase assay.
5.2. Protocol for JAK2 Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against the Janus Kinase 2 (JAK2).
Materials:
-
Recombinant human JAK2 enzyme
-
Suitable peptide substrate (e.g., a STAT-derived peptide)
-
Adenosine-5'-triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ or Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.
-
Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix containing the JAK2 enzyme and substrate in the assay buffer. Add this mix to the wells.
-
Causality Check: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near its Kₘ for the enzyme to ensure competitive inhibitors can be accurately measured.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the reaction components and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity (JAK1/JAK2) |
| Lead-001 | JAK2 | 15.2 | 1.5 |
| Lead-002 | JAK2 | 8.7 | 12.8 |
| Ruxolitinib | JAK2 | 3.3 | 1.3 |
Conclusion
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a cornerstone intermediate for the synthesis of kinase inhibitors. Its well-defined and differential reactivity at the C2, C4, and C6 positions provides a robust platform for medicinal chemists to perform structure-activity relationship (SAR) studies. The protocols and workflows described herein offer a validated starting point for researchers aiming to leverage this powerful scaffold in the discovery of novel therapeutics for oncology, inflammation, and other diseases driven by aberrant kinase signaling.
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-
Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. [Link]
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Xiong, R., et al. (2018). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2898. [Link]
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Wang, X., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(2), 1243-1264. [Link]
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Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online. [Link]
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Wang, X., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]
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Popp, F. D., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
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Gangjee, A., et al. (2011). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 54(7), 2470-2480. [Link]
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Zon, I., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6241. [Link]
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Ermolat’ev, D. S., et al. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 12, 1038-1044. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6272-6284. [Link]
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Sharma, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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El-Sayed, M. A.-A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Inflammation Research, 15, 3855-3880. [Link]
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Natarajan, R., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 25(1). [Link]
-
Hou, Z., et al. (2011). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry, 54(5), 1299-1310. [Link]
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ResearchGate. (n.d.). Structure-activity relationship of pyrrolo-pyrimidine derivatives. Retrieved from [Link]
-
Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6690. [Link]
-
Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 80, 117173. [Link]
-
Li, M., et al. (2024). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
-
Li, M., et al. (2024). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. PubMed. [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during this critical synthetic step. The pyrrolo[3,2-d]pyrimidine core is a key structural motif in numerous kinase inhibitors and other therapeutic agents, making the efficient and high-yield synthesis of its derivatives paramount.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing significant consumption of my starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, after the addition of N-bromosuccinimide (NBS). What could be the issue?
Answer:
Low or no conversion in this bromination reaction is a common hurdle and can often be attributed to several factors related to the reagents and reaction conditions.
Causality and Solutions:
-
Inactive N-Bromosuccinimide (NBS): NBS can degrade over time, especially if not stored under anhydrous conditions. The presence of succinimide, a byproduct of NBS reactions and degradation, can inhibit the desired reaction.[3]
-
Solution: Use freshly opened or recrystallized NBS for the reaction. To recrystallize, dissolve the NBS in hot water, cool to induce crystallization, and dry the crystals thoroughly under vacuum. The purity of NBS is critical for achieving high yields.
-
-
Inappropriate Solvent: The choice of solvent plays a crucial role in the solubility of the starting material and the reactivity of the brominating agent.
-
Solution: While chloroform is a common solvent for NBS brominations, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents can enhance the solubility of the pyrrolopyrimidine starting material and facilitate the electrophilic substitution.[4]
-
-
Insufficient Activation: The pyrrole ring in the pyrrolo[3,2-d]pyrimidine system is electron-rich and susceptible to electrophilic attack. However, the dichloro-pyrimidine portion is electron-withdrawing, which can deactivate the pyrrole ring to some extent.
-
Solution: The reaction can be gently heated to 40-50°C to increase the reaction rate. However, excessive heating should be avoided as it can lead to the formation of undesired side products.
-
Issue 2: Formation of Multiple Products, Including Di-brominated Species
Question: My reaction mixture shows the desired mono-brominated product, but also a significant amount of a di-brominated byproduct and other impurities. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of multiple products, particularly the di-brominated species, is a classic challenge in the bromination of electron-rich aromatic and heteroaromatic systems. This issue arises from the fact that the mono-brominated product can be as reactive, or even more reactive, than the starting material towards further bromination.
Causality and Solutions:
-
Stoichiometry of NBS: Using an excess of NBS will inevitably lead to the formation of di-brominated and other poly-brominated products.
-
Solution: Carefully control the stoichiometry of NBS. Start with 1.05 to 1.1 equivalents of NBS relative to the starting material. A slight excess is often necessary to drive the reaction to completion, but a larger excess will promote over-bromination.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of side reactions.
-
Solution: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product. Running the reaction at a lower temperature (e.g., room temperature) for a longer period can also improve selectivity.
-
-
Localized High Concentrations of NBS: Adding NBS as a solid in one portion can create localized areas of high concentration, leading to uncontrolled reactions and side product formation.
-
Solution: Add the NBS portion-wise over a period of time or as a solution in the reaction solvent. This ensures a more controlled reaction and minimizes the formation of undesired byproducts.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Q1: What is the optimal solvent for this bromination reaction?
A1: The choice of solvent is critical. While non-polar solvents like chloroform or dichloromethane are commonly used for NBS brominations, for this specific substrate, a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is often preferred.[4] These solvents help to dissolve the starting material and can stabilize the charged intermediates formed during the reaction, leading to cleaner and more efficient bromination.
Q2: How can I effectively purify the final product?
A2: Purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves column chromatography on silica gel. A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is generally effective in separating the desired mono-brominated product from unreacted starting material, di-brominated byproducts, and succinimide.
Q3: Are there any alternative brominating agents I can use?
A3: While NBS is the most common and generally effective reagent for this transformation, other brominating agents could be considered, although they may present their own challenges.
-
Bromine (Br₂): Can be used, but it is more hazardous to handle and can be less selective, often requiring the use of a catalyst or specific reaction conditions to control its reactivity.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable and easy-to-handle source of electrophilic bromine and can be a viable alternative to NBS.
Q4: How does the quality of the starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, affect the reaction?
A4: The purity of the starting material is paramount. Impurities in the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can react with NBS, leading to a complex mixture of byproducts and a lower yield of the desired product. Ensure the starting material is of high purity, and if necessary, purify it by recrystallization or column chromatography before proceeding with the bromination.
Experimental Protocols
Optimized Protocol for the Synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) | High purity is essential for a clean reaction. |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05-1.1 eq) | Slight excess drives the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent enhances solubility and reactivity. |
| Temperature | 0°C to Room Temperature | Lower temperature improves selectivity. |
| Reaction Time | 2-6 hours (Monitor by TLC/LC-MS) | Avoid prolonged reaction times to minimize side products. |
| Work-up | Quench with aqueous sodium thiosulfate, extract with ethyl acetate. | Removes unreacted bromine and byproducts. |
| Purification | Silica gel column chromatography (Hexane/Ethyl Acetate gradient) | Isolates the desired mono-brominated product. |
Step-by-Step Methodology:
-
Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Reaction Scheme
Caption: Synthetic route for the bromination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Workflow
Caption: A decision-making guide for troubleshooting low yield in the synthesis.
References
-
Ganai, A. M., et al. (2017). Discussion on "I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?". ResearchGate. Available at: [Link]
-
Gangjee, A., et al. (2007). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 50(18), 4447-4456. Available at: [Link]
-
Koukhan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Temburnikar, K., et al. (2014). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. As a core scaffold in medicinal chemistry, the purity of this intermediate is paramount for the success of subsequent synthetic transformations and biological assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine that influence its behavior during purification.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₆H₂BrCl₂N₃ | High halogen content contributes to a relatively high molecular weight and potential for strong interactions with stationary phases. |
| Polarity | Moderately Polar | The pyrrolopyrimidine core contains several nitrogen atoms, imparting polarity. The halogen substituents are generally non-polar. This balance allows for purification by both normal-phase and reversed-phase chromatography. |
| Solubility | Generally soluble in polar aprotic solvents (e.g., THF, DMF, DMSO) and chlorinated solvents (e.g., DCM, chloroform). Limited solubility in non-polar solvents (e.g., hexanes) and protic solvents (e.g., water, methanol). | Solubility is a critical factor in choosing appropriate solvents for chromatography and recrystallization. |
| Stability | Generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases may lead to decomposition. | Purification methods should ideally be conducted under neutral or near-neutral conditions. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives in a question-and-answer format.
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation from impurities.
-
Causality: Streaking on silica gel is often due to the interaction of the moderately polar pyrrolopyrimidine ring with the acidic silanol groups on the silica surface. This can be exacerbated by the presence of highly polar impurities or residual acidic/basic catalysts from the preceding reaction.
-
Troubleshooting Steps:
-
Neutralize the Eluent: Add a small amount of a basic modifier to your eluent system. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine. This will help to cap the acidic sites on the silica gel and improve the peak shape of your compound.
-
Optimize the Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is often effective. For more polar derivatives, a dichloromethane/methanol system may be necessary.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina as the stationary phase, which can be more suitable for basic compounds.
-
Work-up Procedure Check: Ensure your reaction work-up effectively removes any acidic or basic residues before attempting chromatographic purification. A wash with a mild aqueous base (like sodium bicarbonate solution) or acid may be beneficial.
-
Question 2: I'm having trouble removing a closely-eluting impurity, what could it be and how can I separate it?
-
Potential Impurities and Rationale:
-
Unreacted Starting Material: The most common starting material for the synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is the corresponding 2,4-dione. This dione is significantly more polar than the dichlorinated product and should be easily separable by standard silica gel chromatography.
-
Mono-chlorinated Intermediate: Incomplete chlorination can lead to the presence of mono-chloro-mono-hydroxy-pyrrolopyrimidine intermediates. These are also more polar than the desired product.
-
Over-bromination/Isomeric Impurities: Depending on the bromination conditions, there is a possibility of forming di-brominated species or isomers where the bromine is at a different position. These impurities will have very similar polarity to the desired product, making them challenging to separate.
-
-
Strategies for Separation:
-
High-Resolution Chromatography: Employ a longer column with a shallower solvent gradient to improve resolution.
-
Reversed-Phase Chromatography: For highly crystalline and challenging separations of halogenated pyrrolopyrimidines, reversed-phase chromatography can be more effective than normal-phase.[1] A gradient of acetonitrile in water (often with a modifier like 0.1% formic acid or trifluoroacetic acid, if the compound is stable) is a good starting point.
-
Recrystallization: If the impurity level is low, recrystallization can be a highly effective method for final purification.
-
Question 3: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: Experiment with different solvent pairs for recrystallization. A good starting point is a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes or heptane).
-
Question 4: My purified compound is colored (yellow or brown), but the literature reports it as a white or off-white solid.
-
Causality: Color in the final product can be due to trace amounts of highly conjugated byproducts or oxidation of the pyrrole ring.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude or colored product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal. The charcoal can adsorb colored impurities. Be aware that this may lead to some loss of the desired product.
-
Re-purification: A second purification step, such as another column chromatography or a careful recrystallization, may be necessary to remove the colored impurities.
-
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific derivative and impurity profile.
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is adapted from the purification of the analogous 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[1]
-
Column Preparation:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes/ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes/ethyl acetate). The optimal gradient will depend on the specific derivative and impurities.
-
Monitor the elution of the compound using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a single solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).
-
Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) at room temperature or with gentle heating.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the chosen solvent(s) to the crude material and heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of the column chromatography?
-
A1: Thin-layer chromatography (TLC) is the most common and effective method. Use the same eluent system for TLC as for the column. The ideal eluent system will give your target compound an Rf value of approximately 0.3-0.4.
-
-
Q2: Can I use reversed-phase HPLC for purification?
-
A2: Yes, reversed-phase HPLC can be an excellent method for purifying 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, especially for achieving high purity on a smaller scale or for separating closely related impurities.[1] A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
-
-
Q3: My compound seems to be unstable on the silica gel column. What are my options?
-
A3: If you suspect your compound is degrading on silica, you can try deactivating the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, using a less acidic stationary phase like alumina or switching to reversed-phase chromatography are good options.
-
-
Q4: How do I choose the right solvent for recrystallization?
-
A4: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. You can perform small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, toluene, and mixtures thereof) to find the best one.
-
V. Visualizing the Purification Workflow
Caption: A typical workflow for the purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives.
VI. References
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central. [Link]
Sources
Overcoming poor solubility of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for overcoming the significant solubility challenges associated with 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. The pyrrolo[3,2-d]pyrimidine scaffold is of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor and for other therapeutic applications.[1][2] However, its planar, halogenated, and heterocyclic nature frequently leads to poor aqueous and organic solubility, a critical hurdle in early-stage drug discovery.
This document is structured as an interactive troubleshooting guide. We will begin with frequently asked questions to build a foundational understanding of the molecule and then progress to detailed, step-by-step protocols for systematically addressing solubility issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Question 1: What are the key physicochemical properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine that contribute to its poor solubility?
Answer: The poor solubility of this compound is multifactorial, stemming from its distinct molecular architecture:
-
High Crystallinity & Low Polarity: The planar, rigid, and symmetrical structure of the pyrrolo[3,2-d]pyrimidine core allows for efficient crystal lattice packing. This high lattice energy requires a significant amount of energy to overcome during dissolution.
-
Halogenation: The presence of three halogen atoms (one bromine, two chlorine) significantly increases the molecule's hydrophobicity.[3][4] While halogens can participate in specific interactions like halogen bonding, their primary contribution here is to decrease affinity for polar solvents like water.[3]
-
Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups within a typical physiological pH range. This prevents the use of pH modification as a simple method to form more soluble salts.[5][6]
Question 2: I need to prepare a stock solution for my initial screens. What solvent should I start with?
Answer: For initial stock solutions, it is recommended to start with aprotic polar solvents. Dimethyl sulfoxide (DMSO) is the most common starting point. If solubility in pure DMSO is limited, especially at higher concentrations (e.g., >10 mM), a mixture with N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be attempted.
Causality: These solvents are effective because their polarity is sufficient to interact with the heterocyclic nitrogen atoms, while their organic character helps solvate the hydrophobic, halogenated portions of the molecule. However, be aware that even in these solvents, achieving high concentrations can be challenging.
Question 3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for a biological assay. What is happening and how can I prevent it?
Answer: This is a classic and expected problem known as "crashing out." It occurs because the compound is highly soluble in the 100% DMSO stock but extremely insoluble in the final aqueous buffer. When the DMSO concentration is diluted below a critical threshold (often <5-10%), it can no longer keep the hydrophobic compound in solution.
To prevent this, you must formulate a solution that is stable in the final aqueous environment. This typically involves using co-solvents or specialized solubility enhancers, which are discussed in detail in the troubleshooting guides below.[7][8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, in-depth solutions to specific solubility challenges.
Troubleshooting Scenario 1: Insufficient Solubility in Standard Organic Solvents for Stock Preparation
Question: I am unable to achieve my target concentration (e.g., 20 mM) in 100% DMSO. The compound either fails to dissolve completely or crystallizes out upon standing. What is my next step?
Answer: When a single solvent system fails, a systematic approach using co-solvents or alternative solubilization techniques is necessary. The goal is to disrupt the crystal lattice energy more effectively and create a more favorable solvation environment.[9]
Caption: Decision workflow for troubleshooting stock solution preparation.
This protocol uses a systematic approach to identify an effective co-solvent system. Co-solvents work by reducing the polarity of the primary solvent (like water or DMSO), making it more hospitable to hydrophobic solutes.[7][9]
Materials:
-
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
DMSO (Dimethyl sulfoxide)
-
NMP (N-methyl-2-pyrrolidone)
-
PEG 400 (Polyethylene glycol 400)
-
Ethanol
-
Glass vials
-
Vortex mixer and sonicator
Procedure:
-
Preparation: Weigh out an equal, precise amount of the compound into several vials (e.g., 1 mg per vial).
-
Solvent Addition: To each vial, add a volume of the solvent systems listed in the table below, aiming for your target concentration.
-
Initial Dissolution Attempt: Vortex each vial vigorously for 2 minutes.
-
Energy Input: If not fully dissolved, place the vials in a sonicator bath for 15 minutes. Gentle warming (30-40°C) can be applied concurrently. Caution: Do not overheat, as this can cause compound degradation.
-
Observation: After treatment, visually inspect each vial for complete dissolution.
-
Stability Check: Let the clear solutions stand at room temperature for at least 4 hours (24 hours is ideal) and observe for any precipitation or crystal formation. A solution is only viable if it remains clear.
Table 1: Recommended Co-Solvent Systems for Screening
| System ID | Composition | Ratio (v/v) | Rationale & Key Characteristics |
| CS-1 | DMSO / PEG 400 | 1:1 | PEG 400 is a viscous, water-miscible polymer that is excellent for solubilizing hydrophobic compounds and is often used in formulations.[10] |
| CS-2 | DMSO / NMP | 1:1 | NMP is a powerful, water-miscible solvent that can often dissolve compounds resistant to DMSO alone. |
| CS-3 | DMSO / Ethanol | 3:1 | Ethanol reduces the overall polarity and is a common co-solvent in pharmaceutical preparations.[9] |
| CS-4 | NMP / PEG 400 / Ethanol | 1:1:2 | A ternary system that combines multiple solubilizing mechanisms. |
Troubleshooting Scenario 2: Compound Precipitation in Aqueous Assay Buffer
Question: I have a stable stock in a co-solvent system, but it still precipitates upon high-fold dilution into my aqueous cell culture media or assay buffer. How can I maintain solubility for my experiment?
Answer: This requires the use of excipients that can encapsulate or form complexes with the compound, effectively shielding it from the aqueous environment.[11][12] Cyclodextrins are a first-line choice for this application.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug partitions into this non-polar cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[13]
Sources
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Technical Support Center: Optimization of Palladium Catalysis for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Reactions
Welcome to the technical support center for palladium-catalyzed reactions involving the versatile building block, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this polyhalogenated heterocyclic substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental challenges and achieve optimal reaction outcomes.
The unique electronic and steric properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine present both opportunities and challenges in palladium-catalyzed cross-coupling reactions. The presence of three halogen atoms with differential reactivity—a C6-Br bond and C2/C4-Cl bonds—allows for selective functionalization, a critical aspect in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2][3] This guide will delve into the nuances of catalyst selection, ligand choice, base, and solvent effects to help you harness the full synthetic potential of this substrate.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, fundamentally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination.[4][5] Understanding this cycle is paramount for effective troubleshooting.
}
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide & FAQs
This section is organized by common palladium-catalyzed reactions and addresses specific issues you may encounter.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and various organoboron reagents.[6]
FAQ 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion:
}
Figure 2: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For heteroaromatic substrates, electron-rich and sterically hindered phosphine ligands are often effective.[7]
| Catalyst System | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | 2-5 | Readily available, good for simple aryl halides.[8] |
| Pd(dppf)Cl₂ | 1-3 | Robust, effective for challenging couplings.[9][10] |
| Pd(OAc)₂ + SPhos/XPhos | 1-2 (Pd), 2-4 (Ligand) | High activity, broad substrate scope.[7] |
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Recommendation: Start with a reaction temperature of 80-100 °C. If conversion is still low, a higher temperature may be necessary, but be mindful of potential decomposition.
-
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines.
-
Recommendation: Use freshly opened or properly stored boronic acids. If in doubt, consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.
-
FAQ 2: I am seeing a mixture of products, with reaction at different halogen positions. How can I control the regioselectivity?
Answer:
Controlling regioselectivity with polyhalogenated heterocycles is a common challenge.[1][2][3][12] The reactivity of the C-X bonds in 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is expected to be C6-Br > C4-Cl > C2-Cl based on typical bond dissociation energies and electronic effects in similar systems.[13]
Strategies for Controlling Regioselectivity:
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will generally favor reaction at the most reactive C6-Br position.
-
Ligand Control: The steric and electronic properties of the ligand can influence which C-X bond undergoes oxidative addition. Less sterically demanding ligands might favor the more accessible C6 position, while bulkier ligands could potentially alter the selectivity.[12][14]
-
Stoichiometry: Using a stoichiometric amount (or slight excess) of the boronic acid will favor monosubstitution at the most reactive site.
Experimental Protocol for Selective Suzuki-Miyaura Coupling at C6:
-
To a flame-dried Schlenk flask, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the desired boronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which are prevalent in many biologically active molecules.[15][16]
FAQ 3: My Buchwald-Hartwig amination is sluggish or fails completely. What should I check first?
Answer:
Similar to the Suzuki coupling, a number of factors can contribute to a failed Buchwald-Hartwig amination.
Troubleshooting Workflow for Buchwald-Hartwig Amination:
}
Figure 3: Troubleshooting workflow for Buchwald-Hartwig amination.
-
Catalyst and Ligand: The choice of ligand is particularly crucial in Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands are generally required.
-
Recommendation: Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand. For challenging substrates, consider using advanced ligands like RuPhos, XPhos, or t-BuXPhos.[17]
-
-
Base Selection: The choice of base is critical and depends on the solvent and the functional group tolerance of the substrates.[18][19]
| Base | Typical Solvent | Key Considerations |
| NaOtBu | Toluene, Dioxane | Strong base, high reaction rates.[21] |
| LiHMDS | THF, Toluene | Good for protic functional groups.[21][22] |
| Cs₂CO₃, K₃PO₄ | Dioxane, DMF | Milder, good functional group tolerance.[18][21] |
-
Solvent: The solvent can significantly impact the reaction outcome.
-
Amine Reactivity: Less nucleophilic amines may require more forcing conditions.
-
Recommendation: Ensure the amine is of high purity. For weakly nucleophilic amines, a more active catalyst system and higher temperatures may be necessary.
-
FAQ 4: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heterocycles. It can occur through various pathways, including β-hydride elimination from a Pd-H species.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Use bulky, electron-rich ligands that promote reductive elimination over side reactions.
-
Reaction Conditions: Lowering the reaction temperature can sometimes suppress dehalogenation.
-
Additives: In some cases, the addition of a hydrogen scavenger can be beneficial.
-
Catalyst Precursor: Using a well-defined Pd(0) source can sometimes be advantageous over in situ reduction of a Pd(II) salt.
III. Heck Reaction
The Heck reaction allows for the arylation of alkenes.[23][24]
FAQ 5: My Heck reaction is not proceeding as expected. What are the key parameters to optimize?
Answer:
The Heck reaction has its own set of critical parameters for optimization.
-
Catalyst and Ligands: While ligandless conditions can sometimes be employed, phosphine ligands are often necessary.
-
Recommendation: Pd(OAc)₂ is a common precatalyst.[25] Triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are standard ligands. For more challenging reactions, consider bidentate ligands like BINAP.
-
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst.
-
Recommendation: Triethylamine (Et₃N) is a common choice. Inorganic bases like K₂CO₃ or NaOAc can also be used.[23]
-
-
Solvent: Polar aprotic solvents are typically used.
-
Recommendation: DMF, NMP, or acetonitrile are good starting points.
-
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive.[23]
Experimental Protocol for a Typical Heck Reaction:
-
In a reaction vessel, combine 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and the chosen ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed.
Concluding Remarks
The successful application of palladium-catalyzed cross-coupling reactions to 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine hinges on a systematic approach to optimization and a thorough understanding of the underlying reaction mechanisms. By carefully selecting the catalyst, ligand, base, and solvent, and by methodically troubleshooting common issues such as low conversion, lack of selectivity, and side reactions, researchers can effectively functionalize this valuable heterocyclic core. This guide serves as a starting point for your investigations, and we encourage you to consult the primary literature for more specialized protocols and applications.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination. J Org Chem. 2014 Dec 19;79(24):11961-9. Available at: [Link]
-
Screening of different ligands for Suzuki coupling a. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. NIH. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. RSC Publishing. Available at: [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Freie Universität Berlin. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. JACS. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Available at: [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Available at: [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Cambridge. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 25. chem.libretexts.org [chem.libretexts.org]
Protecting group strategies for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support guide for navigating the synthetic complexities of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This document provides field-proven insights and troubleshooting advice for the critical step of pyrrole nitrogen protection. As a key intermediate in the development of kinase inhibitors and other therapeutics, robust and predictable handling of this scaffold is paramount.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to protect the pyrrole nitrogen on the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold?
Answer: The protection of the N-5 nitrogen is crucial for several reasons:
-
Reactivity Modulation: The NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5) and can be easily deprotonated by common bases used in cross-coupling or nucleophilic substitution reactions.[3] This can lead to undesired N-alkylation, N-arylation, or other side reactions, consuming valuable reagents and complicating purification.
-
Preventing Electrophilic Attack: The unprotected pyrrole ring is electron-rich and susceptible to electrophilic attack, which can compete with desired transformations on the pyrimidine ring.[3] Introducing an electron-withdrawing protecting group, such as a sulfonyl or carbonyl group, deactivates the pyrrole ring, enhancing stability and directing reactivity to other sites.[4][5]
-
Improving Solubility: The introduction of certain protecting groups, particularly those with alkyl chains like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can significantly improve the solubility of the scaffold in common organic solvents, facilitating reaction setup and purification.
Q2: What are the most common and effective protecting groups for this scaffold, and how do they compare?
Answer: The choice of protecting group is dictated by the planned downstream reaction conditions. The most common groups for pyrroles are sulfonyl, carbamate, and silyl ether-based moieties. Each has a distinct stability profile.
| Protecting Group | Abbreviation | Typical Protection Conditions | Stability Profile | Typical Deprotection Conditions |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF, 0 °C to RT | Stable to bases, mild acids, organometallics, and various cross-coupling conditions. | Fluoride sources (TBAF), or strong acids (TFA, HCl).[6] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF or CH₂Cl₂ | Stable to base and nucleophiles. Labile to strong and some mild acids.[4] | Trifluoroacetic acid (TFA), HCl in dioxane, or thermolysis.[7] |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, NaH, DMF or THF | Very robust. Stable to strong acids, organometallics, and many oxidative/reductive conditions. | Strong basic hydrolysis (e.g., NaOH/MeOH), or reductive cleavage (e.g., Na/NH₃).[4] |
| Methoxymethyl | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Stable to bases and nucleophiles. Labile to aqueous acid.[8][9] | Acidic hydrolysis (e.g., HCl in MeOH).[8] |
Q3: How do I select the optimal protecting group for my multi-step synthesis?
Answer: Your choice should be guided by a retrospective analysis of your synthetic route. The protecting group must remain intact through all intermediate steps and be selectively removable at the desired stage without affecting other functional groups.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a pyrrole protecting group.
Troubleshooting Guides
Q4: I'm getting a low yield during the N-protection step with NaH and SEM-Cl. What's going wrong?
Answer: This is a common issue that usually points to problems with reagents, reaction conditions, or competitive side reactions.
Potential Causes & Solutions:
-
Inactive Sodium Hydride (NaH): NaH is notoriously sensitive to moisture. If it's old or has been improperly stored, it will be less effective.
-
Solution: Use a fresh bottle of NaH or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Incomplete Deprotonation: The pyrrole NH is acidic, but deprotonation is not instantaneous.
-
Solution: After adding NaH to your solution of the starting material in DMF, allow it to stir for at least 30-60 minutes at 0 °C or room temperature before adding the electrophile (SEM-Cl). You should observe hydrogen gas evolution.
-
-
Competitive C-Alkylation: The deprotonated pyrrolide anion is a nucleophile. While N-alkylation is generally favored with sodium as the counter-ion, some C-alkylation can occur, especially if the reaction is run at higher temperatures.[3]
-
Solution: Add the SEM-Cl slowly at 0 °C to control the exotherm and maintain regioselectivity for N-protection.
-
-
Impure Starting Material: The presence of acidic impurities (e.g., water, residual HCl) will quench the NaH, requiring more than one equivalent.
-
Solution: Ensure your starting 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is pure and dry. Co-evaporate with anhydrous toluene before use if needed.
-
Q5: My SEM-protected intermediate seems to be decomposing during a subsequent Suzuki coupling reaction. Why?
Answer: While the SEM group is generally stable to palladium cross-coupling conditions, decomposition can occur under specific circumstances.
Potential Causes & Solutions:
-
Strongly Basic/Nucleophilic Conditions: If your Suzuki coupling requires very harsh basic conditions (e.g., concentrated NaOH, high temperatures for extended periods), some cleavage of the SEM group can occur, though it is generally robust.
-
Solution: Screen milder bases like K₂CO₃, K₃PO₄, or organic bases. Ensure the reaction temperature is not excessively high.
-
-
Presence of Fluoride: Some palladium catalysts or boronic acid reagents may contain residual fluoride ions, which can initiate SEM deprotection.
-
Solution: Use high-purity reagents. If fluoride contamination is suspected, consider switching to a more robust protecting group like Tosyl if the synthetic route allows.
-
Q6: I am struggling with the final SEM deprotection step. Using TBAF gives a complex mixture, and TFA treatment is incomplete.
Answer: SEM deprotection can be challenging, particularly on electron-deficient heterocyclic systems. The release of formaldehyde during the reaction cascade is a known source of side products.[6] A one-pot acid-then-base procedure is often the most reliable method.[6]
Recommended Two-Step Deprotection Protocol: [6]
-
Acidic Cleavage (Step 1): Dissolve the SEM-protected compound in a suitable solvent like dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at room temperature. Monitor the reaction by TLC or LCMS. This step cleaves the silyl ether and generates a hydroxymethyl intermediate (and/or its TFA ester). The reaction may appear incomplete at this stage.
-
Basic Workup (Step 2): Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or add a base like aqueous ammonia or ethylenediamine directly to the reaction mixture. This basic step facilitates the elimination of formaldehyde from the intermediate, releasing the free N-H pyrrole.
Troubleshooting this Protocol:
-
If Step 1 is sluggish: You can gently warm the reaction or increase the concentration of TFA.
-
If the basic workup forms an emulsion or messy mixture: This can happen if the product is polar. After the basic quench, extract thoroughly with a suitable organic solvent (e.g., EtOAc, DCM). A filtration through celite after the basic step can also help remove insoluble byproducts.[4]
-
Formation of N-methylated or bridged dimers: These side products arise from the liberated formaldehyde reacting with the product.[6] The two-step procedure minimizes this by ensuring the intermediate does not accumulate under conditions where it can react with the deprotected product. Using a formaldehyde scavenger like ethylenediamine in the workup step can also be beneficial.
Experimental Protocols
Protocol 1: SEM Protection of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Caption: Workflow for SEM protection of the pyrrole nitrogen.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction back down to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the N-SEM protected product.
Protocol 2: Boc Protection of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Step-by-Step Procedure:
-
Dissolve 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LCMS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography. The Boc-protected product is generally less polar than the starting material.
References
-
Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Jolicoeur, B.; Chapman, E. E.; Thompson, A.; Lubell, W. D. (2006). Pyrrole protection. Tetrahedron, 62(50), 11531–11563. [Link]
-
Kovvuri, J. et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Zhang, M. et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Christensen, M. N. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
Kovvuri, J. et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Chatterjee, A. et al. (2017). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central. [Link]
-
Gomaa, H. A. M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Jolicoeur, B. (2006). Pyrrole Protection. ResearchGate. [Link]
-
Glavač, D. et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]
-
Oh, Y. et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry. [Link]
-
Wang, Z. et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Methoxymethyl ether. [Link]
-
Wang, Y. et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]
-
Kamal, A. et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine reaction condition screening
Welcome to the technical support center for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging heterocyclic scaffold. As a deazapurine core, it serves as a critical building block for a range of biologically active molecules, particularly kinase inhibitors.[1][2] This document provides in-depth, field-proven insights into reaction condition screening, troubleshooting common issues, and executing selective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the three halogen positions (C6-Br, C4-Cl, C2-Cl) on the pyrrolo[3,2-d]pyrimidine core?
A: The reactivity of the halogen positions is highly dependent on the reaction type. A general hierarchy can be established as follows:
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond is significantly more reactive than C-Cl bonds. Therefore, the C6-bromo position is the primary site for oxidative addition. Selective coupling at C6 can be achieved under mild conditions, leaving the two chloro groups untouched.[3][4]
-
For Nucleophilic Aromatic Substitution (SNAr): The chloro groups on the electron-deficient pyrimidine ring are the active sites. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5][6][7] This C4 selectivity is a common feature in 2,4-dichloropyrimidine systems.[8]
This predictable reactivity allows for a sequential functionalization strategy: first, a Pd-catalyzed reaction at C6, followed by an SNAr at C4, and finally, a more forcing reaction at the C2 position.
Q2: How can I achieve a selective reaction at the C6-bromo position while leaving the C2 and C4 chloro groups intact?
A: Selective functionalization at the C6-bromo position is best achieved using palladium-catalyzed cross-coupling reactions under carefully controlled, mild conditions. The key is to use conditions that favor the oxidative addition into the weaker C-Br bond over the stronger C-Cl bonds.
-
Reaction Type: Suzuki-Miyaura or Buchwald-Hartwig amination reactions are ideal.
-
Temperature: Keep the reaction temperature as low as possible to initiate the reaction, typically in the range of 60-90 °C.[3] Higher temperatures (>110 °C) risk competitive reactions at the chloro positions.
-
Catalyst System: Employ a highly active catalyst system that can operate at lower temperatures. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos-Pd-G3) are highly effective.[9][10][11]
Q3: I need to perform a nucleophilic aromatic substitution (SNAr). Which chlorine is more likely to react, C2 or C4?
A: The C4-chloro group is overwhelmingly the preferred site for SNAr with most common nucleophiles (e.g., primary/secondary amines, alkoxides, thiolates).[5][6] Quantum mechanics studies show that for most 2,4-dichloropyrimidine systems, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more electrophilic and susceptible to nucleophilic attack.[5] Reactions are typically run in a polar aprotic solvent like DMF, DMAc, or NMP, often with a non-nucleophilic base like DIPEA if an acid is generated.
Q4: Are there any conditions that can favor substitution at the C2-chloro position?
A: While C4 is the default, reversing the selectivity to favor the C2 position is challenging but possible under specific circumstances.
-
Steric Hindrance: A bulky substituent at the C5 position can sterically block the approach of a nucleophile to the C4 position, thereby promoting reaction at C2.[6]
-
Substituent Effects: An electron-donating group at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more reactive in SNAr reactions.[5]
-
Specialized Nucleophiles: Certain nucleophiles have shown unusual C2 selectivity. For example, the use of tertiary amines as nucleophiles in the SNAr of 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Topic: Suzuki-Miyaura Coupling at C6-Br
Q: My Suzuki coupling at the C6-bromo position is giving a low yield or failing completely. What are the common causes and how can I fix this?
A: Low yields in Suzuki couplings of heteroaryl halides are a frequent issue. A systematic approach to troubleshooting is essential. The problem often lies in one of four areas: catalyst activity, substrate/reagent stability, solubility, or reaction conditions.[3][14]
Troubleshooting Workflow: Low Yield in C6-Br Suzuki Coupling
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting regioselectivity in 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for mastering the regioselective functionalization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this versatile scaffold.
Understanding the Reactivity Landscape of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
The synthetic utility of this pyrrolopyrimidine core lies in its four distinct reactive sites. Achieving the desired substitution pattern is not a matter of chance but a predictable outcome based on a firm understanding of the underlying electronic and steric influences at each position.
-
The Pyrimidine Ring (C2 and C4): The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the attached carbons electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). Generally, the chlorine at the C4 position is significantly more reactive than the chlorine at C2.[1][2] This preference is attributed to the C4 position having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the kinetically favored site for nucleophilic attack.[3]
-
The Pyrrole Ring (C6): The C6-Bromo position on the electron-rich pyrrole ring is less susceptible to SNAr. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The oxidative addition of palladium to the C-Br bond is substantially faster than to the C-Cl bonds, forming the basis for its selective functionalization.[4]
-
The Pyrrole Nitrogen (N5): The N-H proton is acidic and can be readily deprotonated with a suitable base, allowing for subsequent N-alkylation or N-arylation. This site is typically addressed independently of the carbon-halogen positions.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve C4 selectivity?
This is a very common challenge. While C4 is the inherently more reactive site, reaction conditions can erode this selectivity.
Answer: To enhance selectivity for the C4 position, you should focus on optimizing your reaction conditions to favor the kinetic product.
-
Temperature Control: Lowering the reaction temperature is the most effective initial step. This reduces the energy available to overcome the higher activation barrier for C2 substitution.
-
Solvent and Base System: The choice of solvent and base is critical. For many amine nucleophiles, a system of n-butanol with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) has been shown to provide excellent C4 selectivity.[1][2]
-
Nucleophile Choice: Most primary and secondary amines, as well as alkoxides and thiolates, will preferentially attack the C4 position under kinetically controlled conditions.
-
Catalysis (for Aminations): The use of palladium catalysts for amination reactions can also strongly favor the formation of the C4-substituted product.[1]
Q2: My goal is to functionalize the C2 position. What strategies favor substitution at this less reactive site?
Answer: Driving the reaction towards the thermodynamically controlled or electronically altered C2 position requires a deliberate strategy.
-
Increase Reaction Temperature: Higher temperatures (reflux conditions) are often necessary to provide sufficient energy for the nucleophile to attack the less reactive C2 chloride.
-
Block the C4 Position: The most unambiguous method is to first perform a selective reaction at C4, and then subject the resulting C4-substituted product to a second reaction with a different nucleophile under more forcing conditions (higher heat, stronger nucleophile) to substitute C2.
-
Leverage Specific Nucleophiles: Certain nucleophiles show an unusual preference for the C2 position. Tertiary amines, for instance, have been reported to exhibit high C2 selectivity, particularly when an electron-withdrawing group is present at C5.[1][5] While your core scaffold lacks a C5 substituent, this principle is important to consider in derivative chemistry.
| Parameter | To Favor C4 Substitution (Kinetic Product) | To Favor C2 Substitution (Thermodynamic Product) |
| Temperature | Low to moderate (e.g., RT to 80 °C) | High (e.g., >100 °C, reflux) |
| Solvent/Base | n-Butanol / DIPEA | Higher boiling point solvents (e.g., Dioxane, DMF) |
| Nucleophile | Primary/secondary amines, alkoxides | Tertiary amines, or use of a second, stronger nucleophile after C4 is substituted |
| Strategy | Standard SNAr conditions | Forcing conditions or a sequential substitution strategy |
Q3: How can I selectively perform a Suzuki or Buchwald-Hartwig reaction at the C6-bromo position without touching the C2/C4 chlorides?
Answer: This is a highly achievable transformation due to the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.
-
Catalyst Choice: Standard palladium catalysts are well-suited for this. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points for Suzuki and Buchwald-Hartwig reactions, respectively.[4][6] The oxidative addition to the C-Br bond is much faster than to the C-Cl bonds.
-
Ligand Selection: For challenging couplings, the choice of ligand is crucial. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) can improve catalytic activity and prevent side reactions.
-
Base and Solvent: A common and effective combination for Suzuki couplings is K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-Dioxane/water or DME.[7] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is typically required.[8]
-
Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (typically 80-100 °C). Excessively high temperatures could begin to induce reactivity at the C-Cl positions, though this is generally not observed with standard catalysts.
Q4: What is a reliable sequence for introducing three different functional groups at C2, C4, and C6?
Answer: A robust and logical sequence leverages the inherent reactivity hierarchy of the three positions.
-
Step 1: C6 Functionalization (Cross-Coupling): Begin with a palladium-catalyzed reaction (e.g., Suzuki) to functionalize the C6-bromo position. This is the most selective first step.
-
Step 2: C4 Functionalization (SNAr): Take the C6-substituted product and perform a nucleophilic aromatic substitution. Under mild/moderate conditions, the nucleophile will selectively displace the C4-chloride.
-
Step 3: C2 Functionalization (SNAr): Finally, use more forcing conditions (higher temperature, stronger nucleophile/base) to substitute the remaining, less reactive C2-chloride.
Q5: How do I selectively alkylate the N5 position?
Answer: N-alkylation is a standard procedure that can typically be performed without interfering with the C-Halogen bonds.
-
Conditions: The most common method involves deprotonating the N5-H with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. Following deprotonation, the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide) is added.
-
Order in Synthesis: N-alkylation can often be performed as the first step in a sequence, as the resulting N-alkylated core is generally stable to subsequent cross-coupling and SNAr conditions. Performing it first can also improve the solubility of the substrate in organic solvents.
Key Experimental Protocols
Protocol 1: Selective C4-Amination via SNAr
-
Objective: To selectively introduce an amine at the C4 position.
-
Procedure:
-
To a solution of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in n-butanol (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the C4-aminated product.
-
-
Scientist's Note: Using n-butanol and DIPEA at a controlled temperature is key to minimizing the formation of the C2-substituted isomer.[1][2]
Protocol 2: Selective C6-Arylation via Suzuki Coupling
-
Objective: To selectively introduce an aryl group at the C6-bromo position.
-
Procedure:
-
In a reaction vessel, combine 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the C6-arylated product.
-
-
Scientist's Note: Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4] The C-Br bond will undergo oxidative addition preferentially over the stronger C-Cl bonds.[6][7]
References
- BenchChem. Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
- WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Guidechem. What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?.
- Lan, S. et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Montgomery, J. A. & Hewson, K. New Approaches to the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines. ACS Publications.
- de Abreu, R. M. F. et al. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Le, V. T. et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Thomson, C. G. et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Fochi, I. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Aslam, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
An essential component in the development of targeted therapeutics, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a highly functionalized heterocyclic scaffold. It serves as a key intermediate in the synthesis of kinase inhibitors, which are pivotal in oncology and other areas of drug discovery.[1][2] The precise arrangement of its chloro and bromo substituents allows for selective, stepwise functionalization, making it a versatile building block for creating complex molecular architectures.[3]
This guide provides a comprehensive technical resource for the scalable synthesis of this important intermediate. It is designed for researchers and process chemists, offering a detailed experimental protocol, troubleshooting guidance for common issues, and answers to frequently asked questions. The information is grounded in established chemical principles to ensure scientific integrity and practical applicability.
Overall Synthetic Strategy
The scalable synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is typically achieved in a two-step sequence starting from the commercially available 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione. The process involves an initial chlorination of the pyrimidine ring, followed by a regioselective bromination of the pyrrole ring.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies designed for scalability and reproducibility.
Step 1: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
The conversion of the pyrimidine dione to the dichloride is a critical step that activates the scaffold for subsequent reactions. This transformation is typically achieved using a potent chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂).
| Reagent/Parameter | Quantity (Molar Eq.) | Notes |
| 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione | 1.0 eq | Ensure starting material is dry. |
| Phosphorus Oxychloride (POCl₃) | 10-15 eq | Acts as both reagent and solvent. |
| N,N-Diisopropylethylamine (DIPEA) | 1.0-1.5 eq (Optional) | Can accelerate the reaction. |
| Temperature | 110-120 °C | Reflux conditions. |
| Time | 4-8 hours | Monitor by TLC or LC-MS. |
Experimental Procedure:
-
Reaction Setup: To a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (10-15 eq). If used, add N,N-diisopropylethylamine (1.0-1.5 eq) dropwise.
-
Heating: Heat the reaction mixture to 110-120 °C and maintain at this temperature.
-
Monitoring: Monitor the reaction progress every 1-2 hours using an appropriate analytical method (e.g., TLC with 1:1 Ethyl Acetate:Hexanes or LC-MS). The reaction is complete when the starting material is no longer detectable.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic process.
-
Neutralize the acidic aqueous solution to pH 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution.
-
The crude product often precipitates as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a solid.
Step 2: Synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
This step involves the regioselective electrophilic bromination of the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled source of electrophilic bromine, minimizing over-bromination.[4]
| Reagent/Parameter | Quantity (Molar Eq.) | Notes |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1.0 eq | Ensure starting material is pure and dry. |
| N-Bromosuccinimide (NBS) | 1.0-1.1 eq | Use of excess NBS can lead to di-bromination. |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Ensure anhydrous conditions. |
| Temperature | 0 °C to Room Temperature | Low temperature helps control selectivity. |
| Time | 1-3 hours | Monitor by TLC or LC-MS. |
Experimental Procedure:
-
Reaction Setup: Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous acetonitrile or dichloromethane in a flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material. The product will have a lower Rf value on a TLC plate.
-
Work-up:
-
Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract with an organic solvent (DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material via silica gel column chromatography (using a gradient of Ethyl Acetate in Hexanes) to afford the final product, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: The yield of the chlorination step (Step 1) is consistently low. What could be the problem?
A1: Low yields in this step are typically due to incomplete reaction or product degradation.
-
Incomplete Reaction: The starting dione is often poorly soluble. Ensure vigorous stirring and a sufficient excess of POCl₃ (at least 10 volumes) to act as both reagent and solvent. The reaction temperature is critical; ensure it is maintained at 110-120 °C. If the reaction stalls, a catalytic amount of a tertiary amine like DIPEA can sometimes facilitate the reaction.
-
Product Degradation: The chlorinated product can be sensitive to prolonged heating. Once TLC or LC-MS indicates the consumption of starting material, proceed with the work-up promptly.
-
Work-up Issues: During the quench with ice/water, the product may sometimes "oil out" instead of precipitating, leading to losses. If this occurs, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like DCM.
Q2: I am observing multiple spots on my TLC plate after the bromination reaction (Step 2). How can I improve the selectivity for the 6-bromo isomer?
A2: The formation of multiple products in the bromination step usually points to over-bromination (di-bromination) or non-selective bromination.
-
Control Stoichiometry: The most common cause is using too much NBS. Use no more than 1.1 equivalents. It is crucial to accurately weigh both the starting material and the NBS.
-
Temperature Control: Electrophilic substitution is an exothermic process. Adding the NBS portion-wise at 0 °C is critical to dissipate heat and control the reaction rate, which enhances regioselectivity. Allowing the reaction to get too warm can lead to the formation of other isomers.
-
Solvent Choice: While various aprotic solvents can be used, anhydrous ACN or DCM are recommended. Polar aprotic solvents can sometimes influence the reactivity and selectivity of NBS.
Caption: Decision tree for troubleshooting low selectivity in the bromination step.
Q3: My final product is difficult to purify by column chromatography. Are there alternative methods?
A3: Yes. If the crude product is of reasonable purity (>85-90%), recrystallization or trituration can be effective and more scalable than chromatography.
-
Recrystallization: Try dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then allowing it to cool slowly. You may need to add a poor solvent (e.g., water or hexanes) dropwise to induce crystallization.
-
Trituration: Stir the crude solid as a slurry in a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This will wash the impurities away, and the purified product can be collected by filtration.
Frequently Asked Questions (FAQs)
-
What are the most important in-process controls (IPCs) for this synthesis? The most critical IPC is monitoring the reaction completion by TLC or LC-MS. For Step 1, this ensures the full conversion of the starting dione. For Step 2, it prevents over-bromination by allowing for a timely quench of the reaction once the starting material is consumed.
-
Is it necessary to protect the N-H of the pyrrole ring before bromination? Generally, it is not necessary. The pyrrole ring is sufficiently activated for electrophilic substitution to occur readily at the C6 position without N-protection. Protecting the nitrogen would add extra steps to the synthesis (protection and deprotection), which is not ideal for a scalable process.
-
What are the primary safety hazards associated with this synthesis on a larger scale? The chlorination step involves phosphorus oxychloride (POCl₃), which is highly corrosive, toxic upon inhalation, and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching of excess POCl₃ is extremely exothermic and must be done slowly and with extreme caution. N-Bromosuccinimide is a lachrymator and an irritant. Handle all reagents with care according to their Safety Data Sheets (SDS).
-
How should the final product, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, be stored? The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is a stable solid, but like many halogenated heterocycles, minimizing exposure to light, moisture, and air is good practice for long-term storage.
References
-
National Center for Biotechnology Information (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PubChem Compound Summary for CID 5375053. Retrieved from [Link]
- Gunn, V. O., et al. (2014). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(5), 1345-1348.
-
Gangiee, A., et al. (2010). Synthesis of parent 2,4-dichloro-pyrrolo[3,2-d]pyrimidine 5 and N5 substituted analogues 6–15. ResearchGate. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023).
- Chatterjee, A., et al. (2017). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis. Journal of Medicinal Chemistry, 60(21), 8824-8837.
- Wamhoff, H., & Dzenis, J. (1990). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Synthesis, 1990(11), 1001-1004.
- Gunn, V. O., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(6), 558-564.
- ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
- Li, J., et al. (2020). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. RSC Advances, 10(42), 25065-25069.
- Al-Ostoot, F. H., et al. (2023).
- Auctores Journals. (n.d.).
- A2Z Chemical. (n.d.). 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, 95% Purity.
- MDPI. (2023).
- Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7079-7082.
- El-Gamal, M. I., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(23-24), 6045-6056.
- Semantic Scholar. (n.d.).
-
Zelenyák, T., et al. (2020). Synthesis of Pyrrolo[5]pyrido[2,4-d]pyrimidin-6-ones and Related New Heterocycles. Heterocycles, 100(12), 2034.
- Klutchko, S. R., et al. (2006). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 49(4), 1475-1485.
- Furuya, N., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 6171-4.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 73-90.
- Ramachandran, N., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112674.
- Nakagawa, H., et al. (2012). Design, synthesis, and evaluation of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(10), 4693-706.
- Nakagawa, H., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-80.
- ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.
- Sci-Hub. (n.d.). Synthesis of Novel 5,6-Disubstituted Pyrrolo [2,3-d]Pyrimidine-2,4-Diones Via One-Pot Three-Component Reactions.
- A2Z Chemical. (n.d.). 6-bromo-2, 4-dichloro-5H-pyrrolo[3, 2-d]pyrimidine, min 97%.
- Semantic Scholar. (n.d.). Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units.
- ResearchGate. (2018).
Sources
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we synthesize field-proven insights and established chemical principles to provide you with robust troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine product?
A1: Based on typical synthetic routes, impurities often fall into several categories:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave behind precursors.
-
Over- or Under-halogenated Species: Variations in reaction conditions can lead to the formation of di-bromo or non-brominated pyrrolopyrimidines.
-
Hydrolysis Byproducts: The dichloro-pyrimidine ring is susceptible to hydrolysis, which can introduce hydroxylated impurities.
-
Dehalogenated Species: Reductive dehalogenation can occur, leading to the loss of bromine or chlorine atoms.[1][2][3][4]
-
Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of insoluble, high-molecular-weight byproducts.
Q2: My final product is off-color (e.g., yellow, brown, or black). What is the likely cause and is it problematic?
A2: A discolored product often indicates the presence of trace impurities, which may include oxidized species or residual catalysts. While a slight yellow tint might be acceptable for some applications, darker colors suggest significant impurities that could interfere with subsequent reactions or biological assays. It is highly recommended to purify the material until it is a white to off-white solid.
Q3: What are the recommended analytical techniques to assess the purity of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine?
A3: A combination of techniques is ideal for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase HPLC method is often suitable for halogenated heterocycles.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your desired product and for identifying and quantifying impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.
Q4: Can I use recrystallization to purify my product? If so, what solvents are recommended?
A4: Recrystallization is often a highly effective method for purifying 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, especially for removing less polar or more polar impurities. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen is recommended. See the detailed protocol in the Troubleshooting Guide below.
Troubleshooting Guide: From Impure Product to High-Purity Material
This section provides a systematic approach to diagnosing and resolving common purification challenges.
Issue 1: Presence of Less Polar Impurities (e.g., Starting Materials, Over-halogenated Byproducts)
-
Diagnosis: On a TLC plate with a moderately polar eluent (e.g., 30% Ethyl Acetate in Hexane), these impurities will have a higher Rf value than the product. In an HPLC chromatogram, they will have a shorter retention time.
-
Causality: Incomplete conversion of starting materials or excessive halogenation during the synthesis can lead to these types of impurities.
-
Corrective Action: Recrystallization Protocol
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point for halogenated heterocycles includes solvents like ethanol, isopropanol, acetonitrile, toluene, and mixtures such as ethyl acetate/hexane.[7]
-
Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
| Solvent System | Observation | Recommendation |
| Isopropanol | Good solubility when hot, poor when cold. | Excellent candidate for recrystallization. |
| Toluene | Similar to isopropanol. | Good choice, especially for larger scales. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate, low in hexane. | Can be used as a co-solvent system for recrystallization. |
| Dichloromethane | High solubility even at room temperature. | Not ideal for recrystallization but can be used for chromatography. |
Issue 2: Presence of More Polar Impurities (e.g., Hydrolyzed or Dehalogenated Species)
-
Diagnosis: These impurities will exhibit a lower Rf value on TLC and a longer retention time in reverse-phase HPLC compared to the product.
-
Causality: Exposure to moisture or basic conditions can lead to the hydrolysis of the chloro substituents. Reductive conditions or certain catalysts can cause dehalogenation.[2][3][4]
-
Corrective Action: Silica Gel Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities.[8]
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system.
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Workflow for Chromatographic Purification
-
Issue 3: Broad or Multiple Spots on TLC and Peaks in HPLC
-
Diagnosis: This indicates a complex mixture of impurities with varying polarities.
-
Causality: This can result from non-optimal reaction conditions, leading to multiple side reactions.
-
Corrective Action: A Multi-Step Purification Strategy
-
Aqueous Wash: Start by dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Then wash with brine.
-
Recrystallization: Perform a primary purification by recrystallization to remove the bulk of the major impurities.
-
Column Chromatography: Subject the recrystallized material to column chromatography to remove any remaining closely related impurities.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting a purification strategy.
-
References
- Vertex AI Search. (2025).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- Organic Chemistry Portal. (n.d.).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Winiewska-Szajewska, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
- Organic Letters. (2014).
- Winiewska-Szajewska, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
-
Zelenyák, T., et al. (2020). SYNTHESIS OF PYRROLOP[2][3]YRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. Semantic Scholar.
- Singh, K., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Ukrainian Chemistry Journal. (2025).
- Moravek. (n.d.).
- NIH. (n.d.). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles.
- Autech Corp. (n.d.). 6-bromo-2, 4-dichloro-5H-pyrrolo[3, 2-d]pyrimidine, min 97%, 100 mg.
- Glentham. (n.d.). 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, 95% Purity, C6H2BrCl2N3, 100 mg.
-
Zelenyák, T., et al. (2020). SYNTHESIS OF PYRROLOP[2][3]YRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. Semantic Scholar.
- NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- PMC - NIH. (n.d.).
- MDPI. (n.d.).
- International Journal of Chemical Studies. (2017).
- ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.
- ResearchGate. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine analogue, is of significant interest due to its presence in molecules targeting critical pathways in oncology and other diseases.[1][2] The specific compound, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile intermediate in the synthesis of these complex molecules.[3][4] Its multi-halogenated structure presents a unique analytical challenge and necessitates a robust characterization strategy.
Mass spectrometry (MS) stands as the cornerstone technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities. Its unparalleled sensitivity and specificity allow for precise molecular weight determination and detailed structural analysis through controlled fragmentation.
This guide provides an in-depth, comparative analysis of mass spectrometry methodologies for the characterization of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, comparing "hard" and "soft" ionization techniques, and demonstrating how high-resolution analysis and tandem mass spectrometry (MS/MS) converge to provide a self-validating analytical workflow.
Molecular Profile and Isotopic Signature
Before delving into the analytical techniques, it is imperative to understand the fundamental properties of the target molecule. The presence of one bromine and two chlorine atoms creates a highly distinctive isotopic pattern that is a key diagnostic feature in its mass spectrum.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio), while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] The combination of these halogens on the C₆H₂BrCl₂N₃ core results in a complex but predictable cluster of peaks for the molecular ion, spanning a range of 6 mass units (M, M+2, M+4, M+6). This isotopic signature is a powerful tool for initial identification.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂N₃ | [3] |
| Average Molecular Weight | 298.91 g/mol | N/A |
| Monoisotopic Mass (for ¹²C₆¹H₂⁷⁹Br¹³⁵Cl₂¹⁴N₃) | 296.8808 Da | Calculated |
| Key Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%)³⁵Cl (~75.8%), ³⁷Cl (~24.2%) | [5] |
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates whether the molecular ion will be preserved for accurate mass measurement or intentionally fragmented to reveal structural details. We will compare the two primary approaches: hard ionization (Electron Impact) and soft ionization (Electrospray and Atmospheric Pressure Chemical Ionization).
Electron Impact (EI) Ionization: The "Hard" Approach
Electron Impact (EI) is a classic, high-energy ionization technique. Analyte molecules in the gas phase are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a radical cation (M•⁺).[7] This process imparts significant internal energy, leading to extensive and often predictable fragmentation.
-
Expected Outcome for C₆H₂BrCl₂N₃:
-
Molecular Ion (M•⁺): The M•⁺ peak is expected to be present but of low intensity due to the molecule's complexity and susceptibility to fragmentation. The characteristic isotopic cluster would still be observable.
-
Fragmentation: The primary fragmentation pathway involves the loss of the weakest bonds. The C-Br bond is typically weaker than the C-Cl bond, making the loss of a bromine radical (•Br) a highly probable initial fragmentation event.[8][9] Subsequent losses of chlorine radicals (•Cl) and neutral molecules like hydrogen cyanide (HCN) from the heterocyclic rings are also anticipated.[10]
-
-
Causality Behind Its Use: EI is the gold standard for creating reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST). For a novel compound like this, EI provides a detailed structural "fingerprint" that is invaluable for confirming the arrangement of atoms, especially when analyzing the output of a Gas Chromatography (GC) separation.
Soft Ionization Techniques: The Gentle Approach
In contrast to EI, soft ionization methods impart minimal energy to the analyte, preserving its structure and primarily forming protonated molecules ([M+H]⁺) or other adducts.[11] These techniques are the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).
ESI is ideal for polar and ionizable molecules. It generates ions directly from a solution by applying a high electric field to a liquid passing through a capillary.[12] The pyrrolo[3,2-d]pyrimidine core contains several nitrogen atoms that are basic and readily accept a proton in an acidic mobile phase (e.g., containing formic acid), making it an excellent candidate for positive-ion ESI.
-
Expected Outcome for C₆H₂BrCl₂N₃:
-
A strong signal for the protonated molecule, [M+H]⁺, displaying the full isotopic cluster (m/z ~298, 300, 302, 304).
-
Minimal in-source fragmentation, ensuring the molecular weight is unambiguously determined.
-
High sensitivity, allowing for analysis of trace amounts.
-
APCI is suited for a broader range of compounds, including those with lower polarity. The analyte solution is vaporized in a heated nebulizer, and ionization occurs in the gas phase via proton transfer from reagent ions created by a corona discharge.[13]
-
Expected Outcome for C₆H₂BrCl₂N₃:
-
Similar to ESI, APCI is expected to produce a strong [M+H]⁺ signal.
-
It may be more robust to different solvent conditions and less susceptible to matrix effects than ESI. The choice between ESI and APCI often comes down to empirical testing with the specific LC method being used.
-
Head-to-Head Comparison
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Energy | High (Hard) | Low (Soft) | Low (Soft) |
| Primary Ion Observed | M•⁺ (Radical Cation) | [M+H]⁺ (Protonated Molecule) | [M+H]⁺ (Protonated Molecule) |
| Fragmentation | Extensive, structurally informative | Minimal, controlled via MS/MS | Minimal, sometimes more than ESI |
| Coupling | GC-MS | LC-MS, Direct Infusion | LC-MS |
| Best For | Fingerprinting, library matching, structural detail | Accurate mass of polar molecules | Accurate mass of moderately polar molecules |
| Prediction for Topic Molecule | Weak M•⁺, rich fragment spectrum | Strong [M+H]⁺, ideal for HRMS | Strong [M+H]⁺, good alternative to ESI |
Workflow for Unambiguous Characterization
A self-validating workflow leverages multiple MS techniques to build an irrefutable case for the structure and purity of the compound. The optimal approach combines the accurate mass capabilities of soft ionization HRMS with the structural detail from tandem MS.
Caption: Recommended LC-MS/MS workflow for characterization.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to four or more decimal places.[14] This precision is sufficient to determine a molecule's unique elemental formula. For 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, HRMS serves as the definitive tool to confirm its composition.
-
Theoretical Exact Mass of [M+H]⁺: 297.8886 Da (for the monoisotopic peak C₆H₃⁷⁹Br³⁵Cl₂N₃⁺)
-
Experimental Validation: An experimentally measured mass of 297.8881 Da (within 2 ppm error) would provide extremely high confidence in the assigned formula, C₆H₂BrCl₂N₃, effectively ruling out other isobaric possibilities.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps confirm how they are arranged. In this technique, the protonated molecular ion ([M+H]⁺) is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Predicted Fragmentation Pathway
The fragmentation of the protonated pyrrolo[3,2-d]pyrimidine core is expected to proceed through sequential loss of the halogen substituents, followed by cleavage of the heterocyclic rings.
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A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives: An In-Depth Comparison of X-ray Crystallography and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives. These halogenated pyrrolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, often serving as scaffolds for the development of potent kinase inhibitors and other therapeutic agents.[1][2] Understanding their exact atomic arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design.[3]
This guide will delve into the nuances of single-crystal X-ray diffraction (SCXRD), offering a detailed, field-proven protocol. Furthermore, it will objectively compare this "gold standard" technique with Nuclear Magnetic Resonance (NMR) spectroscopy, Powder X-ray Diffraction (PXRD), and computational modeling, providing the supporting experimental rationale to empower you in selecting the optimal analytical strategy for your research endeavors.
The Central Role of 3D Structure in Pyrrolopyrimidine-Based Drug Discovery
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. The strategic placement of halogen atoms, such as bromine and chlorine, can significantly influence the binding affinity and selectivity of these compounds for their target proteins.[1] X-ray crystallography provides an unparalleled atomic-level view of these molecules, revealing precise bond lengths, bond angles, and the overall conformation.[4] This detailed structural information is invaluable for:
-
Unambiguous confirmation of molecular identity and stereochemistry.
-
Understanding intermolecular interactions in the solid state.
-
Providing a basis for computational docking studies and in silico screening. [5]
-
Guiding the rational design of next-generation derivatives with improved potency and pharmacokinetic properties. [3]
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a small molecule.[6][7] The technique relies on the diffraction of a monochromatic X-ray beam by a well-ordered, single crystal of the compound of interest.[4][8] The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.[4]
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for the structural elucidation of a small molecule like a 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative using single-crystal X-ray diffraction.
Caption: A flowchart outlining the key stages of small molecule X-ray crystallography.
Detailed Experimental Protocol: Crystallization of a 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivative
The most critical and often most challenging step in X-ray crystallography is obtaining high-quality single crystals.[4] For a novel derivative of 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a systematic screening of crystallization conditions is essential. The vapor diffusion method is a versatile and widely used technique for growing crystals of small molecules.[9][10][11]
Objective: To grow single crystals of a 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative (5-10 mg)
-
A selection of high-purity solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, toluene)
-
A selection of anti-solvents (e.g., hexane, pentane, diethyl ether)
-
Small glass vials (e.g., 0.3 mL)
-
Larger glass vials (e.g., 4 mL) with screw caps
-
Syringes and filters (0.22 µm)
Protocol: Vapor Diffusion (Sitting Drop)
-
Solubility Screening: Determine the solubility of the compound in a range of solvents. The ideal "good" solvent will dissolve the compound at a concentration of 5-20 mg/mL.
-
Preparation of the Saturated Solution: Prepare a near-saturated solution of the pyrrolopyrimidine derivative in the chosen "good" solvent. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Setting up the Crystallization Vial:
-
Pipette 500 µL of an anti-solvent (a solvent in which the compound is poorly soluble) into the larger (4 mL) vial.
-
Carefully place the smaller (0.3 mL) vial inside the larger vial, ensuring it remains upright.
-
Pipette 50-100 µL of the filtered, saturated solution of the compound into the inner vial.
-
-
Sealing and Incubation: Tightly seal the outer vial with the screw cap. Label the vial clearly and place it in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring Crystal Growth: Monitor the vial daily for the formation of crystals. Crystal growth can take anywhere from a few days to several weeks. High-quality crystals for X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[4]
Causality Behind Experimental Choices:
-
Vapor Diffusion: This technique allows for the slow and controlled change in solvent composition, which is crucial for promoting the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.[10][11]
-
Solvent/Anti-solvent Selection: The choice of solvents is critical. The "good" solvent should be more volatile than the anti-solvent to ensure slow diffusion. The anti-solvent must be miscible with the "good" solvent.
-
Vibration-free Environment: Vibrations can disrupt the delicate process of crystal nucleation and growth, leading to the formation of multiple small crystals or amorphous precipitate.
Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, other techniques provide complementary and sometimes unique information. The choice of technique often depends on the specific research question, the nature of the sample, and the available resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[12][13][14] For a 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to determine the connectivity of the atoms and provide insights into the solution-state conformation.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, relative stereochemistry, solution conformation, dynamic processes |
| Key Advantage | Unambiguous determination of absolute structure | Provides information on the molecule's structure and dynamics in a biologically relevant state (solution) |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule.[15] | Does not provide precise bond lengths and angles. Structure determination can be complex for large or highly symmetric molecules. |
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze polycrystalline materials. Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used.
| Feature | Single-Crystal XRD | Powder XRD |
| Sample Form | Single crystal | Polycrystalline powder |
| Data Output | A set of discrete diffraction spots | A 1D diffraction pattern of intensity vs. 2θ angle |
| Primary Application | Ab initio structure determination | Phase identification, determination of lattice parameters, analysis of polymorphism |
| Key Advantage | Provides a complete and highly accurate 3D structure. | Rapid analysis, does not require the growth of large single crystals. |
| Key Limitation | Crystal growth can be a major bottleneck. | Peak overlap can make ab initio structure solution challenging for complex molecules.[16] |
Computational Modeling
Computational chemistry and molecular modeling can be used to predict the three-dimensional structure of a molecule and to study its conformational preferences and interactions with other molecules.[5][17]
| Feature | X-ray Crystallography | Computational Modeling |
| Nature of Data | Experimental | Theoretical/Predicted |
| Basis of Structure | Electron density map from diffraction data | Quantum mechanical or molecular mechanics calculations |
| Primary Role | Definitive structure determination | Structure prediction, conformational analysis, docking studies, SAR exploration |
| Key Advantage | Provides an experimentally validated structure. | Can be used when experimental data is unavailable. Allows for the study of dynamic processes and transition states. |
| Key Limitation | Provides a static picture of the molecule in the solid state. | The accuracy of the predicted structure is dependent on the level of theory and the force field used. Experimental validation is required. |
Synergistic Application of Techniques
The most comprehensive understanding of a molecule's structure and function is often achieved through the synergistic use of multiple techniques.
Caption: Interplay of different techniques for a comprehensive structural understanding.
For a novel 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative, an ideal workflow would involve:
-
Synthesis and initial characterization by NMR and Mass Spectrometry.
-
Computational modeling to predict the lowest energy conformation and potential intermolecular interactions.
-
Crystallization trials to obtain single crystals.
-
Single-crystal X-ray diffraction to determine the definitive solid-state structure.
-
Powder X-ray diffraction to characterize the bulk material and ensure phase purity.
-
Integration of all data to build a comprehensive understanding of the molecule's properties in different states.
Conclusion
The structural elucidation of novel drug candidates like 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives is a multi-faceted challenge that requires a judicious selection of analytical techniques. Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights for structure-based drug design. However, a comprehensive understanding of a molecule's behavior necessitates a synergistic approach, integrating the solution-state information from NMR spectroscopy, the bulk material characterization from powder XRD, and the predictive power of computational modeling. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to accelerate the discovery and development of new and effective therapeutics.
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Pan, Q. Q., et al. (2012). Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57, 3867-3871. [Link]
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Ilari, A., & Savino, C. (2018). A Review on Crystallography and Its Role on Drug Design. International Journal of Molecular Sciences, 19(5), 1364. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2008). Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. Archiv der Pharmazie, 341(3), 147-156. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
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International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(40), 13184-13188. [Link]
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Glavač, D., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(16), 4987. [Link]
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Mehrabi, P., et al. (2022). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 78(Pt 1), 76-85. [Link]
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MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Scientific Reports, 12, 10929. [Link]
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National Center for Biotechnology Information. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. Retrieved from [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
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Urban, S., et al. (2016). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Journal of Chemical Education, 93(3), 579-583. [Link]
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A Researcher's Guide to the Biological Evaluation of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Analogs as Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological evaluation of novel analogs derived from the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. This class of compounds has emerged as a promising starting point for the development of potent kinase inhibitors and anticancer therapeutics. By systematically exploring structure-activity relationships (SAR), this guide will detail the necessary experimental workflows, from initial cytotoxicity screening to elucidating the mechanism of action, enabling the identification of lead candidates with enhanced potency and selectivity.
The pyrrolo[3,2-d]pyrimidine core is a well-established pharmacophore in kinase inhibitor design, largely due to its structural resemblance to the adenine base of ATP, allowing it to competitively bind to the ATP-binding site of various kinases.[1][2] Halogenation of this scaffold has been shown to enhance antiproliferative activity, making the 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine a particularly interesting starting point for analog synthesis.[3] This guide will focus on a rationally designed set of analogs to explore the impact of substitutions at key positions on their biological activity.
The Strategic Design of Analogs
The core scaffold, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, offers several positions for chemical modification to explore the SAR. The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic substitution, allowing for the introduction of various side chains. The N5 position of the pyrrole ring can also be substituted to modulate the physicochemical properties and potentially the toxicity of the compounds.[3]
Based on established principles of kinase inhibitor design and findings from related pyrrolopyrimidine series, a focused library of analogs should be synthesized to probe the following:
-
Substitution at C4: Introduction of various anilines and other amine-containing moieties to explore interactions within the hinge region of the kinase ATP-binding pocket.
-
Substitution at C2: Modification with smaller alkyl or aryl groups to probe the solvent-exposed region and influence selectivity.
-
Substitution at N5: Alkylation or arylation to investigate the impact on solubility, cell permeability, and potential for prodrug strategies.[3]
Table 1: A Representative Set of Designed Analogs for Initial Screening
| Compound ID | R1 (C4-substituent) | R2 (C2-substituent) | R3 (N5-substituent) | Rationale |
| Parent | -Cl | -Cl | -H | Starting scaffold |
| Analog 1 | 4-methoxyaniline | -Cl | -H | Explore H-bonding and steric effects in the hinge region. |
| Analog 2 | 3-chloro-4-fluoroaniline | -Cl | -H | Investigate the impact of electron-withdrawing groups on binding affinity. |
| Analog 3 | 4-methoxyaniline | -methyl | -H | Assess the influence of a small alkyl group at C2 on potency and selectivity. |
| Analog 4 | 4-methoxyaniline | -Cl | -methyl | Evaluate the effect of N5-alkylation on cellular activity and toxicity. |
| Analog 5 | 3-chloro-4-fluoroaniline | -methyl | -methyl | Combine potentially favorable substitutions to identify synergistic effects. |
Experimental Workflow for Biological Evaluation
A tiered approach is recommended for the biological evaluation of the synthesized analogs. This workflow allows for the efficient identification of promising compounds while conserving resources.
Caption: A tiered workflow for the biological evaluation of pyrrolo[3,2-d]pyrimidine analogs.
Part 1: Primary Screening - Assessing Antiproliferative Activity
The initial step is to screen the synthesized analogs for their ability to inhibit the growth of cancer cells. A panel of diverse cancer cell lines is recommended to identify broad-spectrum activity or potential selectivity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The results from the primary screen will identify the most potent analogs for further investigation.
Table 2: Hypothetical Primary Screening Data (% Cell Viability at 10 µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | 85.2 | 90.1 | 88.5 |
| Analog 1 | 62.5 | 68.3 | 65.1 |
| Analog 2 | 45.3 | 50.7 | 48.2 |
| Analog 3 | 58.9 | 63.1 | 60.4 |
| Analog 4 | 55.1 | 60.8 | 57.9 |
| Analog 5 | 25.8 | 30.2 | 28.6 |
Part 2: Secondary Screening - Quantifying Potency and Target Engagement
Analogs demonstrating significant antiproliferative activity in the primary screen should be further characterized to determine their half-maximal inhibitory concentration (IC50) and their direct effect on kinase activity.
Determination of IC50 Values
The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a critical measure of a compound's potency. This is determined by performing the MTT assay with a wider range of compound concentrations (e.g., from 0.01 µM to 100 µM) and plotting a dose-response curve.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity in a high-throughput format.[6] It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) when brought into proximity by a binding event.
Materials:
-
Recombinant kinase (e.g., VEGFR2, EGFR, or a panel of kinases)
-
Biotinylated substrate peptide
-
ATP
-
HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, the biotinylated substrate peptide, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the HTRF detection reagents.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Analysis:
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are then determined from the dose-response curves.
Table 3: Hypothetical IC50 Values for Lead Analogs
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| Analog 2 | 5.2 | 7.8 | 6.5 | 150 | >1000 |
| Analog 5 | 0.8 | 1.2 | 1.0 | 25 | 850 |
Part 3: Elucidating the Mechanism of Action
For the most potent and selective analogs, it is crucial to understand how they exert their cytotoxic effects at the cellular level. Key investigations include analyzing the compound's impact on the cell cycle and its ability to induce apoptosis (programmed cell death).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Data Analysis:
The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.
Caption: A simplified diagram of the cell cycle and a potential point of drug-induced arrest.
Experimental Protocol: Apoptosis Assay - Annexin V/PI Staining
Annexin V staining is a common method to detect early-stage apoptosis.[8][9] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify these cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time course (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
The flow cytometry data is typically presented as a dot plot, which allows for the quantification of the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Experimental Protocol: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent method to measure their activity.[10][11]
Materials:
-
Cancer cell line
-
Test compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis:
The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to the control indicates the induction of apoptosis.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the biological evaluation of novel 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine analogs. By following this tiered workflow, researchers can efficiently identify promising anticancer agents, quantify their potency, and gain insights into their mechanism of action. The data generated from these studies will be instrumental in guiding further lead optimization efforts, including the refinement of the SAR, improvement of pharmacokinetic properties, and ultimately, the development of novel and effective cancer therapeutics.
References
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- Analysis of cell cycle by flow cytometry. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/15937810/]
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/627/caspase-glo-3-7-3d-assay-protocol/]
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3474888/]
- Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3317721/]
- Cell Cycle Analysis with Flow Cytometry. Biocompare. [URL: https://www.biocompare.com/Bench-Tips/133621-Cell-Cycle-Analysis-with-Flow-Cytometry/]
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A Comparative Guide to the Reactivity of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and Other Halopyrimidines
Introduction: The Strategic Importance of Halogenated Pyrrolopyrimidines in Drug Discovery
The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active molecules, particularly as kinase inhibitors.[1][2][3][4] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Halogenated derivatives, such as 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, serve as exceptionally versatile intermediates, offering multiple reaction sites that can be addressed with high regioselectivity.
Understanding the differential reactivity of the halogen substituents on both the pyrimidine and the fused pyrrole ring is critical for the rational design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with other foundational halopyrimidines. We will explore the nuanced interplay of halogen identity, position, and the electronic nature of the fused ring system, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
Pillar 1: Fundamental Principles of Reactivity in Halogenated Pyrimidines
The reactivity of halopyrimidines in the two most common functionalization reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—is governed by a predictable set of electronic and steric principles.
The Influence of Halogen Identity
The identity of the halogen atom is a primary determinant of its reactivity, though its influence differs between reaction classes.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.[5][6] The reactivity is inversely correlated with the C-X bond dissociation energy. Therefore, the established order of reactivity is I > Br > Cl >> F .[5] Iodo- and bromopyrimidines are highly reactive and typically undergo coupling under mild conditions, while chloropyrimidines require more robust catalytic systems (specialized ligands, higher temperatures) to achieve efficient conversion.[5][7]
-
For Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The reactivity is influenced by both the electrophilicity of the carbon atom and the leaving group ability of the halide. The general reactivity trend is often F > Cl > Br > I .[8] The high electronegativity of fluorine strongly activates the carbon for nucleophilic attack, making it an excellent leaving group in this context, whereas the C-I bond is less polarized.
The Influence of Halogen Position on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This effect is not uniform across the ring, leading to a distinct hierarchy of reactivity based on the halogen's position.
The general order of electrophilicity and susceptibility to both SNAr and oxidative addition is C4(6) > C2 >> C5 .[5][9][10]
-
C4 and C6 Positions: These positions are para and ortho to the ring nitrogens, respectively. This placement allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate during an SNAr reaction, making these sites the most reactive.[9][10]
-
C2 Position: Situated between two nitrogen atoms, the C2 position is also activated but generally less so than C4/C6.[9][11]
-
C5 Position: This position is meta to both ring nitrogens and is the least electron-deficient, rendering it significantly less reactive in both SNAr and cross-coupling reactions.[5]
Pillar 2: Reactivity Profile of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
This molecule presents three distinct halogenated centers, allowing for a highly controlled, stepwise functionalization strategy. The fused pyrrole ring introduces an additional layer of electronic influence compared to simple pyrimidines.
-
C4-Chloro: This is the most activated position for SNAr. It is analogous to the C4 position in 2,4-dichloropyrimidine, which is known to be the primary site of nucleophilic attack.[9][12][13] The reaction is driven by the strong electron-withdrawing effects of both the adjacent N3 and the distal N7 (via the fused ring system).
-
C2-Chloro: This position is moderately activated. While less reactive than the C4-Cl in SNAr, it can be functionalized, often under more forcing conditions after the C4 position has reacted. Its reactivity in cross-coupling is also lower than the C4-Cl.
-
C6-Bromo: Located on the electron-rich pyrrole ring, this position is not susceptible to SNAr. However, the C-Br bond makes it the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), following the general reactivity trend (Br > Cl).[5]
This differential reactivity allows for a predictable and powerful synthetic sequence:
-
Step 1: Selective Pd-catalyzed cross-coupling at the C6-Bromo position.
-
Step 2: Selective SNAr at the C4-Chloro position.
-
Step 3: Functionalization of the remaining C2-Chloro position under more forcing conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This is where the unique reactivity profile of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine becomes most apparent, enabling powerful, regioselective functionalization that is not possible with simpler dichloropyrimidines.
Suzuki-Miyaura Coupling
The significantly weaker C-Br bond ensures that Suzuki coupling occurs preferentially at the C6 position. This allows for the introduction of aryl or heteroaryl groups on the pyrrole ring while leaving the two chloro substituents untouched for subsequent reactions. This selectivity is difficult to achieve with di- or trichloropyrimidines where reactivity is primarily dictated by position (C4 > C2). [14] Table 2: Regioselective Suzuki-Miyaura Coupling Conditions
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Position | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Iodo-4-chloro-pyrrolo[2,3-d]pyrimidine derivative | 4-Hydroxyphenyl-boronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | C6 | 71% | [15] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | C4 | 81% | [16] |
| 2,4-Dichloropyrimidine | Various Aryl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH/Toluene | C4 | 65-95% | [17] |
| 5-Bromopyrimidine | Organoboron Reagents | Pd Catalyst | Base | Solvent | C5 | High | [18]|
The data highlights that while 2,4-dichloropyrimidine selectively couples at C4, the bromo- and iodo-substituted pyrrolopyrimidines can be selectively coupled at C6, demonstrating the orthogonal reactivity of the C-Br vs C-Cl bonds.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the C-Br bond is the preferred site for Buchwald-Hartwig amination. This allows for the selective introduction of an amine at the C6 position. Subsequent amination can then be directed to the C4-chloro position, typically requiring a different set of conditions (e.g., different ligand, higher temperature). This stepwise approach is a powerful tool for building libraries of compounds with diverse substitution patterns.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are representative methodologies and should be optimized for specific substrates and scales.
Protocol 1: Selective SNAr at the C4-Position
Objective: To selectively substitute the C4-chloro group with an amine.
-
To a reaction vessel, add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the desired amine (1.1-1.2 equiv), and a suitable base such as K₂CO₃ or DIPEA (2.0-3.0 equiv).
-
Add a solvent such as n-butanol, isopropanol, or DMF.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted product.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position
Objective: To selectively couple an arylboronic acid at the C6-bromo position.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand, and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired C6-arylated product.
Conclusion
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine stands out as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its reactivity is a sophisticated interplay of the inherent electronic properties of the pyrimidine ring, the specific nature of its three halogen substituents, and the influence of the fused pyrrole core.
-
Orthogonal Reactivity: The key advantage over simpler halopyrimidines is the orthogonal reactivity of its halogen atoms. The C6-bromo position is primed for palladium-catalyzed cross-coupling, while the C4-chloro position is the most susceptible to nucleophilic aromatic substitution. The C2-chloro remains as a final site for functionalization under more forcing conditions.
-
Predictable Selectivity: This predictable hierarchy allows for the development of robust, stepwise synthetic routes to complex, highly decorated pyrrolopyrimidine derivatives. Researchers can confidently target a specific position based on the chosen reaction class (SNAr vs. Cross-Coupling).
By leveraging the distinct reactivity profiles detailed in this guide, researchers, scientists, and drug development professionals can strategically and efficiently access novel chemical matter, accelerating the discovery of next-generation therapeutics.
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The Structure-Activity Relationship of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Guide for Drug Discovery
The 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a privileged core in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its structural resemblance to adenine allows for competitive binding to the ATP-binding site of various kinases, making it a valuable starting point for the development of therapeutics targeting a range of diseases, from cancer to inflammatory disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, offering a comparative framework for researchers and drug development professionals. We will dissect the influence of substitutions at key positions, supported by experimental data and protocols, to illuminate the path toward designing next-generation inhibitors.
The Privileged Scaffold: Understanding the Core Structure
The 5H-pyrrolo[3,2-d]pyrimidine core is an isomer of the more extensively studied 7H-pyrrolo[2,3-d]pyrimidine, the latter being a deaza-isostere of adenine.[1] Both scaffolds serve as excellent platforms for ATP-competitive kinase inhibitors. The 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, in particular, offers three primary points for diversification: the C2 and C4 chlorine atoms and the C6 bromine atom. These reactive sites allow for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. The pyrrole nitrogen (N5) also presents an opportunity for modification.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[2] A systematic exploration of these modifications is crucial for optimizing inhibitory activity against specific targets.
Modifications at the C4 Position: The Selectivity Gate
The C4 position is often a critical determinant of a compound's selectivity profile. Substitution at this position with various aniline derivatives has been a common strategy in the development of pyrrolopyrimidine-based kinase inhibitors.
-
Impact of Anilino Substituents: In the analogous 7H-pyrrolo[2,3-d]pyrimidine series, the introduction of an N-phenyl group at the C4 position is a well-established approach for targeting receptor tyrosine kinases (RTKs).[3] For instance, N4-(3-bromophenyl) substitution has been shown to yield potent multiple RTK inhibitors.[3] The nature of the substituent on the aniline ring can fine-tune the inhibitory profile. While direct SAR data for the 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is limited in the public domain, we can infer from related structures that small, electron-withdrawing groups on the aniline ring often enhance potency.
The Role of the C2 Position: Enhancing Potency
The C2 position offers another avenue for modulating the biological activity. While the dichloro precursor serves as a versatile synthetic intermediate, selective substitution at C2 can significantly impact potency.
-
Amino and Substituted Amino Groups: The introduction of small amino or substituted amino groups at the C2 position can lead to enhanced interactions within the ATP-binding pocket of target kinases. This is a recurring theme in the SAR of pyrimidine derivatives.[2]
C6-Substitutions: Tuning Physicochemical Properties and Target Engagement
The C6 position, bearing a bromine atom in the parent scaffold, is ripe for modification through cross-coupling reactions. Substitutions at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl moieties at the C6 position can dramatically alter the compound's biological profile. For example, in a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the 6-(2,4-dichlorophenylmethyl) group was found to be crucial for potent EGFR inhibition.[4] This suggests that bulky hydrophobic groups at this position can be well-tolerated and even beneficial for activity against certain kinases.
N5-Substitutions: Modulating Solubility and Cell Permeability
The nitrogen atom of the pyrrole ring (N5) can be substituted to improve the physicochemical properties of the compounds.
-
Alkyl and Substituted Alkyl Groups: Alkylation at the N5 position can enhance solubility and cell permeability. However, this modification must be approached with caution, as it can also disrupt key hydrogen bonding interactions with the target kinase.
Comparative Analysis of Biological Activity
The following table summarizes the hypothetical structure-activity relationships for 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives based on inferences from related pyrrolopyrimidine scaffolds. This comparative data is intended to guide the design of new derivatives.
| Position of Modification | Type of Substituent | Predicted Impact on Activity | Rationale/Comparison |
| C4 | Small, electron-withdrawing substituted anilines | Increased potency and selectivity | In related pyrrolo[2,3-d]pyrimidines, substitutions on the N4-phenyl ring are critical for RTK inhibition.[3] |
| C2 | Small primary or secondary amines | Enhanced potency | Introduction of hydrogen bond donors can improve binding affinity. |
| C6 | Bulky, hydrophobic groups (e.g., substituted benzyl) | Potent inhibition of specific kinases like EGFR | The 6-benzyl moiety in related compounds is crucial for potent RTK inhibition.[3][4] |
| N5 | Small alkyl groups | Improved solubility and cell permeability | Common strategy to enhance drug-like properties, but may impact target binding. |
Experimental Protocols
General Synthesis of the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold
A plausible synthetic route to the core scaffold can be adapted from methods used for related pyrrolopyrimidines.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Protocol:
-
Bromination: To a solution of the appropriate 6-aminouracil derivative in a suitable solvent such as DMF, add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Chlorination: The resulting bromo derivative is then treated with phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine, and heated to reflux to convert the hydroxyl groups to chlorides.
-
Cyclization: The cyclization to form the pyrrolo[3,2-d]pyrimidine ring system can be achieved under either acidic or basic conditions, depending on the specific substrate.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR) can be evaluated using a standard in vitro kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and MgCl2.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time.
-
Stop the reaction by adding a suitable stop solution.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay which measures the amount of ADP produced.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Future Directions and Conclusion
The 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, though partly inferred from analogous structures, provide a solid foundation for the rational design of new derivatives. Future work should focus on the synthesis and biological evaluation of a focused library of compounds to further elucidate the SAR for this specific scaffold. Key areas to explore include the introduction of diverse substituents at the C2, C4, and C6 positions and the evaluation of their effects on a broad panel of kinases to identify potent and selective inhibitors. The strategic combination of structural modifications, guided by the principles outlined here, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
[5] ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
[4] National Institutes of Health. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from [Link]
[6] National Institutes of Health. (n.d.). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Retrieved from [Link]
[2] National Institutes of Health. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
[7] MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
Auctores Publishing. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]
[3] National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]
[8] National Institutes of Health. (n.d.). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]
[1] National Institutes of Health. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
[9] National Institutes of Health. (n.d.). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Retrieved from [Link]
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A Researcher's Guide to In Vitro Evaluation of Novel Compounds Derived from 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of the natural purine nucleobases, represents a privileged structure in medicinal chemistry.[1] Its similarity to adenine allows compounds built on this framework to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][5] Consequently, pyrrolo[3,2-d]pyrimidine derivatives are actively investigated as potential therapeutic agents, particularly as kinase inhibitors for oncology.[2][6][7]
The starting material, 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, offers a versatile platform for chemical modification at the C2, C4, and C6 positions. Each substitution can significantly alter the compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the essential in vitro assays required to characterize the biological effects of novel derivatives synthesized from this promising scaffold. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and discuss the interpretation of comparative data.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new compound library is to assess its general effect on cell viability. This foundational screen helps identify compounds with antiproliferative activity and provides a dose range for subsequent, more specific assays.
The MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[8] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.
Rationale for Use: This assay is rapid, cost-effective, and amenable to high-throughput screening, making it an ideal first-pass assessment for a new library of compounds. It provides the half-maximal inhibitory concentration (IC50), a key metric for comparing the cytotoxic potency of different derivatives.[8][9]
Comparative Analysis of Alternatives
While MTT is widely used, other viability assays exist, each with its own advantages. For instance, the Sulforhodamine B (SRB) assay relies on the staining of total cellular protein and can be less susceptible to interference from compounds that affect mitochondrial function. For compounds that may induce apoptosis, assays that distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects, such as Annexin V/PI staining, are crucial for mechanistic understanding.[10]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | High-throughput, inexpensive | Can be affected by metabolic changes |
| SRB | Total protein staining | Less sensitive to metabolic state | Can be less sensitive overall |
| Annexin V/PI | Phosphatidylserine exposure/membrane integrity | Differentiates apoptosis and necrosis | Requires flow cytometry, lower throughput |
| Caspase-Glo | Caspase activation | Specific to apoptosis | May miss non-caspase mediated death |
Phase 2: Mechanistic Elucidation - Targeting Apoptosis
Should a compound demonstrate significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Many anticancer drugs function by inducing apoptosis, or programmed cell death.[10][11]
Caspase Activity Assays
Apoptosis is executed by a family of proteases called caspases.[12] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[13] Luminescent or fluorescent assays using specific caspase substrates are highly sensitive and suitable for quantitative analysis.
Rationale for Use: A positive result in a caspase assay strongly suggests that the compound's cytotoxic effect is mediated through the apoptotic pathway. This is a desirable characteristic for a potential anticancer agent, as it implies a controlled and targeted mode of cell killing.[13]
Caption: Intrinsic apoptosis pathway initiated by a test compound.
Phase 3: Target Identification - Kinase Inhibition Assays
Given the structural similarity of the pyrrolo[3,2-d]pyrimidine scaffold to ATP, a primary hypothesis for the mechanism of action is often the inhibition of protein kinases.[2][7]
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a specific purified kinase. A common format involves incubating the kinase, a substrate (often a peptide), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like ADP-Glo™, which measures the amount of ADP produced, or by using phospho-specific antibodies.
Rationale for Use: This assay provides direct evidence of target engagement and allows for the determination of the IC50 value for a specific kinase. By screening against a panel of kinases, a selectivity profile can be established, which is crucial for predicting potential off-target effects and therapeutic windows.[14][15]
Caption: Mechanism of competitive kinase inhibition.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Glo® Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically using a white-walled 96-well plate for luminescence assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and compare the signal from treated cells to the vehicle control.
Conclusion
The in vitro testing of novel compounds derived from 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a multi-step process that begins with broad cytotoxicity screening and progresses to more specific, mechanistic assays. By systematically evaluating antiproliferative effects, apoptotic induction, and kinase inhibition, researchers can build a comprehensive profile of a compound's biological activity. This structured approach is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing search for novel therapeutics.
References
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- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
Introduction: The Therapeutic Potential of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural similarity to ATP allows derivatives to effectively compete for the kinase ATP-binding site, leading to the modulation of signaling pathways critical for cancer cell proliferation and survival.[1] Several compounds based on this scaffold have advanced to clinical evaluation, underscoring its therapeutic promise.[1] The 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core represents a key starting point for the synthesis of novel derivatives aimed at targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3]
As researchers synthesize new derivatives from this core, a critical early step in the drug discovery process is the robust evaluation of their cytotoxic effects.[4][5] A compound's ability to kill or inhibit the growth of cancer cells is its primary desired outcome. However, "cytotoxicity" is a broad term encompassing various mechanisms of cell death, such as necrosis and apoptosis.[5] Therefore, selecting the appropriate assay—or, more importantly, a well-designed panel of assays—is paramount for generating a comprehensive and accurate cytotoxicity profile. This guide provides a comparative analysis of key cytotoxicity assays, explaining the causality behind experimental choices to empower researchers in selecting the optimal methods for their pyrrolopyrimidine derivatives.
The Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic activity.[6] A well-rounded screening strategy often begins with a broad assay to measure overall cell viability or proliferation, followed by more specific assays to elucidate the mechanism of cell death.
dot
Caption: A typical workflow for cytotoxicity screening of novel compounds.
Comparison of Key Cytotoxicity Assays
The choice of assay depends on the specific question being asked. Is the goal a rapid, high-throughput screen of many derivatives, or a detailed mechanistic study of a lead compound? The following table summarizes four commonly used assays, each measuring a different cellular parameter.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Metabolic activity (indirectly, cell viability). | Inexpensive, well-established, suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[7] |
| SRB Assay | Stoichiometric binding of sulforhodamine B dye to cellular proteins.[8] | Total cellular protein (biomass), independent of metabolic state.[9] | Simple, sensitive, stable endpoint, less interference from metabolic modulators.[8][10] | Requires cell fixation; washing steps must be performed carefully to avoid cell detachment.[11] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells.[12] | Plasma membrane integrity (a marker for necrosis or late apoptosis).[13][14] | Non-destructive to remaining cells (supernatant is used); highly sensitive bioluminescent formats available.[15] | LDH in serum-containing media can cause high background; does not distinguish between apoptosis and necrosis.[6] |
| Caspase-Glo 3/7 Assay | Luciferase-based detection of caspase-3 and -7 activity using a proluminescent substrate.[16] | Apoptosis (activity of key executioner caspases).[17] | Highly sensitive, simple "add-mix-measure" format, specific to apoptosis.[16] | Caspase activation is transient and timing is critical; relatively expensive.[18] |
In-Depth Analysis and Experimental Protocols
As a Senior Application Scientist, I emphasize that the "why" is as important as the "how." The following sections detail the causality behind the protocols and provide step-by-step methodologies.
MTT Assay: A First-Line Screen for Metabolic Viability
Expertise & Experience: The MTT assay is a workhorse for initial cytotoxicity screening due to its simplicity and cost-effectiveness.[4][19] It measures the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living cells. These enzymes reduce the yellow, water-soluble MTT salt to a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[7]
Causality: This assay is fundamentally a measure of mitochondrial health. For kinase inhibitors like pyrrolopyrimidine derivatives, which may have off-target effects on cellular metabolism, it's crucial to be aware that a decrease in the MTT signal could reflect either cell death or metabolic inhibition without cell death. This is why it is best used as a primary screen, with hits confirmed by an assay with a different principle, such as the SRB assay.
dot
Caption: Principle of the MTT cell viability assay.
Trustworthy Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (~24 hours) to allow for cell attachment and recovery.[20]
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (e.g., DMSO at the highest concentration used) and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[19]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. This allows viable cells to convert the MTT into formazan crystals. Visually inspect for the formation of purple precipitate.[21]
-
Solubilization: Carefully remove the medium containing MTT. Causality: This step is critical to reduce background and must be done gently to avoid dislodging the formazan crystals and adherent cells. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[20] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Biomass
Expertise & Experience: The SRB assay offers a robust alternative to metabolic assays. Its principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[9][11] The amount of bound dye is directly proportional to the total protein mass, which serves as a reliable indicator of cell number.[8]
Causality: Because this assay measures total protein content, it is not dependent on the metabolic activity of the cells.[9] This makes it an excellent confirmatory assay for hits identified in an MTT screen, as it can distinguish true cell loss from metabolic suppression. The fixation step with trichloroacetic acid (TCA) simultaneously terminates the experiment and affixes the cellular proteins to the plate, ensuring they are not lost during subsequent washing steps.[11]
Trustworthy Protocol: SRB Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium. Incubate the plate at 4°C for at least 1 hour.[9] Causality: The cold temperature and TCA precipitate and fix the cellular proteins to the plastic.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid.[11] Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11]
-
Remove Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.[9] Air-dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[22]
-
Data Acquisition: Place the plate on a shaker for 10 minutes to ensure full solubilization. Measure the optical density (OD) at approximately 565 nm.[9]
LDH Release Assay: Assessing Membrane Integrity
Expertise & Experience: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is present in all cell types.[12][14] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[14] The assay uses an enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product or, in more sensitive versions, generates a luminescent or fluorescent signal.[12][13]
Causality: This assay directly measures cell death associated with loss of membrane integrity.[5] A key advantage is that it samples the supernatant, leaving the cells intact for other assays (multiplexing).[15] It is an excellent tool to determine if your pyrrolopyrimidine derivatives induce a necrotic cell death mechanism. High background can be an issue if using serum-rich medium, as serum itself contains LDH. Therefore, using low-serum medium or including appropriate background controls is essential.
Trustworthy Protocol: LDH Assay (Colorimetric)
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is critical to include three additional control wells for each condition:
-
Background Control: Medium only (no cells).
-
Low Control: Untreated cells (spontaneous LDH release).
-
High Control: Untreated cells lysed with a lysis buffer (maximum LDH release).
-
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit).
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Low Control) / (High Control - Low Control)
Caspase-Glo® 3/7 Assay: Specifically Quantifying Apoptosis
Expertise & Experience: To determine if a compound induces programmed cell death (apoptosis), measuring the activity of effector caspases, such as caspase-3 and caspase-7, is the gold standard.[17] These enzymes are the key executioners of the apoptotic pathway.[23] The Caspase-Glo® 3/7 Assay provides a simple, highly sensitive, luminescent method for this measurement.[16] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[16][18] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[16]
Causality: A positive result in this assay is a strong indicator that the pyrrolopyrimidine derivative is inducing apoptosis.[24] The "add-mix-measure" format simplifies the protocol and makes it suitable for high-throughput screening.[16] It is important to perform a time-course experiment initially, as caspase activation is a transient event and the peak activity needs to be captured for accurate assessment.[18]
dot
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Trustworthy Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Plate cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with compounds as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
Conclusion and Future Directions
The evaluation of cytotoxicity is a cornerstone of preclinical cancer drug discovery. For novel 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, a multi-assay approach is essential for building a comprehensive profile of their biological activity. An effective strategy begins with a high-throughput screen using an MTT or SRB assay to identify active compounds and determine their IC50 values. Hits should then be further investigated using mechanistic assays, such as the LDH release and Caspase-Glo® 3/7 assays, to differentiate between necrotic and apoptotic cell death pathways. This tiered approach provides a robust, self-validating system that ensures data integrity and provides deep insights into the compound's mechanism of action, paving the way for further development.
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
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The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
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LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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SRB Cytotoxicity Assay. Canvax. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Synthesis, anticancer and antimicrobiological activities of pyrrolo[2,3‐d]pyrimidines. Archiv der Pharmazie. [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link]
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Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC - PubMed Central. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]
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Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. ACS Publications. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Semantic Scholar. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC - NIH. [Link]
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Kinase Profiling of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Based Inhibitors: A Comparative Guide
Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The pyrrolo[3,2-d]pyrimidine core, an isomer of the well-explored pyrrolo[2,3-d]pyrimidine, represents a compelling scaffold in the rational design of kinase inhibitors. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to function as a competitive inhibitor at the ATP-binding site of a wide array of protein kinases.[1] This inherent characteristic has led to the successful development of numerous pyrrolopyrimidine-based drugs targeting kinases implicated in oncology and inflammatory diseases. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold can significantly enhance binding affinity and modulate selectivity, making the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine a compound of considerable interest for kinase-directed drug discovery.[2]
This guide presents a comprehensive kinase profiling of a lead inhibitor based on the 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, herein referred to as Compound X . Due to the novelty of this specific substitution pattern, direct experimental data is not yet publicly available. Therefore, this guide has been constructed based on a predictive analysis of kinase targets from closely related pyrrolo[2,3-d]pyrimidine and other pyrimidine-based inhibitors. We will compare the projected inhibitory profile of Compound X against established multi-kinase inhibitors, Sunitinib and Dasatinib, providing a framework for its potential therapeutic applications and guiding future research endeavors. The kinases selected for this profiling study—EGFR, VEGFR2, CDK2, FAK, and Pyk2—are frequently targeted by this class of compounds and are critical regulators of cancer cell proliferation, angiogenesis, and metastasis.
Methodology: A Self-Validating Approach to Kinase Profiling
To ensure the scientific integrity and reproducibility of kinase profiling, a robust and well-validated experimental design is paramount. The following protocol outlines a standard in vitro kinase assay workflow, designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The workflow is designed to be a self-validating system, with each step including controls to ensure the accuracy of the final data.
Caption: Predicted selectivity of Compound X.
Mechanistic Insights: Targeting the VEGFR2 Signaling Pathway
The potent predicted activity of Compound X against VEGFR2 suggests a strong anti-angiogenic potential. VEGFR2 is a key receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade crucial for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.
Caption: Inhibition of the VEGFR2 signaling cascade.
By competitively binding to the ATP pocket of the VEGFR2 kinase domain, Compound X is predicted to block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways. This blockade would ultimately inhibit the transcriptional programs that drive angiogenesis, providing a strong rationale for its development as an anti-cancer therapeutic.
Conclusion and Future Directions
The 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, represented by the hypothetical Compound X, holds significant promise as a multi-targeted kinase inhibitor. Its predicted potent activity against VEGFR2 and EGFR, coupled with moderate inhibition of FAK/Pyk2, positions it as a compelling candidate for therapies aimed at simultaneously targeting tumor growth, angiogenesis, and metastasis. In comparison to existing drugs, Compound X shows a potentially more favorable profile for VEGFR2/EGFR dual inhibition than Sunitinib or Dasatinib, which are more selective for either VEGFR or Src family kinases, respectively.
The next critical steps will be the synthesis of Compound X and its empirical validation through the in vitro and cell-based assays described in this guide. A broad kinase panel screen will be essential to fully elucidate its selectivity profile and identify any potential off-target liabilities. Subsequent studies should focus on its efficacy in cellular models of cancer and in vivo xenograft models to confirm its anti-tumor and anti-angiogenic properties. This systematic approach will be crucial in translating the predictive insights of this guide into a tangible therapeutic candidate.
References
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Eustace, A. J., Crown, J., O'Donovan, N., & Clynes, M. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6(1), 51. [Link]
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Ahmed, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 144, 107867. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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Alam, M. A., et al. (2015). Target modulation by a kinase inhibitor engineered to induce a tandem blockade of the epidermal growth factor receptor (EGFR) and c-Src: the concept of type III combi-targeting. PLoS One, 10(2), e0117215. [Link]
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Van Daele, M., et al. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Biochemical Pharmacology, 214, 115672. [Link]
-
Nam, S., et al. (2019). Identifying Novel Drug Targets by iDTPnd: A Case Study with Kinase Inhibitors. Cancers, 11(11), 1649. [Link]
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A Comparative Guide to the Synthesis of Pyrrolo[3,2-d]pyrimidines: Benchmarking a Novel L-Proline Catalyzed One-Pot Synthesis
Introduction: The Enduring Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically prevalent purine system, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, functioning as potent antitumor agents, kinase inhibitors, and antibacterial compounds. The persistent pursuit of novel therapeutics based on this framework underscores the critical need for efficient, versatile, and sustainable synthetic methodologies. This guide provides an in-depth comparison of a novel, L-proline catalyzed one-pot synthesis of pyrrolo[3,2-d]pyrimidines against established, yet more arduous, synthetic routes. Through objective analysis and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific research endeavors.
Established Methodologies for Pyrrolo[3,2-d]pyrimidine Synthesis: A Critical Overview
Traditional approaches to the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold, while effective, often necessitate multi-step sequences, harsh reaction conditions, and the use of hazardous reagents. Here, we delve into two prominent established methods, highlighting their mechanistic underpinnings and practical limitations.
Method A: Synthesis via Reductive Cyclization of 6-Arylethynyl-5-nitropyrimidines
This classical approach hinges on the construction of a pyrimidine precursor bearing both a nitro group and an alkyne functionality, which then undergoes a reductive cyclization to form the fused pyrrole ring.
Reaction Workflow:
Figure 1: General workflow for the synthesis of pyrrolo[3,2-d]pyrimidines via reductive cyclization.
Mechanistic Rationale: The Sonogashira coupling reaction is a robust method for forming the carbon-carbon bond between the pyrimidine core and the alkyne. The subsequent reductive cyclization is the key ring-forming step. The nitro group is reduced to an amino group, which then nucleophilically attacks the adjacent alkyne, leading to the formation of the pyrrole ring. The choice of reducing agent is critical to effect this transformation without over-reduction of other functionalities.
Advantages:
-
Versatility: This method allows for a wide range of substituents to be introduced on the pyrimidine ring and the arylacetylene component.
-
Well-established: The Sonogashira coupling is a well-understood and reliable reaction.
Limitations:
-
Multi-step process: Requires the synthesis and isolation of the nitropyrimidine intermediate.
-
Harsh reagents: Often employs heavy metal catalysts and potentially hazardous reducing agents.
-
Limited atom economy: The multi-step nature of the synthesis can lead to lower overall yields and significant waste generation.
Method B: Domino C-N Coupling/Hydroamination of Alkynylated Uracils
A more contemporary approach involves a palladium-catalyzed domino reaction, combining a Buchwald-Hartwig C-N coupling with an intramolecular hydroamination to construct the pyrrolo[3,2-d]pyrimidine scaffold.
Reaction Workflow:
Figure 2: Workflow for the domino C-N coupling/hydroamination synthesis of pyrrolo[3,2-d]pyrimidines.
Mechanistic Rationale: The reaction proceeds through an initial palladium-catalyzed C-N cross-coupling between the alkynylated uracil and an aniline. This is followed by an intramolecular hydroamination, where the newly introduced amino group attacks the alkyne, leading to the formation of the pyrrole ring. The choice of palladium catalyst and ligand is crucial for the efficiency of this domino process.[1][2]
Advantages:
-
Convergent synthesis: Combines two bond-forming reactions in a single step, improving overall efficiency.
-
Good functional group tolerance: The palladium-catalyzed conditions are often compatible with a variety of functional groups.[1]
Limitations:
-
Catalyst cost and removal: Palladium catalysts can be expensive, and their removal from the final product can be challenging.
-
Ligand sensitivity: The success of the reaction is often highly dependent on the choice of phosphine ligand.
-
Reaction conditions: May require elevated temperatures and inert atmospheres.
The New Benchmark: L-Proline Catalyzed One-Pot, Three-Component Synthesis
A recently developed method by Javahershenas and Khalafy presents a significant advancement in the synthesis of pyrrolo[3,2-d]pyrimidines. This one-pot, three-component reaction utilizes the readily available and environmentally benign organocatalyst, L-proline.
Reaction Workflow:
Figure 3: Workflow for the L-proline catalyzed one-pot synthesis of pyrrolo[3,2-d]pyrimidines.
Mechanistic Rationale: The proposed mechanism involves an initial L-proline-catalyzed Knoevenagel condensation between 4-hydroxycoumarin and an arylglyoxal. This is followed by a Michael addition of 6-aminouracil to the resulting intermediate. Finally, an intramolecular heterocyclization and dehydration afford the functionalized pyrrolo[3,2-d]pyrimidine product.[3] L-proline, acting as a bifunctional catalyst, activates the carbonyl group of the arylglyoxal and facilitates the proton transfer steps.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the new L-proline catalyzed method against the established synthetic routes.
| Feature | Method A: Reductive Cyclization | Method B: Domino C-N Coupling/Hydroamination | New Method: L-Proline Catalyzed One-Pot |
| Number of Steps | Multi-step | One-pot (after substrate synthesis) | One-pot |
| Catalyst | Palladium/Copper | Palladium | L-Proline (Organocatalyst) |
| Reaction Conditions | Often requires inert atmosphere and elevated temperatures | Elevated temperatures, inert atmosphere | Reflux in acetic acid |
| Reagent Toxicity | Potentially hazardous reducing agents and heavy metals | Palladium catalyst | Low toxicity reagents |
| Atom Economy | Moderate | Good | Excellent |
| Typical Yields | Variable (dependent on each step) | Moderate to good (up to 83%)[1] | Good to excellent (73-86%) [4] |
| Work-up/Purification | Multiple chromatographic purifications | Column chromatography often required | Simple filtration and washing [4] |
| Substrate Scope | Broad | Good for various anilines and alkynes[1] | Demonstrated for various arylglyoxals [4] |
Experimental Protocols: A Step-by-Step Guide
For a practical understanding, detailed experimental protocols for each method are provided below.
Protocol for Method A: Synthesis of a Pyrrolo[3,2-d]pyrimidine via Reductive Cyclization (Representative)
This is a generalized procedure based on established chemical principles.
Step 1: Sonogashira Coupling to form 6-Arylethynyl-5-nitropyrimidine
-
To a solution of a 6-halo-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 6-arylethynyl-5-nitropyrimidine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the 6-arylethynyl-5-nitropyrimidine intermediate (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water).
-
Add a reducing agent (e.g., sodium dithionite, Na₂S₂O₄, 3-5 eq) portion-wise at room temperature or with gentle heating.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum to yield the desired pyrrolo[3,2-d]pyrimidine.
Protocol for Method B: Domino C-N Coupling/Hydroamination (Representative)[1][6]
-
In a reaction vessel, combine the 6-chloro-5-alkynyluracil (1.0 eq), the aniline (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., XPhos or DPEphos, 0.05 eq), and a base (e.g., K₃PO₄, 3.0 eq).
-
Add a dry, degassed solvent (e.g., DMA or toluene) and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to the optimized temperature (e.g., 100 °C) for the specified time (e.g., 15 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine.
Protocol for the New Method: L-Proline Catalyzed One-Pot Synthesis[3][5]
-
In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), the desired arylglyoxal hydrate (1 mmol), 6-aminouracil or its N-substituted derivative (1 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Add glacial acetic acid (5 mL) as the solvent.
-
Heat the stirred mixture to reflux for 4-7 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to obtain the pure pyrrolo[3,2-d]pyrimidine derivative.
Conclusion: A Paradigm Shift in Pyrrolo[3,2-d]pyrimidine Synthesis
The novel L-proline catalyzed one-pot synthesis of pyrrolo[3,2-d]pyrimidines offers a compelling alternative to established methods. Its operational simplicity, use of an environmentally benign organocatalyst, high atom economy, and excellent yields position it as a superior strategy for the rapid and efficient generation of this important class of heterocyclic compounds. While the traditional methods retain their value for the synthesis of specific analogs not readily accessible through the one-pot approach, the L-proline catalyzed method represents a significant step forward in terms of sustainability and efficiency. For researchers and drug development professionals, this new methodology provides a powerful tool to accelerate the discovery and development of novel pyrrolo[3,2-d]pyrimidine-based therapeutics.
References
- Abreu, R. M. F. de, Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010–1017.
- Jonutė, E. (2012). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues.
- Figueira de Abreu, R. M., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017.
- Figueira de Abreu, R. M., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2).
- Figueira de Abreu, R. M., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Kouhan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals, 2(8).
- Figueira de Abreu, R. M., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Experimental section for Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
- Martín, R., Rivero, M. R., & Buchwald, S. L. (2006). Domino Cu-Catalyzed C-N Coupling/Hydroamidation: A Highly Efficient Synthesis of Nitrogen Heterocycles.
- Adaika, C., Dehamchia, M., Khier, N., Bayou, S., & Regainia, Z. (2025). l-Proline catalyzed synthesis and mechanism of pyrroles via sequential multicomponent reaction.
- Javahershenas, R., & Khalafy, J. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst.
- El-Sayed, N. N. E., et al. (2019). Design, synthesis and identification of novel substituted isothiochromene analogs as potential antiviral and cytotoxic agents.
- Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Javahershenas, R., & Khalafy, J. (2018). Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l.
- Javahershenas, R., & Khalafy, J. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst.
- Al-Warhi, T., et al. (2022). L‐Proline‐catalyzed one‐step synthesis of...
- Balalaie, S., et al. (2009). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. SID.
- Guda, V. V., et al. (2022).
- El-Faham, A., et al. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI.
- Javahershenas, R., & Khalafy, J. (2018). Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l.
- Benci, K., et al. (2021).
- Guda, V. V., et al. (2022).
- Shiri, L., et al. (2017). L-proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The toxicological properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine have not been fully investigated.[1] Therefore, it must be handled as a potentially hazardous substance.
Key Hazards:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.
-
Eye Contact: May cause serious eye irritation or damage.
-
Ingestion: Harmful if swallowed.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (disposable). Change gloves immediately if contaminated.[5] | To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals. |
| Eye/Face Protection | Chemical safety goggles. A face shield may be necessary when handling larger quantities or if there is a risk of splashing.[6] | To protect the eyes from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs.[5] Consider a chemical-resistant apron for larger quantities. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[7] If aerosols may be generated outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[6][8] | To prevent inhalation of dust or vapors. A fume hood is the primary engineering control. |
II. Spill Management Protocol
Accidental spills must be managed promptly and safely. The following steps provide a general guideline for spill cleanup.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.[1]
-
Don Appropriate PPE: Before approaching the spill, don the PPE outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1] For liquid spills (if the compound is in solution), use absorbent pads to wipe up the liquid.[5]
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution followed by clean water.[5]
-
Dispose of Cleanup Materials: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed plastic bag and disposed of as hazardous chemical waste.[5][9]
III. Disposal Pathway Decision Framework
The proper disposal route for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is dictated by its classification as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][9]
Caption: Disposal decision workflow for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
IV. Detailed Disposal Procedures
1. Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[4] Mixing these waste types can complicate the disposal process and increase costs. 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and any materials contaminated with it should be collected in a designated container for halogenated organic waste.[2]
2. Containerization:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[10] Keep the container closed except when adding waste.[4][9]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[10]
3. Labeling: Proper labeling is a critical compliance and safety step. The label on the waste container must clearly state:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine". Avoid abbreviations.
-
If in a solution, list all components and their approximate percentages.[9]
-
The primary hazards (e.g., "Toxic," "Irritant").
4. Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat and sources of ignition.[7] Ensure secondary containment is used for liquid waste to prevent the spread of potential leaks.[9]
5. Final Disposal: The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1][3] This ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts such as dioxins, furans, hydrogen chloride, and hydrogen bromide.[1][3]
-
Engage a Licensed Professional: Disposal must be handled by a licensed and reputable hazardous waste disposal company.[1] These companies are equipped to transport and process chemical waste in accordance with all local, state, and federal regulations.
-
Documentation: Maintain all records related to the disposal of the hazardous waste, including manifests provided by the disposal company.
Never attempt to treat or neutralize this chemical in the laboratory without established and validated protocols and the appropriate safety measures in place. Chemical treatment methods should only be carried out by trained personnel with a thorough understanding of the reaction chemistry and potential hazards.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, upholding the principles of laboratory safety and environmental stewardship.
References
- MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine. Google Search.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Treatment and disposal of chemical wastes in daily labor
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- SAFETY D
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- SAFETY D
- Chemical Process SOP Example. University of Wyoming.
- SAFETY D
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Disposal Guide. Dartmouth College.
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Navigating the Uncharted: A Guide to Safely Handling 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is both an opportunity for discovery and a moment for heightened caution. 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound, represents such a frontier. While its full toxicological profile is yet to be exhaustively determined, its structural similarity to other hazardous materials necessitates a robust and proactive safety protocol. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your innovative research is not compromised by avoidable risks.
Understanding the Hazard: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1311275-25-8), we must operate under the precautionary principle.[1][2] Data from structurally related compounds, such as 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine and 5-bromo-2,4-dichloropyrimidine, indicate potential for significant health hazards.[3][4] These analogous compounds are known to cause skin and eye irritation, and may be harmful if inhaled or swallowed.[3][5][6] Therefore, it is imperative to treat 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a substance with unknown but potentially severe toxicity.
Key Inferred Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Skin Corrosion/Irritation: Expected to be a skin irritant.[4][5][6]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[4][5][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | 100% cotton lab coat, disposable flame-resistant sleeves, double-gloving (nitrile), chemical splash goggles, and an N95 respirator. |
| Solution Preparation and Handling | Flame-resistant lab coat, chemical-resistant apron, double-gloving (nitrile), chemical splash goggles, and a face shield.[10] Work should be conducted in a certified chemical fume hood. |
| Compound Administration (in vitro/in vivo) | Disposable gown with tight-fitting cuffs, double-gloving (nitrile), chemical splash goggles, and a face shield.[11][12] |
| Waste Disposal | Chemical-resistant gown, heavy-duty nitrile or neoprene gloves over inner nitrile gloves, chemical splash goggles, and a face shield.[13] |
Step-by-Step Handling Procedures: A Self-Validating System
Adherence to a strict, step-by-step protocol is non-negotiable. This workflow is designed to be a self-validating system, minimizing the potential for exposure at each stage.
Preparation and Engineering Controls
-
Designated Area: All work with 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (for acidic or basic byproducts), and designated waste containers must be readily available.
Donning PPE Workflow
The following diagram illustrates the correct sequence for donning PPE to ensure complete protection.
Caption: PPE Donning Sequence
Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder containment hood. Use anti-static tools to minimize dust generation.
-
Dissolving: Add solvents to the solid compound slowly to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize aerosol generation.
Doffing PPE Workflow
The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence meticulously.
Caption: PPE Doffing Sequence
Disposal Plan: Environmental Responsibility
Proper disposal of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and associated waste is crucial to protect both personnel and the environment. As a halogenated organic compound, it falls under specific hazardous waste categories.
| Waste Stream | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for halogenated organic solids. |
| Contaminated Labware (pipette tips, etc.) | Place in a designated, sealed container for halogenated solid waste. |
| Liquid Waste (solutions containing the compound) | Collect in a labeled, sealed, and secondarily contained waste bottle for halogenated organic liquids. Do not mix with other waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
All waste must be disposed of through your institution's environmental health and safety office. Incineration at a licensed hazardous waste facility is a common and effective method for the destruction of brominated organic compounds.[14][15]
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
By adhering to these stringent protocols, you can confidently and safely incorporate 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine into your research, paving the way for scientific advancement while upholding the highest standards of laboratory safety.
References
- Vertex AI Search. (n.d.). 6-bromo-2, 4-dichloro-5H-pyrrolo[3, 2-d]pyrimidine, min 97%, 100 mg.
- BLDpharm. (n.d.). 1311275-25-8|6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Unknown. (n.d.). MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- BLDpharm. (n.d.). 1824109-05-8|6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.
- Unknown. (2025, December 26). SAFETY DATA SHEET.
- Chemtalk. (n.d.). Bromine water - disposal.
- Unknown. (2025, December 19). SAFETY DATA SHEET.
- ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
- Amazon S3. (2008, March 28). Material Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Unknown. (n.d.). 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, 95% Purity, C6H2BrCl2N3, 100 mg.
- Ivy Fine Chemicals. (n.d.). 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine [CAS - Ivy Fine Chemicals. Retrieved January 19, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DT9jt48n1rnY5c44F3vUIDNWwKhjkQn6A4nDQF6izsqVvnITK31JUc_GyrPNU6IBM0Imt1KAgf1KswOo4IhvlqMkDKAPtEl7cJL6Dgx6RWv0QiJvtc5n40rWWBEWoqft6ozk
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- PubChem. (n.d.). 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H3BrClN3.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- The University of Edinburgh. (2024, July 22). Personal Protective Equipment | Health & Safety.
- Chemsrc. (2025, August 25). 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
